molecular formula C7H9Cl2NO B2723175 O-(2-Chlorobenzyl)hydroxylamine hydrochloride CAS No. 5555-48-6

O-(2-Chlorobenzyl)hydroxylamine hydrochloride

Cat. No.: B2723175
CAS No.: 5555-48-6
M. Wt: 194.06
InChI Key: GZKKABCYIDGALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2-Chlorobenzyl)hydroxylamine hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2NO and its molecular weight is 194.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

O-[(2-chlorophenyl)methyl]hydroxylamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKKABCYIDGALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

O-(2-Chlorobenzyl)hydroxylamine Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

O-(2-Chlorobenzyl)hydroxylamine hydrochloride has emerged as a pivotal reagent in the fields of organic synthesis and pharmaceutical research.[1] This compound serves as a highly effective building block in the creation of a diverse range of amines and hydroxylamine derivatives, which are integral to the development of novel agrochemicals and pharmaceuticals.[1] The strategic placement of a chlorobenzyl group significantly enhances its reactivity, providing researchers with a powerful tool to forge new synthetic pathways and refine existing methodologies.[1] Beyond its utility in synthesis, this molecule has demonstrated considerable potential in medicinal chemistry, particularly in the rational design of innovative therapeutic agents.[1] Its capacity to function as a potent nucleophile enables the strategic modification of biologically active molecules, accelerating the discovery of new drug candidates.[1] Researchers value its stability and straightforward handling, which streamline laboratory workflows and enhance experimental efficiency.[1]

This technical guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. These properties dictate its behavior in various chemical environments and are crucial for designing synthetic protocols and analytical methods.

PropertyValueSource(s)
CAS Number 5555-48-6[1][2]
Molecular Formula C₇H₈ClNO·HCl[1]
Molecular Weight 194.06 g/mol [1][2]
Appearance Off-white powder[1]
Purity ≥ 98% (TLC)[1]
Melting Point 145-148°C[3]
Boiling Point 145-148°C[2]
Flash Point 119.5°C[3]
Storage Conditions Store at 0-8°C[1]

Synthesis and Purification: A Practical Approach

The synthesis of O-benzylhydroxylamines, including the title compound, is a well-established process in organic chemistry. A common and effective methodology involves the N-alkylation of a protected hydroxylamine, such as N-hydroxyphthalimide, followed by a deprotection step.[4][5] This approach offers a reliable route to obtaining the desired product in good yield and purity.

Generalized Synthetic Protocol

The following protocol outlines a general procedure for the synthesis of O-benzylhydroxylamine hydrochlorides, which can be adapted for this compound.

Step 1: N-Alkylation of N-Hydroxyphthalimide

This initial step involves the reaction of N-hydroxyphthalimide with the corresponding benzyl halide (in this case, 2-chlorobenzyl chloride or bromide) in the presence of a base.

  • Rationale: N-hydroxyphthalimide serves as a stable and easily handleable source of the hydroxylamine moiety. The base, typically a carbonate such as potassium carbonate, deprotonates the hydroxyl group of N-hydroxyphthalimide, generating a nucleophilic oxygen that readily attacks the electrophilic carbon of the benzyl halide. The use of a polar aprotic solvent like dimethylformamide (DMF) facilitates this SN2 reaction.[4]

Experimental Procedure:

  • Dissolve N-hydroxyphthalimide in DMF in a round-bottom flask.

  • Add potassium carbonate to the solution and stir the mixture at room temperature.

  • Slowly add 2-chlorobenzyl bromide (or chloride) to the reaction mixture.

  • Heat the reaction to ensure completion, monitoring its progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the mixture and add water to precipitate the N-(2-Chlorobenzyloxy)phthalimide intermediate.[4]

  • Collect the solid product by filtration, wash thoroughly with water, and dry.[4]

Step 2: Deprotection via Hydrazinolysis

The phthalimide protecting group is efficiently removed using hydrazine hydrate in a process known as hydrazinolysis.

  • Rationale: Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide group. This leads to the formation of a stable cyclic phthalhydrazide byproduct, which precipitates out of the reaction mixture, driving the reaction to completion and liberating the desired O-(2-Chlorobenzyl)hydroxylamine.[4][6]

Experimental Procedure:

  • Suspend the N-(2-Chlorobenzyloxy)phthalimide intermediate in a suitable solvent, such as ethanol.

  • Add hydrazine hydrate to the suspension.[4][6]

  • Reflux the mixture, which will result in the formation of a precipitate (phthalhydrazide).[4][6]

  • Cool the reaction mixture and remove the phthalhydrazide by filtration.[4][6]

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free hydroxylamine base into its more stable hydrochloride salt.

  • Rationale: The hydrochloride salt is typically a crystalline solid that is easier to handle, purify, and store compared to the free base, which may be an oil or a less stable solid. The salt formation is achieved by treating the free base with hydrochloric acid.

Experimental Procedure:

  • The filtrate from the previous step, containing the free O-(2-Chlorobenzyl)hydroxylamine, is treated with a solution of hydrochloric acid.[4]

  • This will precipitate the desired this compound salt.

  • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/ether.[4]

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Salt Formation A N-Hydroxyphthalimide D N-(2-Chlorobenzyloxy)phthalimide A->D B 2-Chlorobenzyl Bromide B->D C Base (K₂CO₃) in DMF C->D F O-(2-Chlorobenzyl)hydroxylamine (Free Base) D->F E Hydrazine Hydrate E->F G Phthalhydrazide (Precipitate) I O-(2-Chlorobenzyl)hydroxylamine HCl F->I H Hydrochloric Acid H->I

Caption: Generalized workflow for the synthesis of O-(2-Chlorobenzyl)hydroxylamine HCl.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound in drug discovery stems from its predictable and versatile reactivity. The primary application lies in the formation of oxime ethers through reaction with aldehydes and ketones.[7]

Oxime Ether Formation: A Gateway to Bioactive Molecules

The reaction between an O-substituted hydroxylamine and a carbonyl compound is a cornerstone of medicinal chemistry for constructing novel molecular scaffolds.

  • Mechanism: The reaction proceeds via nucleophilic addition of the hydroxylamine nitrogen to the carbonyl carbon.[8] The nitrogen atom, being less electronegative than oxygen, is the more potent nucleophile.[8] This is followed by dehydration to yield the stable oxime ether. The reaction is typically carried out under mild conditions, often in the presence of a weak base to neutralize the hydrochloride and liberate the free hydroxylamine.[6]

Oxime_Formation reagents O-(2-Chlorobenzyl)hydroxylamine HCl + Aldehyde/Ketone product Oxime Ether Derivative reagents->product Nucleophilic Addition & Dehydration reaction_conditions Base (e.g., Pyridine) Solvent (e.g., Ethanol) reaction_conditions->product

Caption: Conceptual workflow for oxime ether formation.

Applications in Pharmaceutical Development

The derivatives synthesized from this compound have shown promise in various therapeutic areas.

  • Antihypertensive and Anti-inflammatory Drugs: This compound is utilized in the synthesis of various pharmaceuticals, including those for the treatment of hypertension and inflammation.[1]

  • Antimicrobial Agents: Oxime derivatives synthesized from O-benzylhydroxylamines have been investigated as potential inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis.[9] For instance, certain dichlorobenzyl oxime derivatives have demonstrated significant antibacterial activity against a range of bacterial strains.[9]

  • Enzyme Mechanism Studies: Researchers employ this compound in biochemical research to probe enzyme mechanisms and interactions, which can aid in the discovery of new biological pathways and potential therapeutic targets.[1]

  • Analytical Chemistry: It is also used in analytical methods for the detection and quantification of amines and aldehydes, which is crucial for quality control in manufacturing processes.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling this compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not always readily available, guidance can be taken from the known hazards of similar hydroxylamine derivatives.[10]

  • Hazards: Based on related compounds, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled.[11] It may also cause skin and serious eye irritation.[2] It is crucial to handle the substance in a well-ventilated area, preferably under a chemical fume hood.[3][11]

  • Personal Protective Equipment (PPE): Appropriate PPE, including protective gloves, safety goggles, and a lab coat, must be worn at all times.[11][12]

  • Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][3] The recommended storage temperature is between 0-8°C.[1]

Conclusion: An Indispensable Tool for the Modern Chemist

This compound stands out as a versatile and valuable reagent for both academic and industrial researchers. Its enhanced reactivity, coupled with its stability and ease of handling, makes it an excellent choice for exploring new synthetic frontiers and optimizing established processes.[1] From its foundational role in the synthesis of complex organic molecules to its specific applications in the development of novel pharmaceuticals, this compound continues to be a key enabler of innovation in the chemical and life sciences. A thorough understanding of its chemical properties, synthetic routes, and reactivity profile, as detailed in this guide, is essential for harnessing its full potential in the quest for new medicines and materials.

References

An In-depth Technical Guide to O-(2-Chlorobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 5555-48-6

Introduction: A Versatile Building Block in Modern Chemistry

O-(2-Chlorobenzyl)hydroxylamine hydrochloride is a key reagent in the fields of organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring a reactive hydroxylamine moiety tethered to a sterically and electronically influential 2-chlorobenzyl group, makes it a valuable precursor for the synthesis of a diverse range of complex molecules.[1] This guide provides a comprehensive overview of its properties, a robust synthesis protocol, its applications in drug discovery, and essential safety and handling procedures, tailored for researchers and professionals in the chemical sciences. The presence of the chlorobenzyl group enhances its reactivity, presenting opportunities for novel synthetic pathways.[1]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource(s)
CAS Number 5555-48-6[1][2][3]
Molecular Formula C₇H₈ClNO·HCl (or C₇H₉Cl₂NO)[1]
Molecular Weight 194.06 g/mol [1]
Appearance Off-white powder/solid[1]
Purity ≥ 98% (by TLC)[1]
Melting Point 145-148 °C
Storage Conditions Store at 0-8°C, sealed in a dry environment[1]
IUPAC Name 1-[(aminooxy)methyl]-2-chlorobenzene hydrochloride

Synthesis of this compound: A Step-by-Step Protocol

Part A: Synthesis of N-(2-Chlorobenzyloxy)phthalimide

This initial step involves the nucleophilic substitution of 2-chlorobenzyl halide with N-hydroxyphthalimide. The phthalimide group serves as an excellent protecting group for the hydroxylamine, preventing unwanted side reactions.

Experimental Protocol:

  • To a solution of N-hydroxyphthalimide (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a mild base like potassium carbonate (1.1 eq).

  • Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium salt of N-hydroxyphthalimide.

  • To this mixture, add a solution of 2-chlorobenzyl bromide or 2-chlorobenzyl chloride (1.05 eq) in DMF dropwise.

  • Heat the reaction mixture to approximately 60°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold deionized water to precipitate the product.

  • Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield N-(2-chlorobenzyloxy)phthalimide.

Part B: Synthesis of this compound

The final step is the removal of the phthalimide protecting group via hydrazinolysis to yield the free hydroxylamine, which is then converted to its more stable hydrochloride salt.

Experimental Protocol:

  • Suspend the N-(2-chlorobenzyloxy)phthalimide (1.0 eq) from Part A in ethanol.

  • Add hydrazine hydrate (1.1 eq) to the suspension and reflux the mixture. A thick white precipitate of phthalhydrazide will form.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol, yielding the free O-(2-chlorobenzyl)hydroxylamine as an oil.

  • Dissolve the resulting oil in a minimal amount of a suitable solvent like diethyl ether and cool in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., ethanolic HCl or concentrated HCl) dropwise with stirring until the solution is acidic.

  • The white precipitate of this compound will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

G cluster_0 Part A: Synthesis of N-(2-Chlorobenzyloxy)phthalimide cluster_1 Part B: Synthesis of this compound N-Hydroxyphthalimide N-Hydroxyphthalimide Potassium Salt Formation Potassium Salt Formation N-Hydroxyphthalimide->Potassium Salt Formation K₂CO₃, DMF O-Alkylation O-Alkylation Potassium Salt Formation->O-Alkylation 2-Chlorobenzyl Halide 2-Chlorobenzyl Halide 2-Chlorobenzyl Halide->O-Alkylation DMF, 60°C Precipitation Precipitation O-Alkylation->Precipitation Ice Water Filtration & Drying Filtration & Drying Precipitation->Filtration & Drying N-(2-Chlorobenzyloxy)phthalimide N-(2-Chlorobenzyloxy)phthalimide Filtration & Drying->N-(2-Chlorobenzyloxy)phthalimide O-(2-Chlorobenzyl)hydroxylamine HCl O-(2-Chlorobenzyl)hydroxylamine HCl Filtration & Drying->O-(2-Chlorobenzyl)hydroxylamine HCl Hydrazinolysis Hydrazinolysis N-(2-Chlorobenzyloxy)phthalimide->Hydrazinolysis Filtration Filtration Hydrazinolysis->Filtration Remove Phthalhydrazide Concentration Concentration Filtration->Concentration Free Hydroxylamine (oil) Free Hydroxylamine (oil) Concentration->Free Hydroxylamine (oil) Salt Formation Salt Formation Free Hydroxylamine (oil)->Salt Formation HCl Salt Formation->Filtration & Drying

Caption: Proposed synthesis workflow for this compound.

Applications in Drug Development and Organic Synthesis

O-substituted hydroxylamines are a versatile class of compounds with significant applications in medicinal chemistry.[1] this compound is particularly useful as a nucleophile, allowing for the modification of biologically active molecules to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[1][5] It has been utilized in the synthesis of pharmaceuticals, including potential antihypertensive and anti-inflammatory drugs.[1]

A primary application of this reagent is in the formation of oxime ethers from aldehydes and ketones.[6][7] Oxime linkages are valued for their stability and are prevalent in many biologically active compounds.[8]

General Protocol for Oxime Ether Formation:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.

  • Add a mild base, for example, sodium acetate (1.1 eq), and stir the mixture at room temperature for approximately 15 minutes to generate the free hydroxylamine in situ.

  • To this solution, add the desired aldehyde or ketone (1.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C).

  • Monitor the reaction by TLC until completion.

  • Perform an aqueous workup, typically involving extraction with an organic solvent, followed by washing, drying, and concentration to yield the crude oxime ether, which can be further purified by recrystallization or chromatography.

G cluster_conditions Reaction Conditions Aldehyde_or_Ketone Aldehyde or Ketone (R-C(=O)-R') Oxime_Ether Oxime Ether (R-C(=N-O-CH₂-Ar)-R') Aldehyde_or_Ketone->Oxime_Ether Hydroxylamine O-(2-Chlorobenzyl)hydroxylamine (Free Base) Hydroxylamine->Oxime_Ether Solvent: Ethanol Solvent: Ethanol Temperature: RT to 50°C Temperature: RT to 50°C

Caption: General reaction scheme for oxime ether formation.

Quality Control and Analytical Procedures

Ensuring the purity and identity of this compound is crucial for its successful application.

  • Thin Layer Chromatography (TLC): A simple and effective method for monitoring the progress of the synthesis and assessing the purity of the final product.

  • Spectroscopic Analysis: For full characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be employed to confirm the structure of the synthesized compound.

  • Gas Chromatography (GC): A gas chromatography method can be utilized for the quantitative determination of trace levels of residual hydroxylamine hydrochloride.[9][10] This often involves a derivatization step, for instance, with a ketone like cyclohexanone, to form a more volatile and readily analyzable compound.[9]

  • High-Performance Liquid Chromatography (HPLC): Pre-column derivatization followed by HPLC analysis is another robust method for the determination of hydroxylamine in pharmaceutical ingredients.[11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions should be based on the known hazards of hydroxylamine hydrochloride and related compounds.[12][13][14][15][16]

Potential Hazards:

  • Harmful if swallowed or in contact with skin.[16]

  • Causes skin and serious eye irritation.[16]

  • May cause an allergic skin reaction.[16]

  • May cause respiratory irritation.

  • Suspected of causing cancer.[16]

  • May explode when heated.[13]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[12] Ensure that eyewash stations and safety showers are readily accessible.[15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

    • Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[13]

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[13]

  • Handling: Avoid contact with skin and eyes.[13] Avoid the formation of dust and aerosols.[13] Wash hands thoroughly after handling.[13]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[13]

  • Spills: In case of a spill, evacuate the area.[13] Avoid generating dust.[12] Collect the spilled material into a suitable container for disposal.[14] Prevent entry into drains and waterways.[13]

References

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of O-(2-Chlorobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-(2-Chlorobenzyl)hydroxylamine hydrochloride is a pivotal chemical intermediate, recognized for its utility as a versatile building block in synthetic organic chemistry and pharmaceutical drug development.[1][2] This technical guide provides a comprehensive examination of its molecular structure, physicochemical properties, and established synthetic pathways. We delve into detailed experimental protocols for its preparation and purification, alongside a discussion of the analytical techniques required for its characterization. Furthermore, this document elucidates the compound's significant role in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents, supported by an analysis of its reactivity and functional group characteristics.[1] Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a laboratory setting. This guide is intended for researchers, chemists, and professionals in the drug development sector who require a deep technical understanding of this valuable compound.

Introduction: A Versatile Synthetic Building Block

O-substituted hydroxylamines represent a class of organic compounds with substantial value as intermediates in the synthesis of complex molecules.[3] Among these, this compound (CAS No. 5555-48-6) has emerged as a compound of significant interest. Its structure uniquely combines a reactive hydroxylamine moiety with a 2-chlorobenzyl group, conferring specific steric and electronic properties that are advantageous in drug design.[1][4] The presence of the chlorine atom on the aromatic ring can profoundly influence the pharmacokinetic and pharmacodynamic profiles of derivative molecules, potentially enhancing metabolic stability, lipophilicity, and binding interactions with biological targets.[2]

This compound serves as a key reagent in the preparation of various amines and hydroxylamine derivatives, which are foundational components in the development of pharmaceuticals and agrochemicals.[1] Its primary application lies in its ability to act as a potent nucleophile, enabling the modification of biologically active scaffolds to explore structure-activity relationships (SAR) and develop new chemical entities.[1][2] This guide aims to provide the scientific community with an authoritative resource on its core characteristics and applications.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is fundamental to its chemical behavior. It consists of three primary components:

  • Hydroxylamine Core: The -ONH₂ functional group, which, in its hydrochloride salt form, exists as the protonated hydroxyammonium moiety (-O[NH₃]⁺). This group is the primary site of nucleophilic reactivity.

  • 2-Chlorobenzyl Group: A benzyl substituent with a chlorine atom at the ortho-position of the phenyl ring. This group provides steric bulk and modulates the electronic properties of the molecule.

  • Hydrochloride Salt: The compound is stabilized as a hydrochloride salt, which enhances its stability, crystallinity, and ease of handling compared to the free base.[1]

These structural features dictate its physical and chemical properties, which are summarized in the table below.

PropertyValueSource(s)
CAS Number 5555-48-6[1][4]
Molecular Formula C₇H₈ClNO·HCl (or C₇H₉Cl₂NO)[1][4][5]
Molecular Weight 194.06 g/mol [1][4][5]
Appearance Off-white to white powder or crystals[1]
Melting Point 145-148°C[4]
Boiling Point 274°C at 760 mmHg (Predicted)[4]
Purity ≥95-98%[1][5]

The ortho-chloro substituent is particularly significant. It creates an electronic-withdrawing effect and introduces steric hindrance around the benzylic ether linkage, which can influence reaction kinetics and the conformational preferences of molecules synthesized from this intermediate.

Synthesis and Purification: A Validated Protocol

While multiple synthetic routes exist for O-alkylated hydroxylamines, a robust and widely adopted method involves the N-alkylation of a protected hydroxylamine, such as N-hydroxyphthalimide, followed by deprotection.[3] This pathway is favored for its high yields and the ease of purification of its intermediates and final product.

Causality of Experimental Design

The use of N-hydroxyphthalimide serves as a surrogate for hydroxylamine. This is critical because direct alkylation of hydroxylamine can lead to over-alkylation and other side reactions. The phthalimide group acts as a bulky protecting group, ensuring mono-alkylation at the oxygen atom. The subsequent deprotection via hydrazinolysis is a classic and efficient method. Hydrazine selectively attacks the phthalimide carbonyls, leading to the formation of a highly stable, cyclic phthalhydrazide precipitate, which can be easily removed by filtration, driving the reaction to completion.[6][7]

Detailed Experimental Protocol

Step 1: N-Alkylation of N-Hydroxyphthalimide

  • To a stirred solution of N-hydroxyphthalimide (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.2 eq) at room temperature.

  • Stir the resulting suspension for 30 minutes to ensure the formation of the potassium salt.

  • Add 2-chlorobenzyl chloride (1.05 eq) dropwise to the reaction mixture.

  • Heat the mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • A precipitate of N-(2-Chlorobenzyloxy)phthalimide will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Step 2: Deprotection via Hydrazinolysis to Yield the Final Product

  • Suspend the dried N-(2-Chlorobenzyloxy)phthalimide intermediate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) dropwise to the suspension at room temperature.[7]

  • Reflux the mixture for 2-3 hours. A thick white precipitate of phthalhydrazide will form during this time.[6][7]

  • Cool the reaction mixture to room temperature and remove the phthalhydrazide by vacuum filtration. Wash the solid with a small amount of cold ethanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain a crude oil or solid.

  • Dissolve the residue in diethyl ether and cool the solution in an ice bath.

  • Acidify the solution by the slow, dropwise addition of a solution of HCl in ether (or concentrated HCl) until the pH is ~1-2, precipitating the hydrochloride salt.[6]

  • Collect the white precipitate of this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_alkylation Step 1: N-Alkylation cluster_deprotection Step 2: Deprotection & Salt Formation reagents1 N-Hydroxyphthalimide + 2-Chlorobenzyl Chloride conditions1 K₂CO₃, DMF 60-70°C, 4-6h reagents1->conditions1 workup1 Precipitation in Water Filtration & Drying conditions1->workup1 intermediate N-(2-Chlorobenzyloxy)phthalimide workup1->intermediate reagents2 Hydrazine Hydrate, EtOH intermediate->reagents2 Proceed to Deprotection conditions2 Reflux, 2-3h reagents2->conditions2 workup2 Filter Phthalhydrazide Concentrate Filtrate conditions2->workup2 salt_formation Acidification with HCl in Diethyl Ether workup2->salt_formation final_product O-(2-Chlorobenzyl)hydroxylamine HCl salt_formation->final_product

Caption: General workflow for the synthesis of O-(2-Chlorobenzyl)hydroxylamine HCl.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. While specific, published spectra for this exact molecule are not abundant, the expected analytical data can be predicted based on its structure and data from closely related analogs.[3][8]

TechniqueExpected Observations
¹H NMR Aromatic Protons: 4H, multiplet, ~7.2-7.6 ppm (on the 2-chlorophenyl ring).Methylene Protons (-OCH₂-): 2H, singlet, ~5.1 ppm.Ammonium Protons (-NH₃⁺): 3H, broad singlet, chemical shift is concentration-dependent and exchanges with D₂O.
¹³C NMR Aromatic Carbons: Signals expected in the ~127-135 ppm range, including the carbon bearing the chlorine atom.Methylene Carbon (-OCH₂-): Signal expected around ~75-78 ppm.
FT-IR (cm⁻¹) N-H Stretch: Broad absorption ~3200-2800 cm⁻¹ (characteristic of ammonium salt).C-H Stretch (Aromatic/Aliphatic): ~3100-3000 cm⁻¹ and ~2900 cm⁻¹.C=C Stretch (Aromatic): ~1600 cm⁻¹ and ~1470 cm⁻¹.C-O Stretch: ~1050-1100 cm⁻¹.C-Cl Stretch: ~750 cm⁻¹.
Mass Spec. (ESI+) m/z: Expected peak for the free base [M+H]⁺ at approximately 176.03, corresponding to the molecular formula C₇H₉ClNO⁺.

Analytical Workflow Diagram

Analytical_Workflow cluster_spectroscopy Structural Confirmation cluster_purity Purity Assessment start Purified Solid Sample NMR ¹H and ¹³C NMR (in DMSO-d₆ or D₂O) start->NMR Identity MS Mass Spectrometry (ESI-MS) start->MS Identity IR FT-IR Spectroscopy (KBr pellet) start->IR Identity TLC TLC Analysis start->TLC Purity MP Melting Point Determination start->MP Purity end Verified Structure & Purity >95% NMR->end Data Corroboration MS->end Data Corroboration IR->end Data Corroboration TLC->end Data Corroboration MP->end Data Corroboration

Caption: Standard analytical workflow for compound characterization.

Applications in Research and Drug Development

The utility of this compound is rooted in the reactivity of its hydroxylamine moiety, which serves as a powerful nucleophile and a precursor for oxime formation.[1][9]

  • Scaffold for Elaboration: The primary amine provides a reactive handle for attaching the 2-chlorobenzyl group onto larger, more complex molecular scaffolds. This is a common strategy in medicinal chemistry to build libraries of compounds for biological screening.[2]

  • Oxime and Hydroxamate Formation: It readily reacts with aldehydes and ketones to form stable O-substituted oximes. Oxime linkages are prevalent in pharmaceuticals and agrochemicals. It is also a precursor for hydroxamic acids, a functional group known for its metal-chelating properties and use as an enzyme inhibitor (e.g., histone deacetylase inhibitors).

  • Modulation of Physicochemical Properties: Incorporating the 2-chlorobenzyl group can enhance a drug candidate's lipophilicity, which may improve its ability to cross cell membranes. The chlorine atom can also block sites of metabolism, thereby increasing the molecule's in vivo half-life.[2]

  • Pharmaceutical Development: This compound is explicitly mentioned as being used in the synthesis of various pharmaceuticals, including antihypertensive and anti-inflammatory drugs.[1] Its structure suggests it could be a precursor for molecules targeting enzymes or receptors in oncology, infectious diseases, and neuroscience.[3]

Role as a Synthetic Intermediate

Applications cluster_reactions Key Chemical Transformations cluster_products Resulting Molecular Classes start_mol O-(2-Chlorobenzyl)hydroxylamine HCl reaction1 Reaction with Aldehyde/Ketone (R-CO-R') start_mol->reaction1 reaction2 Acylation with Acyl Chloride (R-CO-Cl) start_mol->reaction2 reaction3 Coupling to Molecular Scaffold start_mol->reaction3 product1 O-Substituted Oximes reaction1->product1 product2 N-Acylated Hydroxylamines (Hydroxamic Acid Precursors) reaction2->product2 product3 Complex Drug Candidates reaction3->product3 final_app Pharmaceuticals, Agrochemicals, Research Probes product1->final_app product2->final_app product3->final_app

Caption: Role as an intermediate in synthesizing diverse chemical entities.

Safety, Handling, and Storage

As with any reactive chemical, proper safety protocols are paramount when working with this compound and its parent compounds. The safety information is largely derived from data sheets for hydroxylamine hydrochloride, which is toxic, corrosive, and a skin sensitizer.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[10][13][14] Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust.[10]

  • Handling: Avoid all personal contact with the substance.[13] Do not eat, drink, or smoke in the laboratory.[10][13] Use non-sparking tools and prevent dust formation. After handling, wash hands and any exposed skin thoroughly.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4] Keep away from incompatible materials such as strong oxidizing agents and metals.[11][14] The compound is hygroscopic and should be protected from moisture.[15]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash occurs.[10][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[10][14]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention.[11]

Conclusion and Future Outlook

This compound is a well-defined chemical entity whose value extends across multiple domains of chemical synthesis. Its molecular structure offers a unique combination of reactivity and modulatory features, making it an indispensable tool for medicinal chemists. The synthetic protocols for its preparation are robust and scalable, ensuring its accessibility for research and development.

While its current applications are established, the potential for this building block in developing next-generation therapeutics remains vast.[3] Future research will likely focus on incorporating it into novel molecular architectures for unexplored biological targets and leveraging the 2-chloro-benzyl moiety to fine-tune drug-like properties in advanced clinical candidates. This guide provides the foundational knowledge required for scientists to harness the full potential of this versatile compound.

References

O-(2-Chlorobenzyl)hydroxylamine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of O-(2-Chlorobenzyl)hydroxylamine Hydrochloride

Introduction

This compound is a versatile chemical intermediate of significant interest to researchers in medicinal chemistry and organic synthesis.[1] Its structure, which combines a reactive hydroxylamine moiety with an electronically modified chlorobenzyl group, makes it a valuable building block for the creation of novel therapeutic agents and agrochemicals.[1][2] The presence of the chlorine atom on the benzyl ring can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making this compound a key precursor in drug discovery programs, including the development of antihypertensive and anti-inflammatory drugs.[1][2]

This guide provides a comprehensive overview of the primary and alternative synthetic pathways for this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the chemical principles that underpin these methodologies. The primary focus is on the most robust and widely adopted method, a modified Gabriel synthesis, which proceeds via the O-alkylation of N-hydroxyphthalimide followed by deprotection.

Primary Synthesis Pathway: A Modified Gabriel Synthesis Approach

The most reliable and scalable method for preparing this compound is a three-step sequence analogous to the Gabriel synthesis.[3] This pathway involves the protection of the hydroxylamine nitrogen using a phthalimide group, followed by O-alkylation with the appropriate benzyl halide, and subsequent deprotection to yield the target compound. N-hydroxyphthalimide serves as an excellent, stable surrogate for the otherwise unstable hydroxylamine.[4]

Overall_Synthesis_Pathway cluster_0 Step 1: Halogenation (Optional) cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Deprotection & Salt Formation 2_Chlorotoluene 2-Chlorotoluene 2_Chlorobenzyl_Chloride 2-Chlorobenzyl Chloride 2_Chlorotoluene->2_Chlorobenzyl_Chloride SO2Cl2, Initiator Intermediate N-(2-Chlorobenzyloxy)phthalimide 2_Chlorobenzyl_Chloride->Intermediate Alkylation Reagent N_Hydroxyphthalimide N-Hydroxyphthalimide N_Hydroxyphthalimide->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Final_Product_Base O-(2-Chlorobenzyl)hydroxylamine Intermediate->Final_Product_Base Hydrazine Hydrate Final_Product_HCl O-(2-Chlorobenzyl)hydroxylamine Hydrochloride Final_Product_Base->Final_Product_HCl HCl

Caption: Overall synthesis pathway for this compound.

Step 1: Preparation of 2-Chlorobenzyl Chloride

While 2-chlorobenzyl chloride is commercially available, understanding its synthesis from 2-chlorotoluene is fundamental. The process involves a free-radical halogenation of the methyl group on the toluene ring.

Mechanistic Insight: The reaction is initiated by a radical initiator, which abstracts a hydrogen atom from the methyl group of 2-chlorotoluene, forming a resonance-stabilized benzyl radical. This radical then reacts with a halogenating agent, such as sulfuryl chloride (SO₂Cl₂), to form the desired 2-chlorobenzyl chloride and propagate the radical chain reaction.

Halogenation_Workflow Start Mix 2-Chlorotoluene, SO2Cl2, and Initiator Heat Heat Mixture (e.g., 100-110°C) Start->Heat Monitor Monitor Progress (e.g., GC, TLC) Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Purify Purify (e.g., Distillation) Cool->Purify

Caption: Experimental workflow for the synthesis of 2-chlorobenzyl chloride.

Experimental Protocol: A representative protocol based on analogous procedures.[5]

  • To a reaction vessel equipped with a reflux condenser and a stirrer, add 2-chlorotoluene (1.0 eq), sulfuryl chloride (1.0 eq), and a radical initiator such as dibenzoyl peroxide (0.01 eq).

  • Heat the mixture to 100-110°C for approximately 3 hours.

  • Monitor the reaction's progress by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-chlorobenzyl chloride.

Table 1: Reagents and Specifications for 2-Chlorobenzyl Chloride Synthesis

Reagent/Product Molecular Weight ( g/mol ) Molar Ratio Role
2-Chlorotoluene 126.58 1.0 Starting Material
Sulfuryl Chloride 134.97 1.0 Chlorinating Agent
Dibenzoyl Peroxide 242.23 0.01 Radical Initiator

| 2-Chlorobenzyl Chloride | 161.03 | - | Product |

Step 2: O-Alkylation of N-Hydroxyphthalimide

This step involves a nucleophilic substitution reaction where the deprotonated N-hydroxyphthalimide acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride.

Mechanistic Insight: A mild base, such as potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group of N-hydroxyphthalimide, forming a potent nucleophilic anion.[2] This anion then displaces the chloride ion from 2-chlorobenzyl chloride in a classic Sₙ2 reaction. A polar aprotic solvent like dimethylformamide (DMF) is ideal as it solvates the cation (K⁺) while leaving the nucleophile highly reactive.[5]

Alkylation_Workflow Start Dissolve N-Hydroxyphthalimide in DMF with K2CO3 Add_Reagent Add 2-Chlorobenzyl Chloride Dropwise Start->Add_Reagent Heat Heat Mixture (e.g., 60°C) Add_Reagent->Heat Monitor Monitor by TLC Heat->Monitor Workup Pour into Ice Water Monitor->Workup Isolate Filter and Wash Precipitate Workup->Isolate Dry Dry Product Under Vacuum Isolate->Dry

Caption: Experimental workflow for the synthesis of N-(2-Chlorobenzyloxy)phthalimide.

Experimental Protocol: [3]

  • In a reaction flask, suspend N-hydroxyphthalimide (1.0 eq) and potassium carbonate (1.5 eq) in DMF.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add a solution of 2-chlorobenzyl chloride (1.05 eq) in DMF dropwise to the mixture.

  • Heat the reaction to approximately 60°C and stir for 4-6 hours, monitoring completion by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold deionized water to precipitate the product.

  • Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield N-(2-chlorobenzyloxy)phthalimide.

Table 2: Reagents and Specifications for O-Alkylation

Reagent/Product Molecular Weight ( g/mol ) Molar Ratio Role
N-Hydroxyphthalimide 163.13 1.0 Nucleophile Precursor
2-Chlorobenzyl Chloride 161.03 1.05 Electrophile
Potassium Carbonate 138.21 1.5 Base
Dimethylformamide (DMF) 73.09 - Solvent

| N-(2-Chlorobenzyloxy)phthalimide | 301.71 | - | Product |

Step 3: Hydrazinolysis and Hydrochloride Salt Formation

The final step liberates the desired hydroxylamine from its phthalimide-protected form and converts it into a stable salt.

Mechanistic Insight: Hydrazinolysis is the preferred method for cleaving the phthalimide group.[2] Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to the formation of a very stable, five-membered cyclic phthalhydrazide byproduct, which precipitates out of solution, driving the reaction to completion and simplifying purification.[3] The resulting free O-(2-Chlorobenzyl)hydroxylamine is an oil that is often unstable upon storage. Therefore, it is immediately converted to its hydrochloride salt by treatment with hydrochloric acid, yielding a stable, crystalline solid that is easier to handle and purify.[2][5]

Deprotection_Workflow Start Suspend Intermediate in Ethanol Add_Hydrazine Add Hydrazine Hydrate Start->Add_Hydrazine Reflux Reflux Mixture Add_Hydrazine->Reflux Filter_Byproduct Cool and Filter Phthalhydrazide Reflux->Filter_Byproduct Concentrate Concentrate Filtrate Filter_Byproduct->Concentrate Dissolve Dissolve Residue in Ether Concentrate->Dissolve Add_HCl Add HCl in Ether to Precipitate Salt Dissolve->Add_HCl Isolate Filter and Dry Final Product Add_HCl->Isolate

Caption: Workflow for hydrazinolysis and hydrochloride salt formation.

Experimental Protocol: [2][3]

  • Suspend N-(2-chlorobenzyloxy)phthalimide (1.0 eq) in ethanol in a reaction flask.

  • Add hydrazine hydrate (1.2 eq) to the suspension.

  • Reflux the mixture, monitoring the reaction by TLC until the starting material is consumed. A thick white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and remove the phthalhydrazide byproduct by filtration. Wash the solid with cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude O-(2-Chlorobenzyl)hydroxylamine as an oil.

  • Dissolve the crude oil in a minimal amount of a suitable solvent like diethyl ether and cool in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ether) dropwise with stirring until the solution is acidic (pH ~1-2).

  • Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain pure this compound.

Table 3: Reagents and Final Product Specifications

Reagent/Product Molecular Weight ( g/mol ) Molar Ratio Role
N-(2-Chlorobenzyloxy)phthalimide 301.71 1.0 Starting Material
Hydrazine Hydrate 50.06 1.2 Deprotecting Agent
Ethanol 46.07 - Solvent
Hydrochloric Acid 36.46 - Salt Formation

| O-(2-Chlorobenzyl)hydroxylamine HCl | 194.06 | - | Final Product |

Alternative Synthesis Pathways

While the modified Gabriel synthesis is robust, alternative methods exist that may offer advantages in specific contexts, such as avoiding hazardous reagents or simplifying the procedure.

N-Hydroxyurethane Method

A one-pot synthesis has been described for O-benzyl hydroxylamine derivatives using N-hydroxyurethane as the hydroxylamine source.[6] This method involves the O-alkylation of N-hydroxyurethane with a benzyl halide in the presence of a base like sodium ethoxide, followed by in-situ basic hydrolysis to cleave the urethane group. The final product is then extracted and precipitated as the hydrochloride salt. This approach is advantageous due to its operational simplicity and good overall yields.[6]

Urethane_Pathway Start N-Hydroxyurethane Alkylation O-Alkylated Urethane Start->Alkylation 1. NaOEt 2. 2-Chlorobenzyl Chloride Hydrolysis O-(2-Chlorobenzyl)hydroxylamine Alkylation->Hydrolysis NaOH, H2O, Heat Salt Final HCl Salt Hydrolysis->Salt HCl

Caption: Synthesis pathway via the N-Hydroxyurethane method.

(Boc)₂NOH Method

An alternative route avoids the use of hydrazine by employing N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH) as the protected hydroxylamine.[7] The O-alkylation proceeds similarly with an alkyl halide in the presence of a base. The key advantage lies in the deprotection step; the Boc protecting groups are easily removed under mild acidic conditions (e.g., HCl in dioxane), which simultaneously forms the desired hydrochloride salt. This makes the transformation faster and circumvents the need for the hazardous and toxic hydrazine.[7]

Boc_Pathway Start (Boc)2NOH Alkylation O-Alkylated (Boc)2N-Derivative Start->Alkylation 1. Base (e.g., DBU) 2. 2-Chlorobenzyl Chloride Deprotection Final HCl Salt Alkylation->Deprotection HCl in Dioxane (One-step Deprotection & Salt Formation)

Caption: Synthesis pathway using the (Boc)₂NOH reagent.

Conclusion

The synthesis of this compound is most effectively achieved through a multi-step pathway involving the O-alkylation of N-hydroxyphthalimide followed by hydrazinolysis and salt formation. This method is well-documented, scalable, and provides a high-purity product. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers, enabling the reliable production of this important synthetic building block. Alternative pathways, such as those utilizing N-hydroxyurethane or (Boc)₂NOH, offer viable options that may be preferable in certain laboratory settings. The availability of this key intermediate facilitates further molecular exploration and the development of novel, biologically active compounds in the pharmaceutical and agrochemical industries.

References

A Senior Application Scientist's Guide to O-(2-Chlorobenzyl)hydroxylamine Hydrochloride: From Synthetic Versatility to Mechanistic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-(2-Chlorobenzyl)hydroxylamine hydrochloride is a pivotal reagent in modern medicinal chemistry and organic synthesis. While not an end-drug itself, its unique structural features—a reactive hydroxylamine moiety and an electronically modulated chlorobenzyl group—make it a highly valuable building block for the development of novel therapeutic agents. This guide provides an in-depth exploration of its core utility, focusing on its role as a synthetic intermediate. We will dissect the established synthetic protocols for its use and explore the mechanistic possibilities it unlocks, using the well-documented inhibition of Indoleamine 2,3-dioxygenase-1 (IDO1) by structurally related O-benzylhydroxylamine derivatives as an authoritative case study. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's potential in creating next-generation therapeutics.

Introduction: A Tale of a Versatile Building Block

In the landscape of drug discovery, the value of a chemical compound is not always defined by its own biological activity, but by the potential it confers to the molecules derived from it. This compound is a prime example of such a foundational scaffold. Its primary utility lies in serving as a versatile reagent for the precise construction of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1]

The molecule's power stems from two key features:

  • The Hydroxylamine Group (-ONH₂): This functional group is a potent nucleophile and a versatile precursor for forming stable oxime and hydroxamic acid functionalities, which are prevalent in a wide array of biologically active compounds.[2][3]

  • The 2-Chlorobenzyl Group: The presence of a chlorine atom on the benzyl ring significantly influences the electronic properties and steric profile of the molecule. This substitution can enhance metabolic stability and modulate the binding affinity of derivative compounds to their biological targets.[2][3]

While extensive studies detailing a specific mechanism of action for this compound itself are not prevalent in public-domain literature, its structural class (O-substituted hydroxylamines) has been implicated in significant biological activities. This guide will therefore focus on its established synthetic applications and use a powerful example from its chemical family to illustrate a potential therapeutic mechanism it can enable.

Synthesis and Chemical Reactivity: The Foundation of Utility

The value of a building block is directly tied to the reliability and efficiency of its synthesis and subsequent reactions. This compound is typically prepared via a robust and well-documented pathway, making it an accessible tool for chemists.

General Synthetic Pathway

The most common method for preparing O-substituted hydroxylamines involves a two-step process: O-alkylation of a protected hydroxylamine, followed by deprotection.[2][4] N-hydroxyphthalimide is frequently used as the hydroxylamine source due to its stability and ease of handling.

The general workflow is as follows:

  • Step 1: O-Alkylation. N-hydroxyphthalimide is reacted with 2-chlorobenzyl chloride (or bromide) in the presence of a mild base (e.g., potassium carbonate) in a polar aprotic solvent like DMF. This forms the stable intermediate, N-(2-Chlorobenzyloxy)phthalimide.

  • Step 2: Deprotection (Hydrazinolysis). The phthalimide protecting group is cleaved using hydrazine hydrate in an alcohol solvent. This reaction is typically clean and results in the precipitation of the phthalhydrazide byproduct, leaving the desired O-(2-Chlorobenzyl)hydroxylamine in solution.[4][5]

  • Step 3: Salt Formation. The free hydroxylamine is often converted to its hydrochloride salt by treatment with hydrochloric acid. This enhances the compound's stability and improves its handling characteristics as a crystalline solid.[4]

Below is a diagram illustrating this common synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Salt Formation reagent1 N-Hydroxyphthalimide intermediate N-(2-Chlorobenzyloxy)phthalimide reagent1->intermediate Base (K₂CO₃) Solvent (DMF) reagent2 2-Chlorobenzyl Chloride reagent2->intermediate product_free O-(2-Chlorobenzyl)hydroxylamine (Free Base) intermediate->product_free Hydrazine Hydrate Solvent (EtOH) intermediate->product_free byproduct Phthalhydrazide (Precipitate) final_product O-(2-Chlorobenzyl)hydroxylamine HCl product_free->final_product HCl in Ether

Caption: General workflow for the synthesis of O-(2-Chlorobenzyl)hydroxylamine HCl.

Key Reactions in Medicinal Chemistry

The primary utility of the synthesized product is its reaction with carbonyl compounds (aldehydes and ketones) to form oxime ethers. This reaction is fundamental to its application in drug discovery.[6]

Oxime_Formation hydroxylamine O-(2-Chlorobenzyl)hydroxylamine HCl oxime Target Oxime Ether Derivative hydroxylamine->oxime Pyridine or other base carbonyl Aldehyde or Ketone (R-C(=O)-R') carbonyl->oxime

Caption: Core reactivity: Formation of oxime ethers from carbonyl compounds.

This oxime linkage is a key feature in many drug candidates because it can serve as a stable linker or contribute directly to binding with a biological target.

Case Study: A Plausible Mechanism of Action for Derivative Compounds - IDO1 Inhibition

To understand the potential mechanism of action for compounds derived from our building block, we will examine the well-researched activity of O-benzylhydroxylamine derivatives as inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1).[7]

IDO1 is a critical therapeutic target in oncology. In the tumor microenvironment, cancer cells can overexpress IDO1. This enzyme depletes the essential amino acid tryptophan and produces metabolites called kynurenines. This process suppresses the activity of tumor-infiltrating T-cells, allowing the cancer to evade the immune system.[7] Therefore, inhibiting IDO1 can restore anti-tumor immunity.

The Signaling Pathway

The diagram below illustrates the IDO1-mediated immune suppression pathway and the intervention point for an inhibitor.

IDO1_Pathway cluster_tumor Tumor Microenvironment cluster_immune Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Suppression Immune Suppression Kynurenine->Suppression Promotes T_Cell T-Cell Suppression->T_Cell Inhibits Activity Inhibitor O-Benzylhydroxylamine Derivative (Inhibitor) Inhibitor->IDO1 Blocks

Caption: IDO1 pathway showing immune suppression and the point of inhibition.

As shown, an O-benzylhydroxylamine derivative can act as a competitive inhibitor, blocking the active site of the IDO1 enzyme.[7] This action prevents the conversion of tryptophan to kynurenine, thereby mitigating immune suppression and allowing T-cells to effectively target the tumor.

Experimental Validation: A Protocol for Assessing IDO1 Inhibition

To validate the hypothesis that a novel derivative of O-(2-Chlorobenzyl)hydroxylamine inhibits IDO1, a robust in vitro enzymatic assay is required. The following protocol describes a standard method for measuring IDO1 activity and its inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human IDO1 enzyme.

Materials and Reagents
ReagentSpecificationSupplier Example
Recombinant Human IDO1>95% PurityR&D Systems
L-Tryptophan≥98% PuritySigma-Aldrich
Methylene BlueACS Reagent GradeSigma-Aldrich
Ascorbic Acid≥99% PuritySigma-Aldrich
CatalaseBovine LiverSigma-Aldrich
Acetic AcidGlacialFisher Scientific
Test CompoundStock in DMSOSynthesized
Assay Buffer50 mM Potassium Phosphate, pH 6.5Lab-prepared
Step-by-Step Experimental Protocol
  • Prepare Reagent Master Mix:

    • In the assay buffer, prepare a master mix containing L-Tryptophan (final concentration 200 µM), Catalase (final concentration 20 µg/mL), and Methylene Blue (final concentration 10 µM).

    • Causality: Catalase is included to quench hydrogen peroxide, a byproduct that can damage the enzyme. Methylene blue acts as a cofactor to initiate the enzymatic reaction.

  • Prepare Test Compound Dilutions:

    • Perform a serial dilution of the test compound (dissolved in 100% DMSO) in assay buffer. A typical starting concentration is 100 µM, diluted in 10 steps.

    • Causality: A serial dilution allows for the determination of a dose-response curve and accurate calculation of the IC₅₀ value.

  • Set Up the Assay Plate:

    • Add 50 µL of the Reagent Master Mix to each well of a 96-well plate.

    • Add 25 µL of the diluted test compound to the appropriate wells.

    • Include "No Inhibitor" (vehicle control, DMSO in buffer) and "No Enzyme" (background control) wells.

  • Initiate the Reaction:

    • Prepare the IDO1 enzyme solution in pre-chilled assay buffer.

    • Add 25 µL of the IDO1 enzyme solution (final concentration ~50 nM) to all wells except the "No Enzyme" controls.

    • Causality: The reaction is initiated by the addition of the enzyme to the substrate/cofactor mix. Keeping the enzyme chilled maintains its stability and activity.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes.

  • Stop the Reaction and Develop Color:

    • Stop the reaction by adding 50 µL of 30% (w/v) trichloroacetic acid (TCA).

    • Incubate the plate at 60°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

    • Causality: TCA denatures the enzyme, halting the reaction. The heating step is crucial for converting the initial product into a form that can be detected colorimetrically.

  • Detection:

    • Add 100 µL of p-dimethylaminobenzaldehyde (2% w/v in acetic acid) to each well. A yellow color will develop as it reacts with the kynurenine product.

    • Read the absorbance at 480 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (No Enzyme control) from all other readings.

    • Normalize the data to the "No Inhibitor" control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

This compound stands as a testament to the importance of foundational reagents in the intricate process of drug discovery. While it lacks a defined biological role on its own, its true power is realized in the derivatives it helps create. The strategic combination of a reactive hydroxylamine core and a stabilizing chlorobenzyl group provides a scaffold ripe for generating novel inhibitors against a host of therapeutic targets.

The case study of IDO1 inhibition by related O-benzylhydroxylamines serves as a compelling blueprint. It demonstrates how this chemical class can be leveraged to address critical pathways in diseases like cancer.[7] Future research should focus on synthesizing libraries of diverse oxime ethers derived from O-(2-Chlorobenzyl)hydroxylamine and screening them against other high-value enzymatic targets, such as kinases, proteases, or other metabolic enzymes, to unlock the full therapeutic potential of this versatile building block.

References

An In-depth Technical Guide to the Solubility of O-(2-Chlorobenzyl)hydroxylamine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of O-(2-Chlorobenzyl)hydroxylamine hydrochloride. In the absence of extensive published quantitative data, this document synthesizes foundational principles of chemical solubility with predictive analysis based on the compound's molecular structure. It offers researchers, scientists, and drug development professionals a robust framework for solvent selection and the experimental determination of solubility. This guide includes a detailed, field-proven protocol for quantitative solubility assessment and visual workflows to elucidate key processes, ensuring both theoretical understanding and practical applicability.

Introduction: The Role of this compound in Modern Synthesis

This compound is a versatile reagent in organic and medicinal chemistry, serving as a key building block in the synthesis of a variety of nitrogen-containing compounds.[1] Its utility is particularly noted in the development of novel therapeutic agents, where the incorporation of the chlorobenzyl moiety can modulate the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).[1] Understanding the solubility of this hydrochloride salt is a critical first step in reaction design, process optimization, purification, and formulation development.

The solubility of a compound dictates its behavior in a given solvent, influencing reaction rates, crystallization, and bioavailability. For a crystalline solid like this compound, the dissolution process involves overcoming the lattice energy of the crystal and establishing favorable interactions between the solute and solvent molecules.[1][2] This guide will delve into the theoretical and practical aspects of this compound's solubility in common organic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational, albeit qualitative, approach to predicting solubility.[3] The solubility of this compound is governed by a balance of its structural features:

  • The Ionic Hydrochloride: The presence of the hydrochloride salt imparts significant polarity and the capacity for strong ion-dipole interactions. This feature suggests higher solubility in polar solvents.

  • The Hydroxylamine Moiety: The -ONH2 group is polar and capable of acting as both a hydrogen bond donor and acceptor, further favoring interactions with polar, protic solvents.[3]

  • The 2-Chlorobenzyl Group: This aromatic, chlorinated substituent introduces a significant non-polar, hydrophobic character to the molecule.[3] The size of this group can limit the solubility in highly polar solvents, while enhancing it in solvents with some non-polar character.

A more quantitative prediction can be approached using frameworks like the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[4][5] For a solute to dissolve in a solvent, their respective Hansen parameters should be similar. While the specific HSP for this compound are not published, we can infer its likely behavior based on its constituent functional groups.

The interplay of these structural elements leads to a nuanced solubility profile. The ionic and hydrogen-bonding capabilities of the hydroxylamine hydrochloride portion dominate, suggesting that highly non-polar solvents will be poor choices. However, the presence of the chlorobenzyl ring means that solvents with some degree of non-polar character may be more effective than extremely polar solvents where the hydrophobic portion of the molecule would be unfavorably exposed.

Logical Relationship of Molecular Structure to Solubility

The following diagram illustrates the competing factors within the this compound molecule that influence its solubility.

A O-(2-Chlorobenzyl)hydroxylamine Hydrochloride B Ionic Core (-ONH3+ Cl-) A->B C Hydrophobic Moiety (Chlorobenzyl Group) A->C D Favors Polar Solvents (e.g., Alcohols, Water) B->D E Favors Solvents with Non-Polar Character (e.g., Chlorinated Solvents, Ethers) C->E F Overall Solubility Profile D->F E->F

Caption: Molecular structure's influence on solubility.

Predicted Solubility Profile

Based on the theoretical principles discussed, a qualitative solubility profile for this compound in various organic solvent classes can be predicted. It is crucial to recognize that this table is a predictive guide and should be confirmed by experimental testing.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Methanol, EthanolHigh to ModerateThe ionic nature and hydrogen bonding capabilities of the hydroxylamine hydrochloride are well-solvated by protic solvents. The non-polar benzyl group may slightly limit solubility compared to a smaller inorganic salt.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents have high dielectric constants and can effectively solvate the ionic portion of the molecule, while also accommodating the organic character of the chlorobenzyl group.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to Very LowWhile ethers have some polarity, they are poor hydrogen bond donors and cannot effectively solvate the hydrochloride salt. The insolubility of hydroxylamine hydrochloride in diethyl ether is documented.[6]
Chlorinated Solvents Dichloromethane (DCM), ChloroformLowThese solvents have some polarity but are not effective at solvating ionic species. The chlorobenzyl group may have some favorable interaction, but overall solubility is expected to be poor.
Non-Polar Hexane, TolueneVery Low / InsolubleThe large energetic penalty of solvating the ionic hydrochloride group in a non-polar environment makes solubility in these solvents highly unfavorable.[6]

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes a robust method for the quantitative determination of the solubility of this compound in an organic solvent at a specified temperature. This method is a self-validating system, ensuring equilibrium is reached and accurately measured.

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or stirring plate with a water/oil bath

  • Calibrated analytical balance

  • Vials with screw caps and PTFE septa

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

  • Centrifuge (optional)

Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

    • Accurately pipette a known volume of the chosen organic solvent into the vial.

    • Seal the vial tightly and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks at 48 and 72 hours to ensure the concentration is no longer changing, confirming equilibrium.[7]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle for at least 2 hours in the temperature-controlled environment. If settling is slow, the vial can be centrifuged at the same temperature.

    • Carefully draw an aliquot of the supernatant using a syringe. Avoid disturbing the solid at the bottom.

    • Immediately attach a syringe filter to the syringe and dispense the clear solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

    • Accurately weigh the filtered solution to determine its mass.

  • Analysis of the Saturated Solution:

    • Accurately dilute the filtered, saturated solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as HPLC.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original (undiluted) saturated solution.

    • Express the solubility in desired units, such as mg/mL, g/100g of solvent, or molarity.

Workflow for Quantitative Solubility Determination

The following diagram outlines the experimental workflow for determining the solubility of this compound.

cluster_0 Preparation cluster_1 Sampling cluster_2 Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Equilibrate at Constant Temp. (e.g., 24-72h) B->C D Settle/Centrifuge C->D E Withdraw Supernatant D->E F Filter (0.22 µm) E->F G Dilute Sample F->G H Analyze via HPLC/UV-Vis G->H I Quantify vs. Calibration Curve H->I J Calculate Solubility (mg/mL, M, etc.) I->J

Caption: Experimental workflow for solubility determination.

Conclusion

References

stability and storage of O-(2-Chlorobenzyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of O-(2-Chlorobenzyl)hydroxylamine Hydrochloride

Introduction

This compound (CAS No: 5555-48-6) is a specialized chemical reagent of significant value in organic synthesis and pharmaceutical research.[1] As a substituted hydroxylamine derivative, it serves as a critical building block for creating more complex molecules, particularly in the development of novel therapeutic agents such as antihypertensive and anti-inflammatory drugs.[1] The presence of the 2-chloro substituent on the benzyl ring modifies the compound's reactivity and physicochemical properties, making it a versatile tool for medicinal chemists.[1]

The integrity and purity of such a reagent are paramount for the reproducibility and success of experimental work. Degradation of the compound can lead to inconsistent results, formation of unwanted byproducts, and a misinterpretation of structure-activity relationships (SAR) in drug discovery campaigns. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the factors influencing the stability of this compound and establishes field-proven protocols for its optimal storage and handling.

Physicochemical Properties Summary

A foundational understanding of the compound's basic properties is essential before discussing its stability. The hydrochloride salt form significantly influences its characteristics, particularly its solubility and hygroscopicity.

PropertyValueSource
CAS Number 5555-48-6[1]
Molecular Formula C₇H₈ClNO·HCl[1]
Molecular Weight 194.06 g/mol [1]
Appearance Off-white powder / Crystalline solid[1][2]
Purity ≥ 98% (Typical)[1]

Core Stability Profile & Influencing Factors

The stability of this compound is not absolute and is contingent upon a range of environmental factors. Based on data from closely related analogues and general chemical principles, we can construct a detailed stability profile.

Thermal Stability

While stable at ambient temperatures for short durations, elevated temperatures will accelerate the rate of chemical degradation.[3] The parent compound, hydroxylamine hydrochloride, can undergo exothermic decomposition at temperatures above 150°C, which may involve the risk of explosion.

  • Expert Insight: The energy input from heat can overcome the activation energy for decomposition reactions, leading to the cleavage of the N-O or O-C bonds. For long-term preservation of purity, minimizing thermal energy is the most critical factor. While one supplier suggests storage at 0-8°C for general use, data on a close analogue, O-Benzylhydroxylamine hydrochloride, indicates a stability of at least four years when stored at -20°C.[1][2] This suggests that freezer storage is the gold standard for archival purposes.

Hygroscopicity and Hydrolytic Stability

The hydrochloride salt form makes the compound susceptible to absorbing moisture from the atmosphere, a property known as hygroscopicity.[4]

  • Expert Insight: The absorption of water is detrimental for two primary reasons. First, it introduces inaccuracies during weighing, leading to errors in stoichiometry in subsequent reactions. Second, the presence of water can create an acidic microenvironment that may facilitate hydrolysis of the benzylic ether linkage over extended periods, cleaving the molecule into 2-chlorobenzyl alcohol and hydroxylamine. Therefore, storage in a desiccated environment is crucial.

Oxidative Stability

The hydroxylamine moiety (-NH-OH) is inherently susceptible to oxidation. Atmospheric oxygen can be a potential reactant, especially in the presence of trace metal catalysts.

  • Expert Insight: For crystalline solids, oxidation is primarily a surface phenomenon and proceeds slowly. However, when dissolved, the molecule's susceptibility increases. For preparing stock solutions intended for storage, it is best practice to use solvents that have been purged with an inert gas like argon or nitrogen to remove dissolved oxygen.[2] This minimizes the risk of oxidative degradation, which could lead to the formation of corresponding oxime or nitroso impurities.

Photostability
  • Expert Insight: Light energy can promote the formation of radical species, initiating chain reactions that lead to decomposition. As a standard practice for all high-purity reagents, protection from light by using amber glass vials or storing containers in the dark is a simple and effective way to eliminate this potential degradation pathway.

Chemical Incompatibilities

Understanding chemical incompatibilities is vital for both storage and handling to prevent hazardous reactions and sample degradation.

  • Strong Oxidizing Agents: These will readily react with the hydroxylamine group, leading to rapid and potentially exothermic decomposition.[4]

  • Strong Bases: Addition of a strong base will neutralize the hydrochloride salt, liberating the free base. The free hydroxylamine is generally less stable than its salt form and more prone to oxidation and degradation.

  • Metals: The parent compound, hydroxylamine hydrochloride, is known to be corrosive to some metals.[5] It is prudent to avoid storing the compound or its solutions in metal containers and to minimize contact with metal spatulas.[6]

Recommended Storage & Handling Protocols

Based on the stability profile, the following protocols are recommended to ensure the long-term integrity of the compound.

Long-Term Archival Storage (≥ 6 months)

This protocol is designed for preserving the primary reference stock of the compound.

  • Container: Use an amber glass vial with a PTFE-lined screw cap.

  • Atmosphere: Before sealing, flush the vial's headspace with a gentle stream of dry argon or nitrogen for 15-30 seconds to displace air and moisture.

  • Sealing: Tightly seal the cap. For added protection, wrap the cap-vial interface with Parafilm®.

  • Secondary Containment: Place the sealed vial inside a larger, labeled container with a desiccant pouch.

  • Temperature: Store the secondary container in a freezer at -20°C ± 5°C .[2]

Short-Term Laboratory Use (< 6 months)

This protocol is for the "working" bottle of the compound that is accessed more frequently.

  • Container: Keep the compound in its original supplier bottle if possible, or a smaller amber glass vial.

  • Environment: Store the container in a refrigerator at 2-8°C .[1]

  • Handling:

    • Before opening, allow the container to equilibrate to room temperature for at least 30-60 minutes. This critical step prevents condensation of atmospheric moisture onto the cold solid.

    • Open the container only for the time necessary to dispense the material.

    • Close the container tightly immediately after use.

    • Store the working bottle in a desiccator cabinet if available.

Table 1: Summary of Recommended Storage Conditions
ParameterLong-Term ArchivalShort-Term Working Stock
Temperature -20°C ± 5°C2-8°C
Container Amber glass, PTFE-lined capOriginal container or amber glass
Atmosphere Inert (Argon/Nitrogen)Ambient (minimize exposure)
Light Protected (in the dark)Protected (amber vial)
Moisture Excluded (desiccant, sealed)Minimized (equilibrate before opening)

Experimental Workflow: Assessing Compound Stability

To ensure the trustworthiness of experimental results, a self-validating protocol to periodically assess the purity of the stored compound is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method.

Protocol: HPLC-Based Purity Assessment
  • Time Zero (T=0) Analysis:

    • Upon receiving a new batch of O-(2-Chlorobenzyl)hydroxylamine HCl, prepare a standard solution (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

    • Develop an appropriate HPLC method (e.g., C18 column, mobile phase gradient of water and acetonitrile with 0.1% trifluoroacetic acid, UV detection at ~220 nm).

    • Inject the standard and record the chromatogram. The main peak represents the intact compound. Integrate the peak area and define this as 100% purity at T=0. Record the retention time.

  • Sample Storage: Store the solid compound under the recommended long-term and short-term conditions.

  • Time Point Analysis (e.g., T = 6, 12, 24 months):

    • Retrieve the stored sample (allowing it to warm to room temperature before opening).

    • Prepare a solution at the same concentration as the T=0 standard.

    • Analyze the sample using the identical HPLC method.

  • Data Analysis:

    • Compare the new chromatogram to the T=0 reference.

    • Look for any new peaks, which would indicate degradation products.

    • Calculate the purity by dividing the main peak area by the total area of all peaks. A purity of ≥98% is typically acceptable.

Stability_Assessment_Workflow cluster_prep Initial Preparation (T=0) cluster_storage Storage Conditions cluster_analysis Time Point Analysis (T=x) start Receive New Compound prep_std Prepare 1 mg/mL Standard start->prep_std hplc_dev Develop HPLC Method prep_std->hplc_dev t0_analysis Analyze T=0 Sample (Establish Purity & RT) hplc_dev->t0_analysis store_long Store Aliquot 1 (-20°C, Inert Gas) t0_analysis->store_long store_short Store Aliquot 2 (4°C, Desiccated) t0_analysis->store_short retrieve Retrieve Stored Sample (Equilibrate to RT) store_long->retrieve store_short->retrieve prep_sample Prepare 1 mg/mL Sample retrieve->prep_sample hplc_run Run HPLC Analysis prep_sample->hplc_run compare Compare to T=0 Data (Check Purity, New Peaks) hplc_run->compare end_node Decision: Use or Discard compare->end_node

Caption: Workflow for HPLC-based stability assessment.

Potential Degradation & Safety Considerations

While specific degradation pathways are not published, logical routes can be hypothesized based on the molecule's structure. Understanding these helps in troubleshooting and reinforces the importance of proper storage.

Degradation_Pathways cluster_products parent O-(2-Chlorobenzyl)hydroxylamine HCl C₇H₈ClNO·HCl oxidation_prod 2-Chloro-N-(2-chlorobenzylidene)oxybenzenemethanamine Formed via Oxidation/Dimerization parent->oxidation_prod [O] (Air, O₂) hydrolysis_prod 2-Chlorobenzyl Alcohol + Hydroxylamine parent->hydrolysis_prod H₂O (Moisture)

References

discovery and history of O-substituted hydroxylamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of O-Substituted Hydroxylamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-substituted hydroxylamines, characterized by the R-O-N moiety, have traversed a remarkable journey from their origins in 19th-century chemical explorations to their current status as indispensable tools in modern organic synthesis, medicinal chemistry, and polymer science. This guide provides a comprehensive technical overview of this versatile functional group. It chronicles the initial discovery of the parent hydroxylamine, delves into the seminal reactions that first hinted at the potential of O-substitution, and charts the evolution of synthetic methodologies from classical approaches to sophisticated radical and transition-metal-catalyzed transformations. With a focus on the causality behind experimental choices and the practical application of these methods, this document serves as an in-depth resource for researchers seeking to understand and harness the power of O-substituted hydroxylamines in their own work, particularly in the rational design of new therapeutics.

Part 1: The Genesis of a Versatile Functional Group

The story of O-substituted hydroxylamines begins not with their direct synthesis, but with the discovery of their parent compound and the unravelling of reactions where O-substitution played a fleeting but critical role.

The Precursor: Discovery of Hydroxylamine

The existence of hydroxylamine (NH₂OH) was first brought to light in 1865 by the German chemist Wilhelm Clemens Lossen. He prepared it as its hydrochloride salt by the reduction of ethyl nitrate with tin and hydrochloric acid. The isolation of pure hydroxylamine proved to be a significant challenge due to its instability; it is a hygroscopic, colorless, crystalline solid that can decompose explosively. Early researchers, however, quickly recognized its unique chemical nature, possessing both a nucleophilic nitrogen and the ability to act as a reducing agent. This discovery laid the essential groundwork for the entire field of hydroxylamine derivatives.

An Indirect Debut: The Lossen Rearrangement

The first significant reaction involving an O-substituted hydroxylamine derivative was also discovered by Wilhelm Lossen in 1872. The Lossen rearrangement is the conversion of a hydroxamic acid, or more specifically its O-acylated derivative, into an isocyanate upon treatment with base or heat.

The critical insight here is the necessity of O-substitution. The hydroxamic acid itself is a poor precursor for the rearrangement. Acylation of the hydroxyl group transforms the hydroxyl into a good leaving group (a carboxylate anion). This activation is the causal factor enabling a base to deprotonate the nitrogen, which then triggers a concerted-sigmatropic rearrangement. The R group migrates from the carbonyl carbon to the nitrogen, expelling the carboxylate and forming the isocyanate intermediate. This reaction was one of the earliest named rearrangements and provided the first strong evidence of the chemical utility of modifying the oxygen atom of the hydroxylamine core.

Caption: The mechanism of the Lossen Rearrangement.

A Key Synthetic Stepping Stone: The Angeli-Rimini Reaction

While the Lossen rearrangement demonstrated the potential of O-acylated hydroxylamines, accessing the necessary hydroxamic acid precursors was not always straightforward. In 1896, Italian chemists Angelo Angeli and Enrico Rimini developed a reaction that provided a valuable new route to these compounds. The Angeli-Rimini reaction involves the treatment of an aldehyde with N-hydroxybenzenesulfonamide in the presence of a base to yield a hydroxamic acid and a sulfinic acid.

This reaction became an important analytical test for aldehydes but, more significantly for the history of hydroxylamines, it offered a reliable preparative method for the very substrates needed for the Lossen rearrangement. By expanding the accessibility of hydroxamic acids, it indirectly fueled further investigation into their chemistry and, by extension, the behavior of their O-substituted derivatives.

Caption: General workflow of the Angeli-Rimini Reaction.

Part 2: The Evolution of Synthetic Methodologies

The initial, indirect explorations of O-substituted hydroxylamines gave way to the development of robust and direct synthetic methods, transforming them from chemical curiosities into readily accessible building blocks.

Early Direct Syntheses: The Foundational Steps

The most direct approach to O-substituted hydroxylamines is the nucleophilic substitution of an alkyl or aryl halide with a hydroxylamine derivative. However, this is complicated by the fact that hydroxylamine has two nucleophilic sites: the nitrogen and the oxygen. N-alkylation is generally favored. To achieve selective O-alkylation, early chemists developed strategies using N-protected hydroxylamines. A classic and enduring approach is the Gabriel synthesis adaptation, which uses N-hydroxyphthalimide as a hydroxylamine equivalent.

The phthalimide group effectively masks the nitrogen nucleophile, allowing the oxygen to react with an alkyl halide. Subsequent deprotection, typically with hydrazine, liberates the desired O-alkylhydroxylamine. This method, while effective, relies on harsh deprotection conditions that may not be suitable for complex molecules.

Protocol 1: Classical O-Alkylation of N-Hydroxyphthalimide

Objective: To synthesize O-benzylhydroxylamine hydrochloride from N-hydroxyphthalimide and benzyl bromide.

Materials:

  • N-Hydroxyphthalimide (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Dimethylformamide (DMF)

  • Hydrazine monohydrate (1.1 eq)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • O-Alkylation:

    • To a solution of N-hydroxyphthalimide in DMF, add potassium carbonate.

    • Stir the suspension at room temperature for 15 minutes.

    • Add benzyl bromide dropwise and stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into ice water. The N-(benzyloxy)phthalimide product will precipitate.

    • Filter the solid, wash with water, and dry under vacuum.

  • Deprotection:

    • Suspend the crude N-(benzyloxy)phthalimide in ethanol.

    • Add hydrazine monohydrate and heat the mixture to reflux for 2 hours. A precipitate of phthalhydrazide will form.

    • Cool the mixture to room temperature and filter off the solid.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and cool in an ice bath.

    • Add a solution of HCl in diethyl ether dropwise until precipitation is complete.

    • Filter the resulting white solid, wash with cold diethyl ether, and dry to yield O-benzylhydroxylamine hydrochloride.

Trustworthiness: This self-validating system ensures the removal of the phthalimide protecting group through the precipitation of phthalhydrazide, which can be confirmed by its characteristic melting point. The final product is isolated as a crystalline salt, allowing for purification by recrystallization and characterization by NMR and melting point analysis.

The Radical Revolution: Modern Approaches to Alkoxyamines

A major leap in the synthesis of O-alkylhydroxylamines, particularly those known as alkoxyamines, came with the rise of controlled radical polymerization. The most important synthesis by far is the coupling of a C-centered radical with a stable nitroxide radical, a reaction that proceeds at a nearly diffusion-controlled rate. This led to the development of Nitroxide-Mediated Polymerization (NMP), where alkoxyamines serve as "dormant" species that can reversibly release a growing polymer chain radical.

One of the most general and mildest methods for preparing alkoxyamines is Atom Transfer Radical Addition (ATRA) . This involves the reaction of an alkyl halide with a nitroxide in the presence of a copper(I) catalyst. The catalyst facilitates the transfer of a halogen atom from the alkyl halide to generate the C-centered radical, which is then immediately trapped by the nitroxide.

Table 1: Comparison of Radical-Based Alkoxyamine Syntheses

MethodRadical GenerationKey ReagentsAdvantagesLimitations
Thermal Decomposition Thermolysis of an initiatorAIBN, Benzoyl PeroxideSimple, straightforwardRequires elevated temperatures
ATRA Halogen transfer from alkyl halideAlkyl Halide, Cu(I) salt, LigandMild conditions, high yield, functional group toleranceRequires removal of copper catalyst
Silyl Radical Method Halogen abstraction by silyl radicalAlkyl Halide, (TMS)₃SiH, t-BuON=NOt-BuAvoids toxic tin reagentsRequires stoichiometric initiator
The Precision of Transition Metals: Mastering O-Arylation

The synthesis of O-aryl hydroxylamines was historically challenging. Classical nucleophilic aromatic substitution requires highly activated (electron-deficient) aryl halides. A paradigm shift occurred with the development of palladium-catalyzed cross-coupling reactions. The Buchwald group demonstrated that ethyl acetohydroximate could serve as an effective hydroxylamine equivalent for the Pd-catalyzed O-arylation of aryl chlorides, bromides, and iodides.

The key to this transformation was the use of bulky biarylphosphine ligands (e.g., t-BuBrettPhos). Causality: These ligands promote the crucial, often difficult, C-O reductive elimination step from the palladium center, allowing the reaction to proceed under mild conditions with a broad range of substrates, including those that would be unreactive under classical conditions. The resulting O-arylated product can then be easily hydrolyzed to the free O-arylhydroxylamine.

Buchwald_O_Arylation Catalytic Cycle for Pd-Catalyzed O-Arylation Pd_0 Pd(0)L_n Ox_Add Oxidative Addition Pd_0->Ox_Add Pd_II_Complex Ar-Pd(II)-X(L_n) Ox_Add->Pd_II_Complex Ligand_Ex Ligand Exchange Pd_II_Complex->Ligand_Ex Amine_Complex Ar-Pd(II)-ONR'(L_n) Ligand_Ex->Amine_Complex Red_Elim Reductive Elimination Amine_Complex->Red_Elim Red_Elim->Pd_0 Regeneration of Catalyst Product Ar-ONR' (Product) Red_Elim->Product Aryl_Halide Ar-X Aryl_Halide->Ox_Add Hydroxylamine R'ONH₂ Hydroxylamine->Ligand_Ex

Caption: Catalytic cycle for Pd-catalyzed O-arylation.

Protocol 2: Palladium-Catalyzed Synthesis of an O-Arylhydroxylamine Derivative

Objective: To synthesize an O-aryl ethyl acetohydroximate via Buchwald-Hartwig O-arylation.

Materials:

  • Aryl bromide (1.0 eq)

  • Ethyl acetohydroximate (1.2 eq)

  • t-BuBrettPhos Pd G3 precatalyst (0.02 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup:

    • In a glovebox, add the aryl bromide, ethyl acetohydroximate, NaOtBu, and the palladium precatalyst to an oven-dried Schlenk tube equipped with a magnetic stir bar.

    • Add anhydrous toluene.

    • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Reaction and Monitoring:

    • Stir the reaction mixture vigorously for 4-12 hours.

    • Monitor the reaction progress by GC-MS or LC-MS.

  • Workup and Purification:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure O-arylated ethyl acetohydroximate.

Trustworthiness: The success of this protocol is validated by the complete consumption of the aryl bromide starting material, detectable by chromatographic methods. The structure of the purified product must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to ensure the correct regiochemistry of O-arylation and the integrity of the functional group.

Part 3: Impact on Drug Discovery and Materials Science

The maturation of synthetic methods for O-substituted hydroxylamines has unlocked their widespread application, most notably in the design of new pharmaceuticals.

O-Substituted Hydroxylamines as Strategic Bioisosteres

In medicinal chemistry, the concept of bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a cornerstone of drug design. The N,N,O-trisubstituted hydroxylamine moiety has recently been recognized as a valuable bioisostere for common structural motifs like hydrocarbons, ethers, and tertiary amines.

Replacing a methylene group (-CH₂) or an ether oxygen (-O-) with the hydroxylamine unit (-N(R)-O-) can significantly alter a molecule's physicochemical properties in a beneficial way. A matched molecular pair analysis has shown that this substitution typically reduces lipophilicity (logP) to a degree comparable to introducing a tertiary amine. However, because N,N,O-trisubstituted hydroxylamines are much weaker bases than tertiary amines, their distribution coefficient at physiological pH (logD₇.₄) is higher. This unique profile allows chemists to fine-tune solubility and permeability. Furthermore, the hydroxylamine moiety can improve metabolic stability and reduce human plasma protein binding compared to its hydrocarbon or ether counterparts.

Table 2: Bioisosteric Comparison of Functional Groups

Functional GroupTypical logP ContributionBasicity (pKa of conjugate acid)Metabolic LiabilityKey Feature
-CH₂-CH₂- High (Lipophilic)N/ACan be high (oxidation)Inert, space-filling
-CH₂-O- ModerateN/AModerate (O-dealkylation)H-bond acceptor
-N(R)-CH₂- Lower (Hydrophilic)~9-11High (N-dealkylation, oxidation)Basic, H-bond acceptor
-N(R)-O- Lower (Hydrophilic)~4-5Often improved stabilityWeakly basic, polar
Case Study: Sarecycline

A prominent example of an O-substituted hydroxylamine in an approved drug is Sarecycline (Seysara) , a tetracycline-class antibiotic used to treat acne. Sarecycline features a unique N,O-dimethylhydroxylamine moiety at the C7 position of the tetracycline scaffold. Its synthesis involves a reductive amination between a tetracycline-derived aldehyde and N,O-dimethylhydroxylamine, followed by reduction with a borane reagent to construct the final trisubstituted hydroxylamine. This modification is crucial for its pharmacological profile, contributing to its narrow spectrum of activity which may reduce the risk of antibiotic resistance.

Conclusion: A Mature Functional Group with an Expanding Horizon

From Wilhelm Lossen's foundational discovery of hydroxylamine to the sophisticated, ligand-driven catalysis of the 21st century, the field of O-substituted hydroxylamines has undergone a profound transformation. What began as a chemical curiosity observed in a classic rearrangement has blossomed into a rationally designed and highly versatile functional group. The development of reliable and diverse synthetic methodologies has been the engine of this progress, enabling chemists to access these compounds with unprecedented ease and control.

Today, O-substituted hydroxylamines are no longer mere synthetic intermediates but are increasingly incorporated as key structural elements in drug candidates and advanced materials. Their unique ability to modulate physicochemical properties makes them a powerful tool in the hands of medicinal chemists, while their role in controlled polymerization continues to shape the field of materials science. As new synthetic methods based on photoredox catalysis and other emerging technologies continue to appear, the scope of what can be achieved with this remarkable functional group is set to expand even further, promising new discoveries and innovations in the years to come.

Methodological & Application

Synthesis of O-Substituted Oximes Using O-(2-Chlorobenzyl)hydroxylamine Hydrochloride: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Oximes in Modern Drug Discovery

In the landscape of medicinal chemistry, the oxime functional group (C=N-OH) and its derivatives, particularly O-substituted oximes, represent a cornerstone for the development of novel therapeutics.[1][2] These moieties are not merely structural linkers but are often critical pharmacophores that contribute to the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates.[3] The introduction of an oxime can confer a range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4] O-substituted oximes, in particular, offer a versatile platform for bioisosteric replacement of more labile groups like esters and amides, often enhancing a molecule's resistance to enzymatic degradation.[3]

This application note provides a comprehensive guide for the synthesis of O-substituted oximes utilizing O-(2-Chlorobenzyl)hydroxylamine hydrochloride. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable structural motif into their molecular design and discovery programs. The 2-chlorobenzyl moiety itself provides a handle for modulating lipophilicity and introducing specific steric and electronic interactions within a biological target.

Reaction Mechanism: The Chemistry of Oxime Formation

The synthesis of an O-substituted oxime from an aldehyde or ketone and an O-substituted hydroxylamine is a classic condensation reaction. The process is a nucleophilic addition to the carbonyl group followed by dehydration.[5][6] The reaction is typically catalyzed by a mild acid or base.[3]

The mechanism proceeds as follows:

  • Liberation of the Free Hydroxylamine: this compound is a salt. To initiate the reaction, the free, nucleophilic hydroxylamine must be liberated by a mild base, such as pyridine or sodium acetate. The base deprotonates the hydroxylammonium salt, making the nitrogen atom's lone pair of electrons available for nucleophilic attack.

  • Nucleophilic Attack: The nitrogen atom of the free O-(2-Chlorobenzyl)hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step forms a tetrahedral intermediate known as a carbinolamine.

  • Proton Transfer: A proton transfer occurs within the carbinolamine intermediate, typically from the newly added nitrogen to the oxygen of the original carbonyl group, forming a better leaving group (water).

  • Dehydration: The elimination of a water molecule from the protonated carbinolamine, often facilitated by mild heating, leads to the formation of a carbon-nitrogen double bond (C=N), yielding the final O-substituted oxime product.

The overall reaction is reversible, but the equilibrium can be driven towards the product by removing water as it is formed.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a general synthesis of an O-(2-chlorobenzyl) oxime from a model aldehyde or ketone.

Diagram of the Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve Carbonyl Compound (Aldehyde or Ketone) in Anhydrous Ethanol B Add O-(2-Chlorobenzyl)hydroxylamine Hydrochloride A->B C Add Mild Base (e.g., Pyridine or Sodium Acetate) B->C D Stir at Room Temperature or Reflux (50-80°C) (Monitor by TLC) C->D Initiate Reaction E Cool to Room Temperature D->E Reaction Complete F Remove Solvent (Rotary Evaporation) E->F G Redissolve in Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry Organic Layer (e.g., Na2SO4 or MgSO4) H->I J Filter and Concentrate I->J K Purify Crude Product (Column Chromatography or Recrystallization) J->K L Characterize Pure Product (NMR, IR, MS) K->L

References

Introduction: The Strategic Importance of O-Alkoxyamines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the O-Alkylation of Alcohols with O-(2-Chlorobenzyl)hydroxylamine hydrochloride

O-alkoxyamines are pivotal structural motifs in contemporary drug discovery, serving as versatile bioisosteres for amides and esters, and as key intermediates in the synthesis of complex molecules. Their incorporation can significantly enhance the metabolic stability, pharmacokinetic profile, and target-binding affinity of drug candidates. The O-(2-Chlorobenzyl)hydroxylamine moiety, in particular, offers a stable and synthetically accessible precursor for introducing an aminoxy functional group. The presence of the 2-chloro substituent on the benzyl group can modulate electronic properties and provides a potential vector for further chemical modification.

This document provides a comprehensive guide to the O-alkylation of primary and secondary alcohols using this compound. It details a robust protocol, explains the underlying scientific principles, and offers practical insights for troubleshooting common experimental challenges.

Reaction Principle: A Nucleophilic Substitution Approach

The core transformation relies on a classic Williamson ether synthesis-type reaction, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In this process, an alkoxide, generated in situ from the alcohol substrate by a suitable base, acts as the nucleophile. This alkoxide attacks the electrophilic benzylic carbon of the O-(2-Chlorobenzyl)hydroxylamine, displacing the chloride leaving group. The hydrochloride salt form of the reagent necessitates the use of at least two equivalents of base: one to deprotonate the alcohol and another to neutralize the hydroxylamine hydrochloride, liberating the free hydroxylamine for the subsequent reaction.

Visualizing the O-Alkylation Workflow

The following diagram outlines the key stages of the experimental protocol, from initial reagent preparation to the final isolation of the purified product.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Extraction cluster_purification 4. Purification & Analysis A Dissolve Alcohol & Base in Anhydrous Solvent B Add O-(2-Chlorobenzyl)hydroxylamine HCl A->B Stir at 0 °C C Warm to Room Temperature (or Heat as Required) B->C D Monitor Progress by TLC/LC-MS C->D E Quench Reaction (e.g., with H₂O or sat. aq. NH₄Cl) D->E Upon Completion F Extract with Organic Solvent (e.g., EtOAc, DCM) E->F G Wash Organic Layer (Brine) F->G H Dry (Na₂SO₄ or MgSO₄), Filter, and Concentrate G->H I Purify via Flash Column Chromatography H->I J Characterize Product (NMR, MS, etc.) I->J

Caption: Experimental workflow for O-alkylation.

Detailed Experimental Protocol

This protocol provides a general procedure for the O-alkylation of a generic primary or secondary alcohol. Researchers should optimize conditions based on the specific substrate.

Materials and Reagents:

  • Substrate (Primary or Secondary Alcohol)

  • This compound

  • Base (e.g., Sodium Hydride (NaH, 60% dispersion in mineral oil), Potassium tert-butoxide (KOtBu), Cesium Carbonate (Cs₂CO₃))

  • Anhydrous Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))

  • Quenching Solution (e.g., Saturated aqueous Ammonium Chloride (NH₄Cl), Deionized Water)

  • Extraction Solvent (e.g., Ethyl Acetate (EtOAc), Dichloromethane (DCM))

  • Drying Agent (e.g., Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄))

  • Brine (Saturated aqueous Sodium Chloride (NaCl))

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon manifold, balloons)

  • Syringes and needles

  • Ice bath

  • Heating mantle or oil bath with temperature controller

  • Rotary evaporator

  • Glassware for extraction and purification

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 equiv).

    • Dissolve the alcohol in a suitable anhydrous solvent (e.g., THF or DMF, approximately 0.1-0.5 M concentration).

    • Cool the solution to 0 °C using an ice bath.

  • Deprotonation (Alkoxide Formation):

    • For NaH: Carefully add sodium hydride (1.2-1.5 equiv, 60% dispersion in oil) portion-wise to the stirred solution at 0 °C. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere.

    • For KOtBu or Cs₂CO₃: Add the base (2.2-2.5 equiv) to the solution.

    • Allow the mixture to stir at 0 °C for 15-30 minutes (or until hydrogen evolution ceases if using NaH) to ensure complete formation of the alkoxide.

  • Addition of the Alkylating Agent:

    • Add this compound (1.1-1.3 equiv) to the reaction mixture in one portion.

    • Rinse the container with a small amount of anhydrous solvent to ensure complete transfer.

  • Reaction Progression:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting alcohol is consumed.

    • If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) may be required, particularly for less reactive secondary alcohols.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl or water to neutralize any unreacted base.

    • Transfer the mixture to a separatory funnel and dilute with the extraction solvent (e.g., EtOAc).

    • Wash the organic layer sequentially with water and then brine.

    • Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue is typically purified by flash column chromatography on silica gel.

    • A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified O-alkoxyamine.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Mechanism and Scientific Rationale

The reaction proceeds via a classical SN2 pathway. The choice of base and solvent is critical for success.

Caption: SN2 mechanism for O-alkylation.

  • Base Selection: Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the alcohol without competing in the substitution reaction.

    • NaH: An excellent choice for primary and many secondary alcohols due to its high basicity and the irreversible formation of hydrogen gas, which drives the equilibrium towards the alkoxide.

    • KOtBu: A strong, sterically hindered base that is also effective but can sometimes promote elimination side reactions with sensitive substrates.

    • Cs₂CO₃: A milder base that is particularly effective in polar aprotic solvents like DMF or acetonitrile. The large, soft cesium cation is thought to enhance the nucleophilicity of the alkoxide through the "cesium effect".

  • Solvent Selection: Polar aprotic solvents are ideal as they can solvate the cation of the base while not solvating the alkoxide nucleophile, thereby increasing its reactivity.

    • THF: A good general-purpose solvent for many reactions using NaH or KOtBu.

    • DMF: Its high polarity can accelerate SN2 reactions but can be more difficult to remove during workup. It is often the solvent of choice when using carbonate bases.

Reaction Parameters and Optimization

The optimal conditions can vary significantly depending on the steric and electronic properties of the alcohol substrate.

ParameterConditionRationale & Considerations
Substrate Primary > Secondary AlcoholPrimary alcohols are less sterically hindered and react more readily. Tertiary alcohols are generally not suitable as they will primarily undergo elimination.
Base NaH, KOtBu, Cs₂CO₃The choice depends on the alcohol's pKa and substrate sensitivity. At least 2.2 equivalents are needed to neutralize the HCl salt and deprotonate the alcohol.
Solvent Anhydrous THF, DMF, MeCNMust be aprotic and able to dissolve the reagents. DMF often accelerates the reaction rate.
Temperature 0 °C to 60 °CDeprotonation is typically done at 0 °C to control exotherms. The alkylation step may require heating for less reactive alcohols.
Stoichiometry 1.1 - 1.3 equiv of Alkylating AgentA slight excess of the this compound ensures complete consumption of the valuable alcohol substrate.
Yield 60 - 95%Yields are typically good to excellent but depend heavily on the substrate and reaction conditions.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Incomplete deprotonation (inactive base).2. Insufficiently reactive alcohol (steric hindrance).3. Wet solvent or reagents.1. Use fresh, high-quality base. Ensure anhydrous conditions.2. Increase reaction temperature and/or time. Switch to a more polar solvent like DMF.3. Use freshly distilled/dried solvents. Dry reagents under vacuum.
Formation of Side Products 1. Elimination (E2) reaction, especially with secondary alcohols.2. Over-alkylation or other side reactions.1. Use a less hindered base (e.g., Cs₂CO₃). Run the reaction at the lowest effective temperature.2. Carefully control stoichiometry. Monitor the reaction closely and stop it upon consumption of the starting material.
Difficult Purification 1. Product and starting material have similar polarity.2. Emulsion formation during workup.1. Push the reaction to completion. Use a different chromatography eluent system or consider an alternative purification method (e.g., crystallization).2. Add more brine during the wash steps to break the emulsion. Filter the mixture through a pad of Celite.

Conclusion

The O-alkylation of alcohols with this compound is a reliable and high-yielding method for the synthesis of O-alkoxyamines. A careful selection of base, solvent, and temperature, tailored to the specific alcohol substrate, is key to achieving optimal results. By understanding the underlying SN2 mechanism and potential pitfalls, researchers can effectively troubleshoot and apply this valuable transformation in the synthesis of novel chemical entities for drug discovery and development.

Application Notes & Protocols: The Strategic Use of O-(2-Chlorobenzyl)hydroxylamine Hydrochloride in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Drug Discovery

O-(2-Chlorobenzyl)hydroxylamine hydrochloride, with CAS Number 5555-48-6, is a specialized hydroxylamine derivative that has emerged as a crucial reagent in the synthesis of complex organic molecules for pharmaceutical development.[1] Its structure, featuring a nucleophilic aminooxy group and a sterically and electronically influential 2-chlorobenzyl moiety, makes it a highly valuable tool for medicinal chemists. The hydrochloride salt form enhances its stability and solubility, simplifying its use in various reaction media.[2]

This guide provides an in-depth exploration of the applications of this compound, focusing on its role in constructing key structural motifs found in contemporary therapeutics. We will delve into the mechanistic rationale behind its reactivity, provide detailed experimental protocols, and offer practical insights for its safe and effective implementation in the laboratory.

Key Physicochemical & Safety Data

Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 5555-48-6[Sigma-Aldrich]
Molecular Formula C₇H₈ClNO · HCl[ChemScene][3]
Molecular Weight 194.06 g/mol [Sigma-Aldrich, ChemScene][3]
Appearance Solid[Sigma-Aldrich]
Melting Point 155 - 157 °C (decomposes)[Sigma-Aldrich]
Solubility Soluble in water, alcohol, DMSO, and methanol.[2][4]
Storage Store in an inert atmosphere, at 2-8°C, away from moisture.[4]

Safety Profile: this compound and related hydroxylamines are hazardous substances and must be handled with extreme care.[5][6][7]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[8] Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.[5] It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[5]

  • Precautions: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][8] Avoid generating dust. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[5][7]

Core Applications in Pharmaceutical Synthesis

The utility of this compound stems from its ability to participate in highly specific and efficient chemical transformations. It is a key intermediate in the synthesis of various pharmaceutical agents, including antihypertensive and anti-inflammatory drugs.[1]

Formation of Oxime Ethers: Modulating Bioactivity

The primary application of this reagent is the reaction with aldehydes and ketones to form stable oxime ethers.[2][9] This transformation is a cornerstone of medicinal chemistry for several reasons:

  • Carbonyl Masking: It protects a reactive carbonyl group during subsequent synthetic steps.

  • Bioisosteric Replacement: The oxime ether linkage can serve as a bioisostere for other functional groups, like esters or amides, potentially improving metabolic stability or modifying receptor binding interactions.

  • Pharmacophore Introduction: The 2-chlorobenzyl group itself can be a critical part of a pharmacophore, engaging in specific interactions with a biological target. The chlorine substituent influences the electronic properties and can enhance binding affinity.[10]

Mechanism of Oxime Formation: The reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to yield the oxime.[9] The reaction is typically catalyzed by a mild acid.

Caption: Mechanism of Oxime Ether Formation.

Precursor to Novel Antibiotics and Enzyme Inhibitors

O-substituted hydroxylamines are recognized as essential building blocks for various therapeutic agents.[10] For instance, related compounds like O-benzylhydroxylamine have been used in the synthesis of precursors for β-lactamase inhibitors and fluoroquinolone derivatives with antibiotic activity.[11] The strategic placement of the 2-chlorobenzyl group can be used to probe active sites of enzymes or to block metabolic degradation, thereby enhancing the efficacy and pharmacokinetic profile of a drug candidate. A notable example is the synthesis of Cefprozil, a cephalosporin antibiotic, which involves complex multi-step reactions where side-chain modifications are critical for its activity.[12][13][14][15] While direct use of this specific reagent in its commercial synthesis is not explicitly detailed, the formation of similar structural motifs is a key aspect of cephalosporin chemistry.

Experimental Protocols

The following protocols are provided as a guide for researchers. All operations should be performed in a chemical fume hood with appropriate PPE.

Protocol 1: General Synthesis of an O-(2-Chlorobenzyl) Oxime Ether

This protocol details a representative reaction between this compound and a model ketone (e.g., cyclohexanone) to form the corresponding oxime ether.

Workflow Overview:

Caption: Experimental Workflow for Oxime Synthesis.

Materials & Reagents:

ReagentMW ( g/mol )Molar Eq.Amount
Cyclohexanone98.141.0(e.g., 1.0 g, 10.2 mmol)
O-(2-Chlorobenzyl)hydroxylamine HCl194.061.1(e.g., 2.17 g, 11.2 mmol)
Sodium Bicarbonate (NaHCO₃)84.011.5(e.g., 1.28 g, 15.3 mmol)
Ethanol (EtOH)--50 mL
Dichloromethane (DCM)--For extraction
Deionized Water--For workup
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying
Silica Gel--For chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.1 eq) and ethanol (50 mL). Stir to dissolve.

  • Base Addition: Add sodium bicarbonate (1.5 eq) to the solution. The bicarbonate neutralizes the HCl salt, liberating the free hydroxylamine base in situ.

  • Substrate Addition: Add cyclohexanone (1.0 eq) to the reaction mixture.

  • Reaction: Affix a reflux condenser and heat the mixture to a gentle reflux (approx. 78°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the ketone spot indicates reaction completion (typically 4-8 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (50 mL) and dichloromethane (50 mL). Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.

  • Combine Organic Layers: Collect the lower organic (DCM) layer. Extract the aqueous layer two more times with DCM (25 mL each). Combine all organic extracts.

  • Drying and Filtration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with a small amount of fresh DCM.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, typically as an oil or waxy solid.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure oxime ether.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality & Field-Proven Insights

  • Choice of Base: A mild inorganic base like sodium bicarbonate is preferred. Stronger bases (e.g., NaOH, K₂CO₃) can promote side reactions with the ketone or the product. The base is crucial to deprotonate the hydrochloride salt, as the free hydroxylamine is the active nucleophile.

  • Solvent Selection: Ethanol or methanol are common solvents as they readily dissolve the reactants and are suitable for heating.[4]

  • Steric and Electronic Effects: The 2-chloro substituent on the benzyl group has a dual effect. Its electron-withdrawing nature can slightly decrease the nucleophilicity of the hydroxylamine nitrogen, but this is often offset by the overall reaction conditions.[9] Its position also introduces steric bulk, which can be leveraged to achieve selectivity in certain substrates.[9]

  • Purification Strategy: Oxime ethers are generally stable and can be readily purified by silica gel chromatography. The polarity difference between the nonpolar product and any remaining polar starting materials is usually significant enough for good separation.

Conclusion

This compound is a powerful and versatile reagent for pharmaceutical synthesis. Its primary role in forming stable oxime ethers allows for the strategic modification of carbonyl-containing intermediates, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][10] By understanding the principles of its reactivity and adhering to rigorous and safe experimental protocols, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutics.

References

O-(2-Chlorobenzyl)hydroxylamine hydrochloride in the synthesis of antihypertensive drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Thienopyridine-Class Antiplatelet Agents Utilizing 2-Chlorobenzyl Moieties

Introduction: The Role of Thienopyridines in Cardiovascular Medicine

The thienopyridine class of drugs, notably Ticlopidine and its successor Clopidogrel, represents a cornerstone in the management of atherothrombotic diseases.[1][2] These agents are potent inhibitors of platelet aggregation and are widely prescribed to reduce the risk of myocardial infarction and stroke in patients with cardiovascular disease.[3][4] Their mechanism of action involves the irreversible antagonism of the P2Y12 adenosine diphosphate (ADP) receptor on the platelet surface, which is a critical step in platelet activation and aggregation.[1][5]

A key structural feature of these drugs is the 5-(2-chlorobenzyl) group attached to a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core.[6][7] The synthesis of this scaffold, therefore, relies on the efficient introduction of the 2-chlorobenzyl moiety. While a variety of reagents can accomplish this, this guide will focus on the established synthetic routes and provide detailed protocols relevant to researchers and drug development professionals. O-(2-Chlorobenzyl)hydroxylamine hydrochloride is a versatile reagent in pharmaceutical development and organic synthesis, valued for its utility in creating complex molecules and modifying biologically active compounds.[8][9] However, documented large-scale syntheses of thienopyridines like Ticlopidine more commonly employ alternative 2-chlorobenzylating agents, such as 2-chlorobenzyl chloride, due to factors like reaction efficiency and cost.[6][10] This note will detail these field-proven methods.

Synthetic Strategy: A Two-Stage Approach to Ticlopidine

The synthesis of Ticlopidine is logically approached in two main stages: first, the construction of the core heterocyclic system, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, followed by the crucial N-alkylation step to introduce the 2-chlorobenzyl group.

Stage 1: Formation of the Thieno[3,2-c]pyridine Core

The key intermediate, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is typically synthesized via an acid-catalyzed cyclization reaction, akin to a Pictet-Spengler reaction. This involves reacting thiophene-2-ethylamine with a formaldehyde equivalent. The choice of the formaldehyde source and the acid catalyst is critical for optimizing yield and purity.

Stage 2: N-Alkylation with a 2-Chlorobenzylating Agent

The final step involves a nucleophilic substitution (SN2) reaction where the secondary amine of the thienopyridine core attacks the benzylic carbon of a 2-chlorobenzylating agent. The success of this step hinges on the appropriate choice of base, solvent, and reaction temperature to facilitate the alkylation while minimizing side reactions.

The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N-Alkylation A Thiophene-2-ethylamine C Acid-Catalyzed Cyclization (e.g., Pictet-Spengler type) A->C B Paraformaldehyde B->C D 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Key Intermediate) C->D F Base-Mediated S_N2 Reaction D->F Nucleophilic Amine E 2-Chlorobenzyl Chloride E->F Electrophilic Benzyl Halide G Ticlopidine F->G

Caption: General workflow for the two-stage synthesis of Ticlopidine.

Detailed Experimental Protocols

The following protocols are based on established and scalable synthetic methods.[6][11] Researchers should perform their own risk assessments and adhere to all institutional safety guidelines.

Protocol 1: Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Intermediate 11)

This protocol describes an efficient method for synthesizing the key thienopyridine intermediate.

Rationale: This procedure utilizes a titanium isopropoxide-mediated reaction, which serves as a Lewis acid catalyst and a dehydrating agent to drive the cyclization reaction to completion, offering high yields and operational simplicity.[6]

Materials:

  • Thiophene-2-ethylamine

  • Paraformaldehyde

  • Titanium (IV) isopropoxide (Ti(O-iPr)₄)

  • Argon (or Nitrogen) gas for inert atmosphere

  • Standard reaction glassware (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Equip a round-bottom flask with a condenser and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Under an inert argon atmosphere, charge the flask with thiophene-2-ethylamine (1.0 eq.), paraformaldehyde (1.0 eq.), and titanium (IV) isopropoxide (1.2 eq.).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Maintain the temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation to yield pure 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Protocol 2: Synthesis of Ticlopidine Hydrochloride

This protocol details the final N-alkylation step to produce Ticlopidine, followed by its conversion to the hydrochloride salt for improved stability and solubility.[6][12]

Rationale: This step employs a classic SN2 displacement reaction. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the secondary amine of the intermediate, forming a highly nucleophilic amide anion that readily displaces the chloride from 2-chlorobenzyl chloride. Tetrahydrofuran (THF) is an ideal aprotic solvent for this reaction.

Materials:

  • 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (from Protocol 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Chlorobenzyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Argon (or Nitrogen) gas for inert atmosphere

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask under an inert argon atmosphere, equipped with a magnetic stirrer and a dropping funnel.

  • Suspend sodium hydride (1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Dissolve 2-chlorobenzyl chloride (1.05 eq.) in anhydrous THF and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 1.5-2 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude Ticlopidine free base as an oil.

  • Dissolve the crude oil in a suitable solvent like isopropanol or ethyl acetate.

  • Add a solution of hydrochloric acid in ethanol or ether dropwise with stirring until precipitation is complete.

  • Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield Ticlopidine hydrochloride as a crystalline solid.[6]

Quantitative Data Summary

The following table summarizes typical yields for the described synthetic steps, as reported in the literature. Actual yields may vary based on reaction scale and optimization.

StepStarting MaterialsProductReported YieldReference
Protocol 1 (Core Synthesis)Thiophene-2-ethylamine, Paraformaldehyde4,5,6,7-tetrahydrothieno[3,2-c]pyridine~85%[6]
Protocol 2 (N-Alkylation)4,5,6,7-tetrahydrothieno[3,2-c]pyridine, 2-Chlorobenzyl chlorideTiclopidine~78%[6]
Overall Yield (Two-Step)Thiophene-2-ethylamineTiclopidine~66%[6]

Safety and Handling of Key Reagents

Proper safety precautions are mandatory when handling the chemicals involved in these syntheses. Always consult the specific Safety Data Sheet (SDS) for each chemical before use.[13][14]

  • This compound: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[15] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16] Handle in a well-ventilated fume hood.

  • Thiophene-2-ethylamine: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care using appropriate PPE.

  • Titanium (IV) isopropoxide: Flammable liquid and vapor. Causes serious eye irritation. Reacts with water. Must be handled under an inert, dry atmosphere.

  • Sodium Hydride (NaH): Flammable solid. In contact with water, releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage. Must be handled under an inert, dry atmosphere and away from any source of water.

  • 2-Chlorobenzyl chloride: Lachrymator. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage. Handle only in a chemical fume hood with appropriate PPE.

Conclusion

The synthesis of Ticlopidine, a clinically significant antiplatelet agent, is a well-established process that hinges on the successful construction of the thieno[3,2-c]pyridine core and the subsequent introduction of the critical 2-chlorobenzyl side chain. While this compound is a valuable reagent in broader medicinal chemistry, the most scalable and frequently documented routes for Ticlopidine production utilize alternative reagents like 2-chlorobenzyl chloride for the final N-alkylation step. The protocols and mechanistic insights provided in this guide offer researchers a robust and field-proven framework for the synthesis of this important class of therapeutic agents, emphasizing safety, efficiency, and a clear understanding of the underlying chemical principles.

References

Application Notes & Protocols: The Strategic Use of O-(2-Chlorobenzyl)hydroxylamine Hydrochloride in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(2-Chlorobenzyl)hydroxylamine hydrochloride is a specialized chemical reagent that serves as a critical building block in the field of medicinal chemistry.[1] Its unique structure, featuring a reactive hydroxylamine moiety and a halogenated benzyl group, makes it a valuable precursor for synthesizing complex molecules with potential therapeutic applications, particularly in the development of novel anti-inflammatory drugs.[1][2] This guide provides an in-depth exploration of the reagent's application, focusing on the underlying chemical principles, detailed experimental protocols for its use in forming O-benzyl oxime ethers, and the strategic rationale for its incorporation into drug design scaffolds. We will delve into the mechanistic pathways, safety and handling protocols, and the potential influence of the 2-chlorobenzyl group on the pharmacodynamic and pharmacokinetic profiles of target molecules.

Introduction: A Multifaceted Reagent in Drug Discovery

O-substituted hydroxylamines are indispensable tools in organic synthesis, primarily for their ability to react with carbonyl compounds to form stable oxime ethers.[3][4] this compound stands out within this class for several reasons:

  • Reactive Core: The hydroxylamine group (-ONH₂) is a potent nucleophile, enabling efficient reactions with aldehydes and ketones to form C=N-O linkages. This functionality is a cornerstone for constructing various heterocyclic systems or for use as a stable linker in more complex molecular architectures.[1]

  • The 2-Chlorobenzyl Moiety: The presence of a chlorine atom on the benzyl ring is not merely an incidental feature. Halogenation is a common strategy in drug design to modulate a molecule's properties. The 2-chloro substituent can significantly influence:

    • Lipophilicity: Affecting the molecule's ability to cross biological membranes.

    • Metabolic Stability: The C-Cl bond can block sites of metabolic oxidation, potentially increasing the drug's half-life.

    • Binding Affinity: The halogen atom can participate in specific interactions (e.g., halogen bonding) with target enzymes, such as Cyclooxygenase-2 (COX-2), a key target in anti-inflammatory therapy.[5]

While not a direct precursor in the most widely known synthesis routes of drugs like Celecoxib—which utilizes a hydrazine derivative to form its pyrazole core—the principles of using substituted building blocks are analogous.[6][7][8] The application of this compound is geared towards the synthesis of novel compounds where an oxime ether linkage and a chlorobenzyl group are desired structural features for achieving anti-inflammatory activity.

Core Synthetic Application: Formation of O-(2-Chlorobenzyl) Oxime Ethers

The primary and most robust application of this compound is its condensation reaction with carbonyl compounds (aldehydes and ketones). This reaction proceeds via a nucleophilic addition-elimination mechanism to yield a stable O-(2-Chlorobenzyl) oxime ether.

Mechanistic Pathway

The reaction is typically acid-catalyzed and involves two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the free hydroxylamine attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration (Elimination): The carbinolamine is protonated, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation yields the final oxime product.

The overall transformation is a reliable and high-yielding method for converting a carbonyl group into a C=N bond, effectively incorporating the O-(2-chlorobenzyl) moiety into the target molecule.

G Mechanism: Oxime Ether Formation reactants Carbonyl Compound (Aldehyde/Ketone) + O-(2-Chlorobenzyl)hydroxylamine intermediate Tetrahedral Intermediate (Carbinolamine) reactants->intermediate  Nucleophilic Addition product O-(2-Chlorobenzyl) Oxime Ether + Water intermediate->product  Dehydration (Elimination)

Caption: Reaction mechanism for the formation of O-benzyl oxime ethers.

Detailed Experimental Protocol

This protocol provides a generalized, self-validating method for the synthesis of an O-(2-Chlorobenzyl) oxime ether from a model carbonyl compound.

Materials & Reagents
ReagentCAS NumberMolecular FormulaMolecular WeightTypical Molar Eq.
This compound5555-48-6C₇H₈ClNO·HCl194.06 g/mol 1.1 eq
Aldehyde or Ketone---1.0 eq
Sodium Acetate (Anhydrous)127-09-3C₂H₃NaO₂82.03 g/mol 1.5 eq
Ethanol (200 Proof)64-17-5C₂H₆O46.07 g/mol Solvent
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93 g/mol Extraction
Saturated Sodium Bicarbonate Solution-NaHCO₃(aq)-Wash
Brine (Saturated NaCl Solution)-NaCl(aq)-Wash
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04 g/mol Drying Agent

Step-by-Step Methodology

G start Start: Assemble Glassware step1 1. Dissolve O-(2-Chlorobenzyl)hydroxylamine HCl (1.1 eq) and Sodium Acetate (1.5 eq) in Ethanol. start->step1 step2 2. Add Carbonyl Compound (1.0 eq) to the mixture. step1->step2 step3 3. Stir at Room Temp (or Reflux). Monitor reaction by TLC. step2->step3 step4 4. Remove Ethanol under reduced pressure. step3->step4 step5 5. Add Water and extract with Dichloromethane (3x). step4->step5 step6 6. Combine organic layers. Wash with Sat. NaHCO₃ then Brine. step5->step6 step7 7. Dry organic layer over Na₂SO₄, filter, and concentrate. step6->step7 step8 8. Purify crude product via Column Chromatography or Recrystallization. step7->step8 end End: Characterize Pure Product step8->end

Caption: Experimental workflow for the synthesis of O-(2-Chlorobenzyl) oximes.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.1 mmol) and anhydrous sodium acetate (1.5 mmol) in ethanol (10 mL).

    • Rationale: The hydrochloride salt is stable for storage. Sodium acetate, a mild base, is required to neutralize the HCl and liberate the free hydroxylamine, which is the active nucleophile for the reaction.[4]

  • Reaction Initiation: To the stirring suspension, add the aldehyde or ketone (1.0 mmol). If the carbonyl compound is a solid, dissolve it in a minimal amount of ethanol before addition.

  • Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carbonyl compound.

    • Rationale: For less reactive ketones, the reaction mixture may be gently heated to reflux to increase the reaction rate. A typical reaction time is 1-4 hours at room temperature.[3]

  • Work-up - Solvent Removal: Once the reaction is complete, remove the ethanol solvent using a rotary evaporator.

  • Work-up - Extraction: To the resulting residue, add deionized water (20 mL). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

    • Rationale: The organic product will partition into the dichloromethane layer, while inorganic salts (like sodium chloride and excess sodium acetate) will remain in the aqueous layer.

  • Work-up - Washing: Combine the organic extracts and wash sequentially with a saturated aqueous sodium bicarbonate solution (20 mL) and then brine (20 mL).

    • Rationale: The bicarbonate wash removes any residual acidic impurities. The brine wash helps to remove residual water from the organic layer before the drying step.

  • Drying and Concentration: Dry the dichloromethane layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude O-(2-Chlorobenzyl) oxime ether.

  • Purification: Purify the crude product by either column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure product.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on data for hydroxylamine hydrochloride, which shares hazards with its derivatives.[9][10]

Hazard Profile
  • Toxicity: Harmful if swallowed or in contact with skin.[9] Toxic to aquatic life.

  • Irritation: Causes serious skin and eye irritation.[9]

  • Sensitization: May cause an allergic skin reaction.[9]

  • Carcinogenicity: Suspected of causing cancer.[9]

  • Reactivity: May be corrosive to metals.[9] Can decompose and react violently when heated.[10]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment:

    • Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and/or a face shield.

    • Lab Coat: A standard lab coat is required. Ensure it is kept clean. Contaminated clothing should not be allowed out of the workplace.[9]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11]

Storage
  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and bases. Store at 0-8°C for long-term stability.[1]

Conclusion

This compound is a potent and versatile reagent for synthetic chemists aiming to develop novel anti-inflammatory agents. Its primary application in the formation of stable oxime ethers provides a reliable method for incorporating the structurally significant O-(2-chlorobenzyl) moiety into target molecules. The protocols outlined in this guide are designed to be robust and reproducible, while the safety information ensures responsible handling. By understanding the causality behind each experimental step and the strategic value of the reagent's structural features, researchers can effectively leverage this compound in the rational design and synthesis of next-generation therapeutics.

References

Application Note: O-(2-Chlorobenzyl)hydroxylamine Hydrochloride as a Versatile Reagent for the Synthesis of Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract and Introduction

The synthesis of primary amines is a cornerstone of organic and medicinal chemistry, as this functional group is a key component in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Direct amination methods often suffer from challenges such as over-alkylation and harsh reaction conditions.[2] Reductive amination of carbonyl compounds provides a powerful and controlled alternative.[2] This guide details the application of O-(2-Chlorobenzyl)hydroxylamine hydrochloride as a robust reagent for the efficient, two-step synthesis of primary amines from aldehydes and ketones.

This methodology proceeds via the formation of a stable O-(2-Chlorobenzyl)oxime ether intermediate, which is subsequently reduced to the target primary amine. The 2-chlorobenzyl group serves as an effective protecting group that facilitates the isolation of the oxime intermediate and whose unique electronic properties influence reactivity.[3] This guide provides an in-depth look at the underlying reaction mechanisms, detailed experimental protocols for both oxime formation and reduction, and a discussion of the reaction's scope and limitations, establishing a self-validating framework for its successful implementation in a research setting.

The Scientific Principle: A Two-Stage Synthetic Pathway

The overall transformation leverages a two-stage process: the formation of an oxime ether, followed by the reductive cleavage of the nitrogen-oxygen (N-O) bond. This sequence provides a controlled route to monosubstituted amines, effectively avoiding the common problem of multiple alkylations seen in other methods.[2]

Stage 1: Nucleophilic Addition-Elimination to Form an O-Benzyl Oxime Ether

The synthesis begins with the reaction between a carbonyl compound (an aldehyde or ketone) and the free hydroxylamine base. The commercially available reagent is the hydrochloride salt, which must first be neutralized.

Causality of Base Addition: The addition of a mild base, such as pyridine or sodium acetate, is critical. It deprotonates the hydroxylammonium salt to generate the free O-(2-Chlorobenzyl)hydroxylamine. This unmasked form possesses a lone pair of electrons on the nitrogen atom, rendering it sufficiently nucleophilic to attack the electrophilic carbon of the carbonyl group.[4]

The mechanism proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl, forming a hemiaminal-like intermediate. This is followed by a proton transfer and the elimination of a water molecule, driving the reaction to completion and yielding the stable O-(2-Chlorobenzyl)oxime ether.[5][6]

References

Application Notes and Protocols for the Derivatization of Carbonyl Compounds with O-(2-Chlorobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the derivatization of carbonyl compounds (aldehydes and ketones) using O-(2-Chlorobenzyl)hydroxylamine hydrochloride. This reagent is a valuable tool for researchers, scientists, and drug development professionals, enabling the conversion of carbonyls into stable O-benzyl oxime derivatives. This derivatization is critical for a range of applications, from enhancing analytical sensitivity and specificity in chromatographic methods to serving as a key synthetic step in medicinal chemistry and drug discovery. This document elucidates the underlying chemical principles, provides step-by-step experimental procedures, and discusses the broad applicability of this methodology, ensuring both technical accuracy and practical utility.

Introduction: The Significance of Carbonyl Derivatization

Carbonyl compounds are ubiquitous in various scientific disciplines, from environmental analysis and food chemistry to clinical diagnostics and pharmaceutical sciences. However, their direct analysis can be challenging due to factors such as high volatility, thermal instability, and poor ionization efficiency in mass spectrometry.[1][2] Derivatization with O-substituted hydroxylamines, such as this compound, addresses these challenges by converting the carbonyl functional group into a more stable and readily detectable oxime ether.[3][4]

The introduction of the 2-chlorobenzyl moiety offers several advantages:

  • Enhanced Stability: The resulting O-benzyl oxime is significantly more stable than the parent carbonyl compound, facilitating robust sample handling and analysis.[5]

  • Improved Chromatographic Properties: Derivatization increases the molecular weight and often reduces the polarity of the analyte, leading to better separation and peak shape in gas chromatography (GC) and liquid chromatography (LC).

  • Enhanced Detection: The presence of the chlorine atom on the benzyl ring can enhance the response in specific detectors, such as electron capture detectors (ECD), and provides a distinct isotopic pattern in mass spectrometry (MS), aiding in compound identification.

  • Synthetic Utility: In medicinal chemistry, the O-(2-chlorobenzyl)oxime moiety can be incorporated into molecules to modulate their biological activity, metabolic stability, and pharmacokinetic profiles.[6][7][8] The 2-chloro substituent can influence lipophilicity and electronic properties, which are critical for target binding and cell permeability.[9]

Reaction Principle: The Chemistry of Oxime Formation

The derivatization reaction proceeds via a nucleophilic addition of the nitrogen atom of O-(2-Chlorobenzyl)hydroxylamine to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule (dehydration) to form a stable carbon-nitrogen double bond (C=N), resulting in the corresponding O-(2-Chlorobenzyl)oxime.[6][10] The reaction is typically catalyzed by a mild acid or base.[6] The hydrochloride salt of the reagent must be neutralized in situ, usually with a weak base like pyridine or sodium acetate, to liberate the free hydroxylamine for the reaction to proceed.[9]

The general mechanism is outlined below:

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Proton Transfer cluster_2 Step 3: Dehydration Carbonyl R-C(=O)-R' Intermediate R-C(O⁻)(NH₂⁺-O-CH₂-Ar)-R' Carbonyl->Intermediate Nucleophilic Attack Hydroxylamine H₂N-O-CH₂-Ar (Ar = 2-chlorobenzyl) Hydroxylamine->Intermediate Tetrahedral_Intermediate R-C(OH)(NH-O-CH₂-Ar)-R' Intermediate->Tetrahedral_Intermediate Intramolecular or solvent-mediated Oxime R-C(=N-O-CH₂-Ar)-R' Tetrahedral_Intermediate->Oxime - H₂O

Caption: Mechanism of O-(2-Chlorobenzyl)oxime formation.

Experimental Protocols

Protocol 1: General Derivatization for Synthetic Applications

This protocol is designed for the synthesis of O-(2-Chlorobenzyl)oxime derivatives on a preparative scale, for applications in medicinal chemistry and materials science.

Materials:

  • This compound

  • Aldehyde or ketone (1.0 equivalent)

  • Anhydrous ethanol or methanol

  • Pyridine (1.2 - 2.0 equivalents) or Sodium Acetate (1.5 equivalents)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser (if heating is required)

  • Rotary evaporator

  • Ethyl acetate

  • Deionized water and brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • To a solution of the aldehyde or ketone (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add this compound (1.1 mmol, 1.1 equivalents).[6]

  • Add a mild base such as pyridine (1.2 mmol, 1.2 equivalents) or sodium acetate (1.5 mmol, 1.5 equivalents) to the mixture to neutralize the hydrochloride salt and catalyze the reaction.[6][9]

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be heated to reflux (typically 50-80 °C).[6] The reaction time can vary from 2 to 24 hours depending on the reactivity of the carbonyl compound.[6]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Redissolve the residue in ethyl acetate (20 mL) and wash with deionized water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude O-(2-Chlorobenzyl)oxime derivative.

  • The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

ParameterRecommended ConditionRationale
Solvent Anhydrous Ethanol/MethanolGood solubility for reactants; easily removed.
Base Pyridine or Sodium AcetateNeutralizes the HCl salt, liberating the free hydroxylamine.[9]
Temperature Room Temperature to 80 °CBalances reaction rate with potential side reactions. Sterically hindered ketones may require heating.[11]
Reaction Time 2 - 24 hoursSubstrate dependent; monitor by TLC for completion.[6]
Protocol 2: Microwave-Assisted Derivatization for Rapid Synthesis

Microwave irradiation can significantly reduce reaction times for oxime formation.[12]

Materials:

  • Same as Protocol 1, with the addition of a microwave reactor and microwave-safe reaction vessels.

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde or ketone (1.0 mmol), this compound (1.1 mmol), and a base such as sodium acetate (1.5 mmol) in a suitable solvent like ethanol (5 mL).[6]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-30 minutes).[6] Reaction conditions should be optimized for the specific substrate.

  • After cooling, work up the reaction mixture as described in steps 5-8 of Protocol 1.

Protocol 3: Derivatization for GC-MS Analysis of Volatile Carbonyls

This protocol is adapted for the trace-level analysis of volatile aldehydes and ketones in various matrices, such as environmental or food samples. While this protocol is generally applicable, it is analogous to methods developed for the widely used reagent O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which is well-documented for such applications.[13][14][15]

Materials:

  • This compound solution (e.g., 1-5 mg/mL in a suitable solvent like methanol or water, pH adjusted to be slightly acidic if necessary)

  • Sample containing carbonyl compounds

  • Headspace vials with septa

  • GC-MS with a headspace autosampler

Procedure:

  • Sample Preparation: Place a known amount of the liquid or solid sample into a headspace vial.

  • Derivatization: Add a sufficient volume of the this compound solution to the vial. The amount will depend on the expected concentration of carbonyls.

  • Headspace Generation: Seal the vial and place it in the headspace autosampler. Incubate the vial at an elevated temperature (e.g., 60-100 °C) for a specific time (e.g., 30-60 minutes) to allow for the derivatization of volatile carbonyls and to generate a sufficient concentration of the derivatives in the headspace.[13]

  • Analysis: The headspace autosampler will automatically inject a portion of the vapor phase into the GC-MS for separation and detection.[13]

G cluster_workflow GC-MS Analysis Workflow Sample Sample containing Carbonyl Compounds Derivatization Add O-(2-Chlorobenzyl)hydroxylamine HCl in Headspace Vial Sample->Derivatization Incubation Incubate at 60-100 °C (Derivatization & Volatilization) Derivatization->Incubation Injection Headspace Autosampler Injects Vapor Phase Incubation->Injection GCMS GC-MS Analysis (Separation & Detection) Injection->GCMS Data Data Analysis (Quantification) GCMS->Data

Caption: Workflow for carbonyl analysis via headspace derivatization.

Applications and Field-Proven Insights

Analytical Chemistry

The primary application of this compound in analytical chemistry is to facilitate the detection and quantification of carbonyl compounds.[16][17] This is particularly crucial in:

  • Environmental Monitoring: Detecting trace levels of aldehydes like formaldehyde and acetaldehyde, which are known air pollutants.[14]

  • Food and Beverage Industry: Analyzing flavor and off-flavor compounds, many of which are aldehydes and ketones.

  • Clinical Diagnostics: Measuring carbonyl compounds as biomarkers of oxidative stress or metabolic disorders.[1]

The choice of an O-substituted hydroxylamine with halogen atoms, such as O-(2-Chlorobenzyl)hydroxylamine or the more extensively studied PFBHA, is deliberate. The halogenated benzyl group significantly enhances the electron-capturing properties of the derivative, leading to very low detection limits when using an Electron Capture Detector (ECD) or Negative Chemical Ionization (NCI) Mass Spectrometry.[13][14]

Drug Development and Medicinal Chemistry

In drug discovery, the formation of oxime ethers is a key synthetic transformation.[9] this compound serves as a valuable building block for several reasons:[8][16]

  • Bioisosteric Replacement: The oxime ether linkage can act as a stable bioisostere for other functional groups like esters or amides, potentially improving metabolic stability against hydrolysis.[6]

  • Structural Scaffolding: The substituted benzyl group provides a scaffold that can be further functionalized to optimize interactions with biological targets.[6]

  • Modulation of Physicochemical Properties: The 2-chloro substituent alters the lipophilicity and electronic properties of the molecule, which can impact cell permeability, target binding affinity, and overall pharmacokinetic profile.[9]

  • Prodrug Strategies: The oxime linkage can be designed to be cleavable under specific physiological conditions, enabling the controlled release of an active pharmacophore.[6]

Numerous studies have synthesized and evaluated O-benzyl oxime derivatives for a wide range of pharmacological activities, including antimicrobial and anticancer properties.[6][7]

Troubleshooting and Method Validation

  • Low Derivatization Yield:

    • Incomplete Neutralization: Ensure a sufficient amount of base is added to fully neutralize the hydrochloride salt.

    • Steric Hindrance: Highly hindered ketones may require longer reaction times, elevated temperatures, or microwave assistance.[11]

    • Reagent Degradation: Use fresh this compound and anhydrous solvents.

  • Formation of Geometric Isomers:

    • Oximes can often form as a mixture of E/Z (syn/anti) isomers, which may appear as two separate peaks in a chromatogram.[3] This is an inherent property of the derivative. For quantitative analysis, it is often necessary to sum the peak areas of both isomers.

  • Method Validation (for Analytical Applications):

    • Calibration: Prepare calibration curves using standards of the target carbonyl compounds derivatized under the same conditions as the samples.

    • Internal Standards: Use an internal standard (e.g., an isotopically labeled carbonyl compound or a carbonyl not present in the sample) to correct for variations in derivatization efficiency and injection volume.

    • Recovery: Spike blank matrices with known amounts of the target analytes to determine the method's recovery and efficiency.

Conclusion

Derivatization of carbonyl compounds with this compound is a robust and versatile technique with significant applications in both analytical chemistry and synthetic drug development. The formation of stable, readily detectable O-benzyl oximes overcomes many of the challenges associated with the direct analysis of aldehydes and ketones. Furthermore, this reagent serves as a valuable synthetic intermediate for creating novel molecules with tailored biological and physicochemical properties. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this methodology in their work.

References

The Versatile Role of O-(2-Chlorobenzyl)hydroxylamine Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. O-(2-Chlorobenzyl)hydroxylamine hydrochloride has emerged as a valuable and versatile building block in medicinal chemistry.[1] Its unique structural features, combining a reactive hydroxylamine moiety with a sterically and electronically influential 2-chlorobenzyl group, offer chemists a powerful tool for molecular design and optimization.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed synthetic protocols and an analysis of its significance in the development of new pharmaceuticals.

I. Core Concepts and Strategic Advantages

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules, with applications in the development of antihypertensive and anti-inflammatory drugs.[1] The incorporation of the 2-chlorobenzyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The presence of the chlorine atom on the benzene ring can modulate lipophilicity, metabolic stability, and binding interactions with biological targets.[2]

Key Strategic Advantages:

  • Modulation of Physicochemical Properties: The 2-chlorobenzyl group can enhance a molecule's lipophilicity, potentially improving its ability to cross biological membranes.

  • Metabolic Stability: The presence of a halogen can block sites of metabolism, leading to a longer half-life of the drug in the body.

  • Versatile Reactive Handle: The hydroxylamine group is a potent nucleophile, readily reacting with aldehydes and ketones to form stable oxime ethers, a common functional group in many pharmaceuticals.[3]

II. Synthesis of this compound: A Plausible Pathway

While specific, peer-reviewed synthetic protocols for this compound are not extensively detailed in publicly available literature, a reliable and scalable pathway can be proposed based on established methods for analogous compounds, such as O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride.[2][3][4] The synthesis typically proceeds via a two-step sequence involving O-alkylation of a protected hydroxylamine followed by deprotection.

Step 1: Synthesis of N-(2-Chlorobenzyloxy)phthalimide

This initial step involves the nucleophilic substitution of 2-chlorobenzyl bromide with N-hydroxyphthalimide in the presence of a mild base.

Experimental Protocol:

  • To a solution of N-hydroxyphthalimide (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the resulting suspension at room temperature for 30 minutes to form the potassium salt of N-hydroxyphthalimide.

  • To this mixture, add 2-chlorobenzyl bromide (1.1 eq) dropwise.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield N-(2-chlorobenzyloxy)phthalimide.

Step 2: Synthesis of this compound

The second step involves the hydrazinolysis of the phthalimide protecting group to liberate the free hydroxylamine, which is then converted to its hydrochloride salt for improved stability and handling.[2][4]

Experimental Protocol:

  • Suspend N-(2-chlorobenzyloxy)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the suspension and reflux the mixture. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The phthalhydrazide byproduct will precipitate out of solution.

  • Filter the mixture to remove the phthalhydrazide, washing the solid with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude O-(2-chlorobenzyl)hydroxylamine as an oil.

  • Dissolve the crude product in a minimal amount of diethyl ether.

  • Add a solution of hydrochloric acid in diethyl ether dropwise with stirring to precipitate the hydrochloride salt.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Deprotection and Salt Formation N-Hydroxyphthalimide N-Hydroxyphthalimide K2CO3_DMF K2CO3, DMF 60-70 °C N-Hydroxyphthalimide->K2CO3_DMF 2-Chlorobenzyl_bromide 2-Chlorobenzyl_bromide 2-Chlorobenzyl_bromide->K2CO3_DMF N-(2-Chlorobenzyloxy)phthalimide N-(2-Chlorobenzyloxy)phthalimide K2CO3_DMF->N-(2-Chlorobenzyloxy)phthalimide Hydrazine_hydrate Hydrazine Hydrate, EtOH Reflux N-(2-Chlorobenzyloxy)phthalimide->Hydrazine_hydrate O-(2-Chlorobenzyl)hydroxylamine O-(2-Chlorobenzyl)hydroxylamine Hydrazine_hydrate->O-(2-Chlorobenzyl)hydroxylamine HCl_in_Ether HCl in Diethyl Ether O-(2-Chlorobenzyl)hydroxylamine->HCl_in_Ether Product O-(2-Chlorobenzyl)hydroxylamine Hydrochloride HCl_in_Ether->Product

Caption: Plausible two-step synthesis of O-(2-Chlorobenzyl)hydroxylamine HCl.

III. Application in the Synthesis of Oxime Derivatives as Potential Antimicrobial Agents

A primary application of O-substituted hydroxylamines in medicinal chemistry is the synthesis of oxime derivatives.[3] Oximes are present in a wide array of biologically active compounds and have shown promise as antimicrobial agents, in part through the inhibition of enzymes such as β-ketoacyl-(acyl-carrier-protein) synthase III (FabH).[5] The following is a general protocol for the synthesis of oxime ethers from this compound and a carbonyl compound.

General Protocol for Oxime Ether Synthesis:

  • Dissolve this compound (1.1 eq) in a suitable solvent such as ethanol.

  • Add a mild base, such as sodium acetate (1.5 eq) or pyridine (2.0 eq), to the solution to neutralize the hydrochloride and generate the free hydroxylamine in situ.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired aldehyde or ketone (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Conceptual Workflow for Oxime Synthesis

Start O-(2-Chlorobenzyl)hydroxylamine HCl Free_Base Generate Free Hydroxylamine (Base, e.g., NaOAc in EtOH) Start->Free_Base Reaction Oxime Formation (RT or 40-50 °C) Free_Base->Reaction Carbonyl Aldehyde or Ketone Carbonyl->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Final_Product Purified Oxime Ether Purification->Final_Product

References

Analytical Strategies for the Quantification of O-(2-Chlorobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the detection and quantification of O-(2-Chlorobenzyl)hydroxylamine hydrochloride. As a critical reagent and potential impurity in pharmaceutical synthesis, its accurate measurement is paramount for process control and quality assurance.[1] This document outlines detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), both employing pre-analysis derivatization to enhance analyte response and chromatographic performance. Additionally, a foundational UV-Visible Spectrophotometric method is discussed for screening purposes. The causality behind experimental choices, method validation parameters based on ICH guidelines, and step-by-step protocols are detailed to provide researchers, scientists, and drug development professionals with a practical and scientifically sound framework for analysis.

Introduction and Analytical Challenges

This compound is a versatile synthetic intermediate used in the development of various pharmaceutical compounds and other complex molecules.[1] Its structure, containing a reactive hydroxylamine moiety, makes it a valuable building block. However, the same reactivity, combined with high polarity and the lack of a significant ultraviolet (UV) chromophore, presents distinct challenges for direct analysis.

The primary analytical hurdles include:

  • Poor Chromatographic Retention: The polar nature of the free hydroxylamine group leads to minimal retention on standard reversed-phase HPLC columns.

  • Low UV Absorbance: The molecule lacks a conjugated system that absorbs strongly in the typical HPLC-UV detection range (220-400 nm), resulting in poor sensitivity.

  • Thermal Instability: The compound can be susceptible to degradation at the high temperatures required for Gas Chromatography (GC) analysis.

To overcome these challenges, derivatization is the strategy of choice. This process converts the analyte into a more stable, less polar, and more easily detectable derivative, forming the cornerstone of the reliable methods presented herein.

Principle of Derivatization for Enhanced Detection

The core of our analytical approach is the chemical modification of the O-(2-Chlorobenzyl)hydroxylamine molecule prior to chromatographic analysis. The primary target for derivatization is the terminal -ONH2 group.

For HPLC-UV Analysis:

The goal is to attach a molecule with a strong chromophore. A classic and highly effective method is the reaction with an aromatic aldehyde, such as benzaldehyde. This condensation reaction forms a stable oxime ether, which possesses a highly conjugated system, making it an excellent candidate for sensitive UV detection.[2][3]

For GC-MS Analysis:

The objective is to increase the volatility and thermal stability of the analyte. Reaction with a simple ketone, like acetone, forms an oxime ether (a ketoxime) that is significantly more volatile and less polar than the parent compound, allowing it to traverse the GC column without degradation.[4] The subsequent use of Mass Spectrometry provides definitive identification based on the derivative's mass-to-charge ratio and fragmentation pattern.

Recommended Analytical Methods

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is the preferred approach for robust quantification in quality control environments due to its precision, accuracy, and widespread availability. The strategy involves a pre-column derivatization with benzaldehyde.

Causality of Experimental Choices:

  • Derivatizing Agent (Benzaldehyde): Chosen for its rapid and specific reaction with the hydroxylamine group to form a stable benzaldoxime derivative.[3] This derivative exhibits strong UV absorbance around 254 nm, a common wavelength for HPLC analysis.

  • Column (C18): A standard C18 stationary phase is ideal for retaining the moderately non-polar oxime derivative, providing excellent separation from the excess derivatizing agent and other matrix components.

  • Mobile Phase (Acetonitrile/Water): A gradient elution starting with a higher aqueous content allows for the elution of polar impurities, while the increasing acetonitrile concentration ensures the timely elution of the derivative, leading to a sharp, symmetrical peak.

  • Validation: The method's reliability is established by following International Conference on Harmonisation (ICH) guidelines for validation, ensuring specificity, linearity, accuracy, and precision.[5][6]

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 Weigh Sample s2 Dissolve in Diluent (e.g., Methanol/Water) s1->s2 d1 Add Buffer (Sodium Acetate) s2->d1 Aliquot d2 Add Benzaldehyde d1->d2 d3 Incubate at 70°C for 30 min d2->d3 a1 Cool to Room Temp. d3->a1 a2 Inject into HPLC System a1->a2 a3 Data Acquisition (UV @ 254 nm) a2->a3

Caption: HPLC-UV analysis workflow with pre-column derivatization.

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)~5 ng/mL
Limit of Quantification (LOQ)~15 ng/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent confirmatory method, providing a high degree of specificity through mass analysis. It is particularly useful for impurity identification in complex matrices. The protocol involves derivatization with acetone to form the volatile 2-propanone, O-(2-chlorobenzyl)oxime.

Causality of Experimental Choices:

  • Derivatizing Agent (Acetone): Acetone is a simple, readily available ketone that reacts efficiently with the analyte to produce a volatile and thermally stable derivative suitable for GC analysis.[4] Its low boiling point makes it easy to remove post-reaction if necessary.

  • GC Column (DB-5ms or equivalent): A non-polar 5% phenyl-methylpolysiloxane column provides good separation for a wide range of compounds and is robust enough for routine analysis.

  • Ionization Mode (Electron Ionization - EI): EI at 70 eV is a standard, highly reproducible technique that generates a predictable and searchable fragmentation pattern, allowing for unambiguous identification of the analyte derivative.

  • Detection (Selected Ion Monitoring - SIM): For quantification, SIM mode is employed to monitor specific, characteristic ions of the derivative. This drastically improves sensitivity and selectivity by filtering out background noise.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 Weigh Sample s2 Dissolve in Solvent (e.g., Methanol) s1->s2 d1 Add Base (e.g., Pyridine) s2->d1 Aliquot d2 Add Acetone d1->d2 d3 Incubate at 60°C for 20 min d2->d3 a1 Inject into GC-MS System d3->a1 a2 Data Acquisition (Scan or SIM Mode) a1->a2

Caption: GC-MS analysis workflow with pre-analysis derivatization.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Quantification

1. Reagents and Materials

  • This compound reference standard

  • Benzaldehyde (reagent grade)

  • Sodium Acetate (anhydrous)

  • Acetic Acid (glacial)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • HPLC system with UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Preparation of Solutions

  • Diluent: Methanol/Water (50:50, v/v)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Sodium Acetate Buffer: Dissolve ~300 mg of sodium acetate in 40 mL of diluent.

  • Standard Stock Solution (e.g., 400 µg/mL): Accurately weigh ~20 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (e.g., 4 µg/mL): Dilute the Standard Stock Solution appropriately with diluent.

3. Derivatization Procedure

  • To a 10 mL vial, add 1.0 mL of the Working Standard Solution (or a similarly prepared sample solution).

  • Add 4.0 mL of the Sodium Acetate Buffer and sonicate to mix.

  • Add 0.5 mL of Acetic Acid.

  • Add 80 µL of Benzaldehyde.

  • Cap the vial, shake well, and heat in a water bath at 70°C for 30 minutes.[2]

  • Cool the vial to room temperature. The solution is now ready for injection.

4. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Oven Temperature: 30°C

  • UV Detection: 254 nm

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (re-equilibration)

5. System Suitability and Calculations

  • Inject the derivatized standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Quantify the sample against the reference standard using the external standard method.

Protocol 2: GC-MS Confirmation

1. Reagents and Materials

  • This compound reference standard

  • Acetone (GC grade)

  • Pyridine (GC grade)

  • Methanol (GC grade)

  • GC-MS system with an autosampler

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

2. Preparation of Solutions

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard (e.g., 10 µg/mL): Dilute the stock solution with methanol.

3. Derivatization Procedure

  • Transfer 100 µL of the working standard or sample solution to a 2 mL GC vial.

  • Add 50 µL of Pyridine (to neutralize the HCl salt and catalyze the reaction).

  • Add 200 µL of Acetone.

  • Cap the vial and heat at 60°C for 20 minutes.

  • Cool to room temperature before placing in the autosampler.

4. GC-MS Conditions

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temp: 100°C, hold for 2 min

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min at 280°C

  • MS Transfer Line Temp: 280°C

  • Ion Source Temp: 230°C

  • Ionization Energy: 70 eV

  • Acquisition Mode: Full Scan (m/z 40-450) for identification. For quantification, switch to SIM mode and monitor characteristic ions of the derivative (e.g., the molecular ion and key fragments).

Method Validation Framework

All developed methods must be validated to ensure they are suitable for their intended purpose.[7] Validation should be performed according to established guidelines, such as those from the ICH.[6]

ParameterPurpose & Methodology
Specificity To demonstrate that the signal is unequivocally from the analyte. Analyze a blank, a standard, and a sample spiked with the standard. Peak purity analysis should also be performed.[5]
Linearity To establish the relationship between concentration and response. Analyze at least five concentrations across the desired range (e.g., LOQ to 150% of the target concentration).[7]
Accuracy To determine the closeness of the measured value to the true value. Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).
Precision To assess the degree of scatter between measurements. Includes repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument). Expressed as %RSD.
LOD & LOQ Limit of Detection (LOD) and Limit of Quantification (LOQ) establish the sensitivity of the method. Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in oven temp, ±0.1 mL/min in flow rate).

References

Troubleshooting & Optimization

Technical Support Center: Purification of Products from Reactions with O-(2-Chlorobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with O-(2-Chlorobenzyl)hydroxylamine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of reaction products, primarily O-(2-chlorobenzyl) oxime ethers derived from aldehydes and ketones.

Introduction: The Chemistry and the Challenge

This compound is a versatile reagent used in organic synthesis, most commonly to convert carbonyl compounds into their corresponding oxime ethers.[1][2] This transformation is valuable for protecting carbonyl groups, creating intermediates for further reactions, and synthesizing biologically active molecules.[2][3] While the oximation reaction itself is often straightforward, the subsequent purification of the desired product can present challenges. Common hurdles include removing unreacted starting materials, inorganic salts from the base used, and potential side products. This guide provides practical, experience-based solutions to these purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: Following the reaction of an aldehyde or ketone with this compound, you can typically expect the following impurities:

  • Unreacted Carbonyl Compound: The starting aldehyde or ketone.

  • Unreacted O-(2-Chlorobenzyl)hydroxylamine: The free base form of your starting material.

  • Inorganic Salts: Byproducts from the base used to neutralize the hydrochloride salt (e.g., sodium chloride if using sodium bicarbonate or sodium hydroxide).[4]

  • Base: Excess base used in the reaction.

  • Side Products: While generally a clean reaction, minor side products such as N-alkylated nitrones can sometimes form.[4]

Q2: What is the purpose of the basic workup after the reaction?

A2: A basic workup, typically with an aqueous solution of a weak base like sodium bicarbonate, serves two primary purposes. First, it neutralizes any remaining acidic components in the reaction mixture. Second, and more importantly, it helps to remove unreacted starting oxime by converting it to its salt, which is more soluble in the aqueous phase.[5][6] This is a critical first step in simplifying your crude product mixture before further purification.

Q3: My product is an oil. Can I still use recrystallization?

A3: Recrystallization is only suitable for solid products. If your O-(2-chlorobenzyl) oxime ether is an oil, you will need to rely on other purification techniques such as column chromatography or, if the product is sufficiently volatile and thermally stable, distillation under reduced pressure.[5]

Q4: How do I choose the right solvent system for column chromatography?

A4: The ideal solvent system for column chromatography will depend on the polarity of your specific product. A good starting point is a non-polar solvent system with a gradual increase in a more polar solvent. For many O-benzyl oxime ethers, a gradient of ethyl acetate in hexane is effective.[2][7][8] It is highly recommended to first determine the optimal solvent system by running thin-layer chromatography (TLC) on your crude product using various solvent ratios.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process and provides step-by-step solutions.

Problem 1: Persistent Emulsion During Aqueous Extraction

Cause: Emulsions often form during the workup of reactions that used solvents like THF or DMF, which have some water solubility.[9] The presence of fine particulate matter or amphiphilic molecules can also stabilize emulsions.

Solution:

  • Patience is Key: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration: If solid particulates are suspected, filtering the entire mixture through a pad of Celite® can be effective.

  • Solvent Modification: If the emulsion persists, try adding a small amount of a different organic solvent with lower water solubility, such as diethyl ether or dichloromethane.

Problem 2: Product Contaminated with Unreacted Starting Material After Column Chromatography

Cause: This typically occurs when the polarity of the product and the starting material are very similar, leading to poor separation on the silica gel column.

Solution:

  • Optimize Your Solvent System:

    • Use a shallower gradient during your column chromatography. A slower increase in the polar solvent can improve resolution.

    • Try a different solvent system altogether. For example, if you are using hexane/ethyl acetate, consider trying a system with dichloromethane or a small percentage of methanol in dichloromethane.

  • Pre-Column Purification:

    • Ensure your initial aqueous workup was thorough. A wash with a dilute acid solution can help remove any remaining basic impurities that might co-elute with your product.[4]

    • If your product is a solid, consider recrystallization before running a column.[5]

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Product PolarityRecommended Solvent System (v/v)Elution Strategy
Non-polar1-10% Ethyl Acetate in HexaneIsocratic or shallow gradient
Moderately Polar10-50% Ethyl Acetate in HexaneGradient
Polar50-100% Ethyl Acetate in Hexane or 1-5% Methanol in DichloromethaneGradient
Problem 3: Low Product Yield After Purification

Cause: Low yields can result from several factors, including incomplete reaction, product loss during workup and purification, or product decomposition.

Solution:

  • Verify Reaction Completion: Before beginning the workup, confirm that the reaction has gone to completion using TLC or another appropriate analytical technique. If the reaction is incomplete, consider extending the reaction time or gently heating the mixture.[2]

  • Minimize Transfers: Each transfer of your product from one flask to another results in some loss. Be mindful of this and try to minimize unnecessary transfers.

  • Back-Extraction: After your initial extraction, back-extract the aqueous layer with your organic solvent one or two more times to recover any dissolved product.[7]

  • Check for Product in Aqueous Layer: If you suspect your product has some water solubility, you can analyze a sample of the aqueous layer by TLC or LC-MS to confirm if a significant amount of product is being lost.

  • Stability: While O-benzyl oxime ethers are generally stable, they can be sensitive to strong acids or bases.[10] Ensure your workup conditions are appropriately mild.

Experimental Protocols

Protocol 1: General Aqueous Workup

This protocol is a standard procedure for the initial purification of your reaction mixture after the formation of the O-(2-chlorobenzyl) oxime ether.

  • Cool the reaction mixture to room temperature.

  • If the reaction was run in a water-miscible solvent like ethanol or THF, remove the solvent under reduced pressure using a rotary evaporator.[9]

  • Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it with deionized water, followed by brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

Protocol 2: Purification by Column Chromatography

This protocol outlines the steps for purifying the crude product using silica gel column chromatography.

  • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).[2]

  • Load the dissolved product onto the top of the silica gel column.

  • Begin eluting with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent (e.g., ethyl acetate).[2]

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process and workflow for purifying products from reactions with this compound.

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup (Base, Water, Brine) Start->Workup CheckCrude Assess Crude Product (TLC, NMR) Workup->CheckCrude IsSolid Is the product a solid? CheckCrude->IsSolid Recrystallize Recrystallization IsSolid->Recrystallize Yes Column Column Chromatography IsSolid->Column No (Oil) IsPureSolid Is it pure? Recrystallize->IsPureSolid IsPureSolid->Column No FinalProduct Pure Product IsPureSolid->FinalProduct Yes IsPureOil Is it pure? Column->IsPureOil IsPureOil->Column No (Re-column) IsPureOil->FinalProduct Yes

Caption: Purification decision workflow.

AqueousWorkup Start Crude Product in Organic Solvent Wash1 Wash with sat. NaHCO3 (aq) Start->Wash1 Separate1 Separate Layers Wash1->Separate1 Wash2 Wash with Water Separate1->Wash2 Separate2 Separate Layers Wash2->Separate2 Wash3 Wash with Brine Separate2->Wash3 Separate3 Separate Layers Wash3->Separate3 Dry Dry Organic Layer (e.g., MgSO4) Separate3->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate End Crude Product for Further Purification Concentrate->End

Caption: Aqueous workup experimental flow.

References

Technical Support Center: Optimizing Reaction Conditions for O-(2-Chlorobenzyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-(2-Chlorobenzyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction conditions.

Section 1: Understanding the Reagent: Key Characteristics and Handling

This compound is a versatile reagent used in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the reactive hydroxylamine moiety attached to a chlorobenzyl group, which enhances its reactivity and allows for the creation of complex molecules.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: The table below summarizes the essential properties of this reagent.

PropertyValueSource
CAS Number 5555-48-6[1]
Molecular Formula C₇H₈ClNO·HCl[1]
Molecular Weight 194.06 g/mol [1]
Appearance Off-white powder[1]
Purity ≥ 98% (TLC)[1]
Melting Point 155 - 157 °C (decomposes)[2]
Storage Conditions Store at 0-8°C[1]

Q2: How should I handle and store this compound safely?

A2: Due to its potential hazards, proper handling and storage are crucial. It is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause an allergic skin reaction.[3] It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[3]

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[2][4] Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling the dust.[2][3]

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[4][5] Do not use metal containers.[2][3]

  • Spills: In case of a spill, avoid generating dust.[5] Use dry clean-up procedures and place the material in a sealed container for disposal.[5]

Q3: My this compound solution turned yellow/brown. What should I do?

A3: A color change to yellow or brown indicates oxidation or degradation of the compound.[6] It is recommended to discard the solution and prepare a fresh one. To minimize degradation, use deoxygenated solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).[6] Always protect the solution from light.[6]

Section 2: Troubleshooting Common Reactions: Oxime Ether Formation

A primary application of this compound is the formation of oxime ethers through reaction with aldehydes and ketones.[7][8] This reaction is a cornerstone in medicinal chemistry for creating diverse molecular scaffolds.[7]

Troubleshooting Guide for Oxime Ether Synthesis

dot

Troubleshooting_Oxime_Formation start Low or No Product Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok check_base Is the Base Appropriate and Sufficient? base_ok Base OK check_base->base_ok check_conditions Review Reaction Conditions (Solvent, Temp, Time) conditions_ok Conditions OK check_conditions->conditions_ok check_workup Analyze Work-up and Purification Steps workup_ok Work-up OK check_workup->workup_ok reagent_ok->check_base Yes solution_reagents Use fresh, high-purity reagents. Ensure correct molar ratios (Hydroxylamine typically 1.1 eq). reagent_ok->solution_reagents No base_ok->check_conditions Yes solution_base Use a mild base (e.g., pyridine, sodium acetate) in sufficient quantity (1.5-2.0 eq) to neutralize the hydrochloride. base_ok->solution_base No conditions_ok->check_workup Yes solution_conditions Optimize solvent (EtOH, MeOH are common). Adjust temperature (RT to reflux). Increase reaction time and monitor by TLC. conditions_ok->solution_conditions No solution_workup Ensure complete extraction of the product. Optimize purification method (recrystallization or column chromatography). workup_ok->solution_workup No success Improved Yield workup_ok->success Yes solution_reagents->check_reagents solution_base->check_base solution_conditions->check_conditions solution_workup->check_workup

Caption: Troubleshooting workflow for low yield in oxime ether synthesis.

Common Issues and Solutions

Problem 1: Low or No Product Yield

  • Cause: Incomplete liberation of the free hydroxylamine from its hydrochloride salt.

    • Solution: The addition of a suitable base is critical to neutralize the hydrochloride salt and generate the free hydroxylamine in situ.[7][9] Mild bases such as pyridine or sodium acetate are commonly used.[7] Ensure you are using at least 1.5 to 2.0 equivalents of the base.[7][10]

  • Cause: Inappropriate reaction solvent.

    • Solution: Protic solvents like ethanol or methanol are generally effective for this reaction as they can solvate the hydrochloride salt and the base.[7] If solubility is an issue, consider alternative solvents, but be mindful of their compatibility with your reagents.

  • Cause: Sub-optimal reaction temperature or time.

    • Solution: While many oxime formations proceed at room temperature, some less reactive carbonyl compounds may require gentle heating (e.g., 40-80°C) to drive the reaction to completion.[7][10] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 2 to 24 hours.[7]

Problem 2: Formation of Multiple Products or Impurities

  • Cause: Side reactions of the carbonyl compound or the hydroxylamine.

    • Solution: Ensure the purity of your starting materials. The presence of impurities in the aldehyde or ketone can lead to side products. This compound itself should be of high purity (≥ 98%).[1]

  • Cause: Degradation of the hydroxylamine at elevated temperatures.

    • Solution: If heating is necessary, do so gently and for the minimum time required. Hydroxylamine derivatives can be thermally sensitive.[2]

  • Cause: Incomplete conversion leading to a complex mixture.

    • Solution: As mentioned above, optimize the reaction time and temperature. Ensure thorough mixing to maintain a homogeneous reaction mixture.

Experimental Protocol: General Synthesis of O-(2-Chlorobenzyl)oximes

This protocol provides a general procedure for the synthesis of oxime ethers from this compound and a carbonyl compound.[7]

Materials:

  • This compound (1.1 eq)

  • Aldehyde or ketone (1.0 eq)

  • Pyridine (2.0 eq) or Sodium Acetate (1.5 eq)

  • Anhydrous ethanol or methanol

  • Ethyl acetate

  • Deionized water and brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in anhydrous ethanol.

  • Add this compound (1.1 eq) to the solution.

  • Add the mild base (pyridine or sodium acetate).

  • Stir the reaction mixture at room temperature or heat to reflux (typically 50-80°C) for 2-24 hours, monitoring the progress by TLC.[7]

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure oxime ether.[7]

Section 3: Mechanistic Insights and Advanced Optimization

The Mechanism of Oxime Formation

The formation of an oxime proceeds via a nucleophilic addition-elimination mechanism.[9]

dot

Oxime_Formation_Mechanism reactants Carbonyl + Free Hydroxylamine intermediate Hemiaminal Intermediate reactants->intermediate Step 1: Reversible Addition intermediate->intermediate Step 2: Proton Transfer (often acid/base catalyzed) product Oxime + Water intermediate->product Step 3: Dehydration step1 Nucleophilic Attack step2 Proton Transfer step3 Elimination of Water

Caption: Simplified mechanism of oxime formation.

  • Nucleophilic Attack: The nitrogen atom of the free hydroxylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral hemiaminal intermediate.

  • Elimination: The hydroxyl group of the hemiaminal is protonated (often catalyzed by the acidic reaction conditions or the hydrochloride salt itself), making it a good leaving group. Subsequent elimination of a water molecule and deprotonation yields the stable oxime product.

Advanced Optimization Strategies
  • Microwave-Assisted Synthesis: For challenging substrates or to accelerate the reaction, microwave irradiation can be a powerful tool.[7] Reactions that take hours under conventional heating can often be completed in minutes in a microwave reactor.[7]

  • pH Control: The rate of oxime formation is pH-dependent. The reaction is typically fastest under mildly acidic conditions (pH 4-5), which facilitate both the nucleophilic attack and the dehydration step. While the use of the hydrochloride salt and a base provides a buffered system, for highly sensitive substrates, explicit pH control with a buffer solution might be beneficial.

  • Reactivity Comparison: The electronic and steric properties of the substituents on the benzyl ring influence the nucleophilicity of the hydroxylamine. The electron-withdrawing chlorine and fluorine atoms in O-(2-Chlorobenzyl)hydroxylamine can slightly increase the nucleophilicity of the nitrogen through inductive effects, potentially leading to faster reaction rates compared to unsubstituted O-benzylhydroxylamine.[9] However, the ortho-substituents also introduce steric hindrance, which can slow the reaction.[9] The observed reactivity is a balance of these opposing effects.[9]

Section 4: Data Summary and References

Comparative Reactivity Data

The following table provides a semi-quantitative comparison of the reactivity of various hydroxylamine derivatives in the formation of cyclohexanone oxime.

Hydroxylamine DerivativeSubstituent EffectsTypical Reaction Time (hours)Typical Yield (%)
Hydroxylamine (NH₂OH)Unsubstituted (baseline)4 - 885 - 95
O-BenzylhydroxylamineElectronically neutral benzyl group6 - 1280 - 90
O-(4-Nitrobenzyl)hydroxylamineStrong electron-withdrawing group (para)2 - 690 - 98
O-(2-Chlorobenzyl)hydroxylamine Electron-withdrawing and steric effects (ortho) 4 - 10 85 - 95
O-(4-Methoxybenzyl)hydroxylamineElectron-donating group (para)8 - 1675 - 85

Data compiled and normalized from various sources for comparative purposes.[9]

References

preventing byproduct formation in O-alkylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-alkylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their O-alkylation protocols and troubleshoot common side reactions. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you make informed decisions to achieve high yields and product purity.

Introduction to O-Alkylation

O-alkylation is a fundamental organic transformation that involves the formation of a carbon-oxygen bond, most commonly in the synthesis of ethers. The Williamson ether synthesis is a classic and widely used method, typically involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[1][2] While versatile, this reaction and others like it are often plagued by competing side reactions that can significantly lower the yield of the desired O-alkylated product.

This guide will address the most common challenges encountered during O-alkylation, providing detailed troubleshooting advice in a question-and-answer format. We will delve into the mechanistic competition between O-alkylation and common byproduct formations such as C-alkylation, N-alkylation, and elimination reactions.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of the Desired Ether Product Due to Competing Elimination Reaction

Question: I am attempting to synthesize an ether via a Williamson ether synthesis, but I am observing a significant amount of an alkene byproduct. How can I favor the desired SN2 reaction over the competing E2 elimination?

Answer: The competition between SN2 (substitution) and E2 (elimination) pathways is a classic challenge in O-alkylation.[1][3] Several factors can be adjusted to favor the desired ether formation.

Understanding the Competition: SN2 vs. E2

The alkoxide used in the Williamson synthesis is a strong base and can act as a nucleophile (favoring SN2) or a base (favoring E2).[4] The E2 mechanism is favored with sterically hindered substrates and strong, bulky bases.[3][5]

SN2 vs. E2 Competition in Williamson Ether Synthesis.
Troubleshooting Strategies:
StrategyRationaleRecommended Action
Choice of Alkyl Halide The structure of the alkylating agent is critical. Primary alkyl halides are ideal for SN2 reactions. Secondary halides can undergo both SN2 and E2, while tertiary halides will almost exclusively yield the elimination product.[3][6][7]Use a primary alkyl halide whenever possible. If a secondary halide must be used, carefully optimize other reaction conditions. Avoid tertiary alkyl halides.
Nature of the Base/Nucleophile Sterically hindered (bulky) bases favor E2 elimination because they have difficulty accessing the electrophilic carbon for SN2 attack.[3]Use a less sterically hindered alkoxide. For example, if synthesizing a t-butyl ether, it is better to use t-butoxide and a primary alkyl halide rather than a primary alkoxide and t-butyl halide.
Reaction Temperature Higher temperatures generally favor elimination over substitution.[1]Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and slowly warming if necessary.
Solvent Choice Polar aprotic solvents (e.g., DMSO, DMF) are generally preferred for SN2 reactions as they solvate the cation, leaving the anion more nucleophilic.[2]Use a polar aprotic solvent like DMF or DMSO. However, be aware of potential side reactions with these solvents at high temperatures.[8]
Experimental Protocol for Minimizing Elimination:
  • Reactant Selection: Choose the synthetic route where the alkylating agent is a primary alkyl halide.

  • Base Formation: Prepare the alkoxide by reacting the alcohol with a strong, non-hindered base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., THF or DMF) under an inert atmosphere (N₂ or Ar).

  • Reaction Conditions: Slowly add the primary alkyl halide to the alkoxide solution at a low temperature (e.g., 0 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench carefully with water or a saturated aqueous solution of ammonium chloride.

Issue 2: Formation of C-Alkylated Byproducts with Phenols or Enolates

Question: I am trying to perform an O-alkylation on a phenol (or a β-ketoester), but I am getting a mixture of O- and C-alkylated products. How can I improve the selectivity for O-alkylation?

Answer: Phenoxides and enolates are ambident nucleophiles, meaning they can react at two different sites (oxygen and carbon).[1][9] The regioselectivity of the alkylation is highly dependent on the reaction conditions.[10][11]

Understanding O- vs. C-Alkylation

The outcome of the reaction is often a result of kinetic versus thermodynamic control. O-alkylation is typically the kinetically favored pathway, while C-alkylation can be the thermodynamically more stable product.[12][13]

O- vs. C-Alkylation of an Ambident Nucleophile.
Troubleshooting Strategies:
StrategyRationaleRecommended Action
Solvent Polar aprotic solvents (e.g., DMF, DMSO) leave the oxygen atom of the nucleophile more exposed and reactive, favoring O-alkylation.[10] Protic solvents (e.g., ethanol, water) can hydrogen-bond with the oxygen, shielding it and promoting C-alkylation.[14]Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.
Counter-ion Smaller, "harder" cations like Li⁺ associate strongly with the oxygen atom, decreasing its nucleophilicity and favoring C-alkylation. Larger, "softer" cations like K⁺ or Cs⁺ result in a more "naked" and reactive oxygen, promoting O-alkylation.[10]Use bases with larger counter-ions such as K₂CO₃, Cs₂CO₃, or potassium t-butoxide.
Alkylating Agent "Harder" electrophiles (those with more electronegative leaving groups) tend to react at the "harder" nucleophilic site (oxygen). "Softer" electrophiles (like alkyl iodides) are more likely to react at the "softer" carbon site.[15][16]For O-alkylation, consider using alkylating agents with harder leaving groups like sulfates (e.g., dimethyl sulfate) or tosylates.
Phase Transfer Catalysis (PTC) PTC can be highly effective in promoting O-alkylation. The quaternary ammonium salt used as the catalyst pairs with the phenoxide or enolate, and this ion pair is soluble in the organic phase where the alkylation occurs. This minimizes the interaction with protic solvents and counter-ions that favor C-alkylation.[17][18][19]Employ a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) or a phosphonium salt in a biphasic system (e.g., toluene/water).[18][20][21]
Issue 3: N-Alkylation as a Side Reaction

Question: My substrate contains both a hydroxyl (-OH) and an amino (-NH) group. When I try to perform an O-alkylation, I get a significant amount of the N-alkylated product. How can I achieve selective O-alkylation?

Answer: The selective alkylation of molecules with multiple nucleophilic sites is a common challenge.[22][23] Generally, nitrogen is more nucleophilic than oxygen, which can lead to preferential N-alkylation.[16]

Understanding N- vs. O-Alkylation

The relative nucleophilicity of the nitrogen and oxygen atoms determines the major product. In many cases, N-alkylation is favored.[24] However, the reaction conditions can be manipulated to favor O-alkylation.

Troubleshooting Strategies:
StrategyRationaleRecommended Action
Control of pH / Base By carefully selecting the base, you can deprotonate the more acidic hydroxyl group to form the alkoxide/phenoxide without significantly deprotonating the less acidic amino group. The resulting alkoxide is a much stronger nucleophile than the neutral amine.Use a base that is strong enough to deprotonate the -OH group but not the -NH group. For phenols, a moderately strong base like K₂CO₃ is often sufficient.[25]
Protecting Groups If selectivity cannot be achieved by controlling the reaction conditions, a protecting group strategy is a reliable alternative.Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before performing the O-alkylation. The protecting group can be removed in a subsequent step.
Hard and Soft Acids and Bases (HSAB) Theory According to HSAB theory, hard acids prefer to react with hard bases, and soft acids with soft bases. The oxygen of a hydroxyl group is a "harder" nucleophile than the nitrogen of an amine.[16]Use a "hard" alkylating agent, such as a trialkyloxonium salt (e.g., Meerwein's salt) or dimethyl sulfate, to favor reaction at the oxygen atom.[16] Alkyl iodides, being "softer," are more likely to result in N-alkylation.

Frequently Asked Questions (FAQs)

Q1: Can I use secondary or tertiary alcohols for Williamson ether synthesis?

A1: While primary alcohols work best, secondary alcohols can be used, but elimination becomes a more significant side reaction.[25] Tertiary alcohols are generally not suitable for Williamson ether synthesis with alkyl halides that can undergo elimination, as they will almost exclusively yield the alkene product.[8] For the synthesis of ethers from tertiary alcohols, alternative methods are recommended.

Q2: What is the role of a phase transfer catalyst in O-alkylation?

A2: A phase transfer catalyst (PTC), typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the alkoxide or phenoxide anion from an aqueous or solid phase into an organic phase where the alkylating agent is dissolved.[19] This enhances the reaction rate and can significantly improve selectivity for O-alkylation by creating a "naked" anion in the organic phase.[17][18]

Q3: My reaction is very slow. How can I speed it up?

A3: To increase the reaction rate, you can:

  • Increase the temperature: Be cautious, as this may also increase the rate of side reactions like elimination.[1]

  • Use a more reactive alkylating agent: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl.[15] Alkyl sulfonates (tosylates, mesylates) are also very reactive.[8]

  • Use a polar aprotic solvent: Solvents like DMF or DMSO can accelerate SN2 reactions.[2]

  • Add a phase transfer catalyst: This can dramatically increase the rate of biphasic reactions.[19]

Q4: How can I synthesize diaryl ethers?

A4: The Williamson ether synthesis is generally not suitable for the preparation of diaryl ethers because aryl halides are unreactive towards nucleophilic substitution.[2] For these syntheses, the Ullmann condensation, a copper-catalyzed reaction, is typically employed.

References

Technical Support Center: Navigating Steric Hindrance from Ortho-Chloro Substituents in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for a common and often frustrating challenge in synthetic chemistry: dealing with the steric hindrance imposed by ortho-chloro substituents in cross-coupling reactions. The principles and troubleshooting strategies discussed herein are grounded in established mechanistic understanding and have been validated in numerous laboratory settings.

Introduction: The Dual Nature of the Ortho-Chloro Group

The chloro group at the ortho position of an aromatic ring presents a unique set of challenges. While its electron-withdrawing inductive effect can be beneficial for certain transformations, its steric bulk frequently hinders the approach of reagents and catalysts to the reaction center. This guide will provide in-depth, practical strategies to overcome these steric barriers in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Section 1: Suzuki-Miyaura Coupling with Ortho-Chloroarenes

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the presence of an ortho-chloro group on the aryl halide can significantly impede the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with a 2-chloroaryl substrate failing or giving low yields?

A1: The primary reason for failure is often steric hindrance, which can affect two key steps in the catalytic cycle: oxidative addition and reductive elimination. The bulky ortho-chloro group can hinder the approach of the palladium catalyst to the C-Cl bond for oxidative addition. Furthermore, after transmetalation, the steric clash between the ortho-chloro group and the coupling partner on the palladium center can slow down the final reductive elimination step to form the desired biaryl product. Catalyst inhibition by the Lewis basic nitrogen atoms in some substrates, like 2-chloropyridines, can also be a factor.[1]

Q2: What is the most critical factor to consider when setting up a Suzuki coupling with a sterically hindered ortho-chloro substrate?

A2: The choice of ligand is paramount. Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective.[1] You require bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands.[2] These ligands promote the formation of a monoligated, highly reactive palladium species that is less sterically encumbered, facilitating both oxidative addition and reductive elimination.[3]

Q3: Can I use the same conditions for an ortho-chloroaryl bromide as I would for an ortho-chloroaryl chloride?

A3: Not necessarily. While aryl bromides are generally more reactive than aryl chlorides, the steric hindrance from the ortho-chloro group remains a significant factor. For aryl chlorides, a more active catalyst system, often requiring a higher catalyst loading and more specialized, electron-rich, and sterically hindered ligands, is typically necessary to achieve efficient oxidative addition.[1]

Troubleshooting Guide: Suzuki-Miyaura Reactions
Problem Potential Cause Troubleshooting Strategy
No or Low Conversion 1. Ineffective Catalyst/Ligand System: Standard ligands (e.g., PPh₃) are not suitable for sterically hindered substrates.[1] 2. Poor Solubility of Reagents: One or more of your starting materials may not be fully dissolved in the chosen solvent.[4]1. Switch to a Bulky, Electron-Rich Ligand: Employ ligands such as SPhos, XPhos, or RuPhos. These ligands are designed to promote coupling of sterically demanding substrates.[5] 2. Optimize Solvent: Try a different solvent or a solvent mixture to ensure all components are in solution. Dioxane, toluene, and DMF are common choices.[4][6]
Dehalogenation of Starting Material Hydride Source: The palladium catalyst can react with sources of hydride in the reaction mixture (e.g., solvent, base), leading to reductive dehalogenation.[1]1. Ensure Inert Atmosphere: Thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (e.g., argon, nitrogen). 2. Choose a Non-Hydride Donating Solvent: Consider using solvents less prone to acting as a hydride source.
Homocoupling of Boronic Acid Presence of Pd(II) Species: Incomplete reduction of a Pd(II) precatalyst or oxidation of the Pd(0) catalyst by oxygen can lead to homocoupling.[1]1. Use a Pd(0) Source Directly: Consider using a precatalyst like Pd₂(dba)₃. 2. Ensure Complete Reduction: If using a Pd(II) source (e.g., Pd(OAc)₂), ensure your conditions are suitable for its complete reduction to Pd(0).
Optimized Protocol: Suzuki-Miyaura Coupling of 2-Chloro-3-aminopyridine

This protocol is a starting point and may require optimization for your specific substrate.

Materials:

  • 2-Chloro-3-aminopyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • SPhos (4 mol%)

  • Degassed 1,4-dioxane

  • Degassed water (optional, can sometimes improve results)

Procedure:

  • To an oven-dried reaction vessel, add 2-chloro-3-aminopyridine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane (and a small amount of degassed water if desired) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Ligand Selection Guide for Suzuki-Miyaura Coupling
LigandKey FeaturesRecommended for
SPhos Highly active for a broad range of aryl and heteroaryl chlorides.[5]General use with sterically hindered aryl chlorides.
XPhos Excellent for creating sterically hindered biaryls.Tetra-ortho-substituted biaryl synthesis.
RuPhos Good for a wide range of functional groups and hindered substrates.Complex molecules with sensitive functional groups.
BrettPhos Effective for couplings involving weak nucleophiles.Challenging couplings with electron-poor boronic acids.

Suzuki_Miyaura_Catalytic_Cycle

Section 2: Buchwald-Hartwig Amination of Ortho-Chloroarenes

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[7] As with Suzuki couplings, ortho-chloro substituents present a significant steric challenge.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a 2-chloroaniline derivative is giving me a complex mixture of byproducts. What's happening?

A1: Besides low reactivity due to steric hindrance, you might be observing side reactions such as reductive dehalogenation of your aryl chloride or β-hydride elimination if your amine has β-hydrogens. The choice of base and ligand is critical to minimize these pathways. A strong, bulky base like sodium tert-butoxide (NaOtBu) is often used, but in some cases, a weaker base may be necessary to avoid decomposition of sensitive substrates.

Q2: Are there specific ligands that are known to be effective for the amination of sterically hindered aryl chlorides?

A2: Yes, several generations of bulky, electron-rich phosphine ligands have been developed specifically for this purpose. The Buchwald group has developed a range of dialkylbiaryl phosphine ligands that are highly effective.[7] More recently, carbazolyl-derived P,N-ligands have shown excellent performance in the coupling of highly congested substrates.[8][9]

Q3: Can I run my Buchwald-Hartwig reaction open to the air?

A3: While some modern catalyst systems are more robust, it is generally recommended to perform Buchwald-Hartwig aminations under an inert atmosphere. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to lower yields and reaction failure.

Troubleshooting Guide: Buchwald-Hartwig Aminations

Troubleshooting_Buchwald_Hartwig

Optimized Protocol: Buchwald-Hartwig Amination of a Hindered Aryl Chloride

This is a general protocol and should be optimized for specific substrates.

Materials:

  • Ortho-chloroaryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • BrettPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd(OAc)₂, BrettPhos, and NaOtBu.

  • Add the ortho-chloroaryl halide and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Section 3: Sonogashira Coupling of Ortho-Chloroarenes

The Sonogashira coupling is a reliable method for the formation of C(sp)-C(sp²) bonds.[10] The steric hindrance of an ortho-chloro group can make this transformation particularly challenging, as aryl chlorides are the least reactive of the aryl halides.[11]

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling with a 2-chloroaryl substrate is not proceeding. I'm using standard Pd(PPh₃)₄ and CuI. What's wrong?

A1: Standard Sonogashira conditions are often insufficient for unreactive aryl chlorides, especially those with steric hindrance. The oxidative addition of Pd(0) to the C-Cl bond is a difficult step. You will likely need a more active catalyst system, which often involves a different palladium source and a more electron-rich and bulky ligand. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.[12]

Q2: What are the key parameters to optimize for a successful Sonogashira coupling of an ortho-chloroarene?

A2: The key parameters are the palladium source, the ligand, the base, and the solvent. For challenging substrates, a Pd(0) source like Pd₂(dba)₃ in combination with a bulky phosphine ligand such as XPhos can be effective.[12] The choice of base is also critical; an amine base like triethylamine or diisopropylethylamine is commonly used.[12] The solvent should be anhydrous and degassed.

Q3: Can microwave irradiation help to improve the yield of my sterically hindered Sonogashira coupling?

A3: Yes, microwave heating can be very effective in accelerating slow reactions, including those involving sterically hindered substrates.[12] It can help to overcome the activation energy barrier for the oxidative addition step.

Troubleshooting Guide: Sonogashira Couplings
Problem Potential Cause Troubleshooting Strategy
No Reaction 1. Inactive Catalyst System: Pd(PPh₃)₄/CuI is often not active enough for ortho-chloroarenes. 2. Low Reaction Temperature: The activation barrier for oxidative addition is too high at room temperature.1. Switch to a More Active Catalyst: Use a system like Pd₂(dba)₃/XPhos.[12] 2. Increase Temperature or Use Microwave: Heat the reaction to 100-120 °C or employ microwave irradiation.[12]
Alkyne Homocoupling (Glaser Coupling) Presence of Oxygen: Oxygen can promote the copper-catalyzed homocoupling of the terminal alkyne.1. Thoroughly Degas Reagents and Solvents: Ensure the reaction is performed under strictly anaerobic conditions. 2. Consider Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed.[12]
Decomposition of Starting Materials Harsh Reaction Conditions: High temperatures for prolonged periods can lead to decomposition.1. Use a More Active Catalyst: This may allow for lower reaction temperatures and shorter reaction times. 2. Careful Monitoring: Monitor the reaction closely to avoid prolonged heating after completion.
Optimized Protocol: Copper-Free Sonogashira Coupling of an Ortho-Chloroarene

This protocol is a good starting point for sterically hindered substrates.

Materials:

  • Ortho-chloroaryl halide (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous and degassed dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask.

  • Add the anhydrous, degassed dioxane and stir for 10 minutes to allow for catalyst pre-formation.

  • Add the ortho-chloroaryl halide, cesium carbonate, and the terminal alkyne.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.[12]

Conclusion

Successfully navigating the challenges posed by ortho-chloro steric hindrance requires a thoughtful approach to reaction design, with a particular emphasis on the selection of the catalyst system. By understanding the underlying mechanistic principles and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of their cross-coupling reactions with these challenging substrates.

References

managing the hygroscopic nature of hydroxylamine hydrochlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hydroxylamine hydrochloride (NH₂OH·HCl). As a researcher, you know that meticulous control over reagents is paramount for reproducible and accurate results. Hydroxylamine hydrochloride's pronounced hygroscopic nature—its tendency to readily absorb moisture from the atmosphere—presents a significant challenge in the laboratory.[1][2][3] This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth solutions to the common issues encountered when handling this versatile but sensitive compound.

Here, we move beyond simple instructions. We delve into the causality behind experimental choices, offering troubleshooting guides and validated protocols to ensure the integrity of your work.

Part 1: Frequently Asked Questions - First Principles

This section addresses the fundamental properties of hydroxylamine hydrochloride that underpin the challenges in its management.

Q1: What exactly does "hygroscopic" mean for my experiments?

A: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[1] For hydroxylamine hydrochloride, a white crystalline solid, this means that upon exposure to ambient air, it will absorb moisture, leading to several direct experimental problems:

  • Inaccurate Weighing: The absorbed water adds weight, meaning the mass you measure is not the true mass of the active reagent. This directly impacts stoichiometry and leads to non-reproducible results.

  • Physical State Change: The solid can become sticky, form clumps, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[1]

  • Chemical Degradation: Hydroxylamine hydrochloride is known to decompose in the presence of moisture, especially when moist.[4][5] This degradation can reduce the effective concentration of the reagent and introduce impurities into your reaction.

Q2: How quickly does hydroxylamine hydrochloride absorb water?

A: The rate of moisture absorption is dependent on ambient humidity, temperature, and the surface area of the exposed solid. In a typical laboratory environment, this process can be surprisingly fast. Noticeable clumping can occur within minutes of exposure, compromising the integrity of the reagent for sensitive applications. It is described as being sensitive to prolonged exposure to air and moisture.[2][3][6]

Q3: What are the ideal storage conditions to prevent moisture absorption?

A: Proper storage is your first and most critical line of defense. The goal is to create a micro-environment that is as dry and stable as possible.

ParameterRecommendationRationale
Temperature 2-8°C (35-46°F)[4]Reduces the rate of potential decomposition.[4]
Environment Dry and well-ventilated.[4][7][8]Minimizes ambient moisture and prevents accumulation of any potential decomposition gases.
Container Tightly sealed, original container.[4][7]Prevents ingress of atmospheric moisture.
Additives Store container inside a desiccator.A desiccator with an active desiccant (e.g., silica gel) provides a secondary barrier against moisture.
Incompatibilities Isolate from heat sources, open flames, strong oxidizing agents, and metals.[4][7][8]Hydroxylamine hydrochloride is a potent reducing agent and can react hazardously. It is also corrosive to metals.[6][7][8][9]

Under these ideal conditions, the shelf life of hydroxylamine hydrochloride can be up to 36 months.[4] Always consult the Safety Data Sheet (SDS) provided by your specific supplier for their recommendations.[4]

Part 2: Troubleshooting Guide - Common Experimental Problems

This section provides solutions to specific issues you may encounter during your experiments.

Q4: I weighed my hydroxylamine hydrochloride, but my reaction yield is consistently lower than expected. What's going on?

A: This is a classic symptom of moisture contamination. The workflow below will help you diagnose the issue.

G cluster_0 Troubleshooting: Low Reaction Yield Start Low or Inconsistent Yield Observed CheckReagent Inspect Solid Reagent: Is it clumpy or visibly wet? Start->CheckReagent CheckStorage Review Storage Protocol: Stored in desiccator? Tightly sealed? CheckReagent->CheckStorage No Hygroscopic Likely Cause: Inaccurate mass due to water absorption. CheckReagent->Hygroscopic Yes Degradation Possible Cause: Reagent has degraded over time. CheckStorage->Degradation No (Improper Storage) Solution1 Solution: Discard current bottle. Use a fresh, unopened bottle of reagent. CheckStorage->Solution1 Yes (Properly Stored, but still suspect) Solution2 Solution: Implement strict handling protocol (See Protocol 1). Weigh quickly, minimize exposure. Hygroscopic->Solution2 Degradation->Solution1 Verify Optional Advanced Step: Verify water content via Karl Fischer Titration (See Protocol 3). Solution2->Verify

Caption: Troubleshooting flowchart for low reaction yields.

Causality: When the reagent absorbs water, the mass you measure on the balance is a combination of NH₂OH·HCl and H₂O. If your calculations assume the entire mass is the active reagent, you are adding fewer moles than required, leading to a lower-than-expected yield.

Q5: My hydroxylamine hydrochloride solution turned yellow/brown. Is it still usable?

A: Discoloration is a visual indicator of decomposition. Hydroxylamine and its salts can be unstable and decompose, a process accelerated by impurities, heat, light, and incorrect pH.[4][10] For most applications, especially in drug development or sensitive organic synthesis, a discolored solution should be discarded. The decomposition products can act as catalysts or interfering species in your reaction.

Solution: Always prepare hydroxylamine hydrochloride solutions fresh for immediate use. If a solution must be stored, even for a short period, it should be kept cold (2-8°C), protected from light, and potentially under an inert atmosphere (e.g., nitrogen or argon). For applications requiring longer-term solution stability, the use of chelating agents like trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA) as stabilizers has been documented.[11][12][13]

Q6: Can I dry hydroxylamine hydrochloride if it has absorbed moisture?

A: While theoretically possible, drying hydroxylamine hydrochloride is not recommended without extreme caution.[1] The compound decomposes at its melting point (around 151-158°C) and can be unstable at elevated temperatures, with a risk of explosion.[3][14] Heating above 115°C may cause an explosion.[3] If you absolutely must attempt to dry a small quantity as a last resort, it should be done with rigorous safety protocols in place.

High-Risk Protocol: Dry a small amount in a vacuum oven at a very low temperature (e.g., 40-50°C) for several hours. Never heat it directly on a hot plate or in a standard laboratory oven at high temperatures. The preferred and safer course of action is always to discard the compromised reagent and use a fresh supply.

Part 3: Protocols & Best Practices

Adherence to validated protocols is essential for safety and reproducibility.

Protocol 1: Weighing and Dispensing Hydroxylamine Hydrochloride

This protocol minimizes atmospheric exposure during the critical weighing step.

  • Preparation: Place a clean, dry weighing vessel (e.g., a glass vial, not weighing paper which can absorb moisture) on the analytical balance. Ensure the balance chamber is closed.

  • Environment Control: If available, perform this procedure in a glove box with a dry, inert atmosphere.[15] If a glove box is not available, work quickly in an area with low humidity.

  • Tare: Tare the balance with the weighing vessel inside.

  • Dispensing: Remove the hydroxylamine hydrochloride container from the desiccator. Open it, quickly transfer an approximate amount of the solid to the tared vessel, and immediately and tightly reseal the main container.

  • Weighing: Place the vessel with the solid back into the closed balance chamber. Record the stable mass. Do not leave the reagent exposed on the balance pan.

  • Adjustment: If more reagent is needed, repeat steps 4 and 5. It is better to make several quick additions than to leave the container open for an extended period.

  • Dissolution: Immediately proceed to dissolve the weighed solid in your chosen solvent to prevent further moisture absorption.

Protocol 2: Preparation and Standardization of an Aqueous Solution

Due to its hygroscopic nature, preparing a solution of a precise molarity by weight can be challenging. Standardization by titration provides a verifiable concentration.

  • Approximate Solution Preparation: Weigh out a slight excess of hydroxylamine hydrochloride (e.g., 1.74 g for ~100 mL of a 0.25 M solution) following Protocol 1. Dissolve it in a volumetric flask with deionized, oxygen-free water and bring to volume.[16][17]

  • Titration Setup:

    • Analyte: Pipette exactly 25.0 mL of your prepared hydroxylamine hydrochloride solution into an Erlenmeyer flask.

    • Reagent: Add 5 g of ferric ammonium sulfate dissolved in 30 mL of oxygen-free dilute sulfuric acid (1:50) to the flask.[16]

  • Reaction: Gently boil the mixture for 5 minutes, protecting it from atmospheric oxygen. Cool to room temperature.

  • Titration: Dilute the cooled solution with 150 mL of oxygen-free water and titrate with a standardized 0.1 N potassium permanganate (KMnO₄) solution until a faint, persistent pink color is observed.

  • Calculation: The concentration is determined using the following formula, based on the stoichiometry of the reaction where 1 mole of KMnO₄ reacts with 5 moles of NH₂OH·HCl. A more direct calculation provided by ACS Reagent Chemicals is: %NH₂OH·HCl = (mL × N of KMnO₄) × 3.474 / (Sample weight in g)[16] To find molarity, you can use: Molarity = (Volume of KMnO₄ used × Normality of KMnO₄) / (Volume of NH₂OH·HCl solution used × 2) (based on the redox reaction).

Protocol 3: Determination of Water Content via Karl Fischer Titration

This is the definitive method for quantifying the amount of water in your reagent.

  • Instrumentation: Use a volumetric or coulometric Karl Fischer titrator.

  • Solvent System: A specialized solvent is required because hydroxylamine can undergo side reactions with standard Karl Fischer reagents. Use a commercially available dehydrating solvent for ketones (e.g., Hydranal-Solvent E) modified with acetic acid.[18]

  • Procedure:

    • Accurately weigh a sample of hydroxylamine hydrochloride and add it to the titration vessel.

    • Titrate with a Karl Fischer reagent suitable for ketones (e.g., Hydranal-Composite 5K) until the endpoint is reached.[18]

  • Analysis: The instrument software will calculate the water content, typically expressed as a weight percentage. This value can then be used to correct the mass of the reagent used in your experiments to reflect the true amount of active compound.

Part 4: Advanced Topics & Logic Diagrams
Decision Pathway for Handling Sensitive Reagents

The stringency of your handling procedure should match the sensitivity of your application. This diagram provides a logical framework for making that decision.

G cluster_1 Decision Workflow: Handling Hydroxylamine HCl Start Define Experimental Requirements Sensitivity Is Stoichiometry Critical? (e.g., GMP, qNMR) Start->Sensitivity Qualitative Is Application Qualitative? (e.g., Staining) Sensitivity->Qualitative No GloveBox Highest Tier: Handle in Inert Atmosphere Glove Box Sensitivity->GloveBox Yes Benchtop Standard Tier: Rapid Weighing on Benchtop (Protocol 1) Qualitative->Benchtop Yes Standardize Alternative Tier: Prepare Solution & Standardize (Protocol 2) Qualitative->Standardize No (Quantitative but not GMP) KF_Correction Highest Tier: Weigh on Benchtop, Correct Mass using Karl Fischer Data (Protocol 3) GloveBox->KF_Correction Optional: for ultimate precision

Caption: Logic diagram for selecting the appropriate handling protocol.

By following these guidelines and understanding the chemical principles behind them, you can effectively manage the hygroscopic nature of hydroxylamine hydrochloride, ensuring the safety, accuracy, and reproducibility of your critical research and development work.

References

Technical Support Center: Catalyst Selection for C-N Cross-Coupling Reactions with O-(2-Chlorobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for reactions involving O-(2-Chlorobenzyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for catalyst selection in C-N cross-coupling reactions. We will delve into the causality behind experimental choices, offer robust troubleshooting protocols, and ground our recommendations in authoritative literature.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the catalytic use of this compound.

Q1: What is the primary catalytic reaction for coupling this compound with aryl halides, and why is it so important?

A1: The primary and most effective method for forming a C-N bond between this compound and an aryl or heteroaryl halide (or sulfonate) is the Buchwald-Hartwig Amination .[1] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry because it allows for the construction of C(sp²)-N bonds under relatively mild conditions, a transformation that is difficult to achieve with classical methods.[1] The resulting N-aryl-O-benzylhydroxylamine products are highly versatile synthetic intermediates, crucial for the development of novel pharmaceuticals and other complex molecules.[2][3]

Q2: Why is catalyst selection so critical when using an aryl chloride as a coupling partner?

A2: Catalyst selection is paramount due to the inherent low reactivity of aryl chlorides. The critical first step in the Buchwald-Hartwig catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center.[4] The C-Cl bond is significantly stronger and less polarized than C-Br or C-I bonds, making this oxidative addition step energetically demanding and slow.[5] To overcome this hurdle, the catalyst system must be highly active. This is achieved by using specific ligands on the palladium center that are both sterically bulky and highly electron-donating. These properties promote the formation of the reactive, low-coordinate Pd(0) species needed to break the C-Cl bond.[4] Using a suboptimal catalyst system with an aryl chloride will typically result in no reaction or extremely low yields.[5]

Q3: What are the three essential components of the catalyst system, and what is the specific role of each?

A3: A successful Buchwald-Hartwig amination requires three core components:

  • Palladium Precursor: This is the source of the active palladium catalyst. While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined pre-catalysts (e.g., G3 or G4 palladacycles) are often preferred.[6] Pre-catalysts offer superior stability and generate the active Pd(0) species more cleanly and reliably, leading to more reproducible results.[5]

  • Ligand: This is arguably the most critical component for challenging couplings. The ligand, typically a phosphine, binds to the palladium center and modulates its reactivity. For coupling hydroxylamines with aryl chlorides, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) or specialized ligands like BippyPhos are required to facilitate the difficult oxidative addition step.[2][3][7]

  • Base: The base plays a crucial dual role. First, it neutralizes the hydrochloride salt of your starting material to generate the free O-(2-Chlorobenzyl)hydroxylamine nucleophile in situ. Second, it facilitates the deprotonation of the hydroxylamine once it coordinates to the palladium center, forming the key palladium-amido intermediate that precedes the final bond-forming step.[4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[8]

Q4: Should I use the O-(2-Chlorobenzyl)hydroxylamine free base or the hydrochloride salt?

A4: It is highly recommended to use the hydrochloride salt . Hydroxylamine derivatives can be unstable as free bases.[9] The hydrochloride salt form offers significantly better benchtop stability and a longer shelf-life.[10] The required free base is generated in situ during the reaction by the stoichiometric base included in the catalytic system. You must ensure you use at least one extra equivalent of base to neutralize the hydrochloride in addition to the amount needed for the catalytic cycle itself.

Q5: What are the best starting points for a catalyst system screen based on my aryl halide?

A5: The choice of aryl halide dictates the required reactivity of the catalyst system. Below is a table summarizing recommended starting points for screening.

Aryl Halide TypeReactivityRecommended Palladium SourceRecommended Ligand(s)Recommended BaseTemperature
Aryl Iodide HighPd₂(dba)₃ or Pd(OAc)₂Xantphos, dppfCs₂CO₃, K₃PO₄70-90 °C
Aryl Bromide MediumPd₂(dba)₃ or G3-PrecatalystRuPhos, DavePhosNaOt-Bu, LHMDS80-100 °C
Aryl Chloride Low G3/G4 Precatalyst BippyPhos, t-BuBrettPhos Cs₂CO₃, NaOt-Bu 80-110 °C

This table provides general starting points. Optimization of solvent, temperature, and reagent stoichiometry is often necessary.

Section 2: Troubleshooting Guide

Even with optimized conditions, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion of Starting Material 1. Inactive Catalyst System: The chosen ligand is not active enough for the substrate (especially aryl chlorides).[5] 2. Catalyst Poisoning: Impurities in reagents or solvents; functional groups on the substrate (e.g., unprotected thiols, some N-heterocycles). 3. Insufficient Base: Not enough base to both neutralize the HCl salt and participate in the catalytic cycle. 4. Atmosphere Contamination: Presence of oxygen or moisture deactivating the Pd(0) catalyst.1. Switch to a more powerful ligand. For aryl chlorides, move to a bulky biarylphosphine like t-BuBrettPhos or the specialized BippyPhos ligand, which has demonstrated efficacy for hydroxylamine coupling.[3] Use a pre-formed palladacycle (G3/G4) for reliable catalyst activation.[6] 2. Purify reagents. Use freshly distilled/dried solvents. Consider pre-treating the reaction mixture with a scavenger resin if substrate impurities are suspected. 3. Increase base stoichiometry. For the HCl salt, use at least 2.2-2.5 equivalents of base. 4. Ensure a rigorously inert atmosphere. Use a glovebox or proper Schlenk line techniques with solvents degassed via freeze-pump-thaw cycles.
Formation of Hydrodehalogenated Byproduct (Ar-H) 1. β-Hydride Elimination: This is less common with hydroxylamines but can occur.[11] 2. Reaction with Water: The intermediate arylpalladium(II) complex can react with trace water and base to form an Ar-Pd-OH species, which can lead to the Ar-H byproduct.[12]1. Screen different ligands. Ligand choice can influence the rates of productive vs. side reactions. 2. Use rigorously dry solvents and reagents. Dry solvents over molecular sieves and ensure the base is anhydrous.
Significant Phenol Formation (Ar-OH) 1. Hydroxide as Base: Using a hydroxide base with a high concentration of water can lead to competitive C-O bond formation.[13] 2. Reaction with Borates: If boronic acids are present as impurities, they can act as a hydroxide source.[7][14]1. Avoid hydroxide bases. Use non-hydroxide bases like Cs₂CO₃, K₃PO₄, or NaOt-Bu. 2. Ensure purity of reagents. If contamination is suspected, purify the aryl halide starting material.
Formation of Diarylated Product (Ar₂N-OBn) 1. High Reactivity of Product: The N-arylhydroxylamine product can sometimes compete with the starting hydroxylamine as a nucleophile.[15] 2. Incorrect Stoichiometry: Using a large excess of the aryl halide can drive the reaction toward diarylation.1. Adjust stoichiometry. Use a slight excess (1.1-1.2 eq) of the hydroxylamine relative to the aryl halide. 2. Lower the reaction temperature. This can sometimes improve selectivity for the mono-arylated product. 3. Change the ligand. A bulkier ligand may sterically hinder the second amination step.

Section 3: Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: General Procedure for Catalyst System Screening

This protocol is designed for the parallel screening of multiple catalyst/ligand/base combinations in vials to efficiently identify optimal reaction conditions.

Materials:

  • Aryl Halide (1.0 eq, ~0.1 mmol)

  • This compound (1.2 eq)

  • Palladium Precursor (e.g., Pd₂(dba)₃, 2 mol% Pd)

  • Ligand (4.4 mol%)

  • Base (2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, 1.0 M)

  • Inert atmosphere (Glovebox or Schlenk line)

  • Reaction vials with stir bars

Procedure:

  • Preparation (in a glovebox): To each reaction vial, add the aryl halide, this compound, the chosen base, and a stir bar.

  • Catalyst Addition: In separate stock solutions, pre-mix the palladium precursor and the ligand in the reaction solvent. Add the appropriate volume of the catalyst stock solution to each vial.

  • Reaction: Add the remaining solvent to reach the target concentration (e.g., 1.0 M). Seal the vials tightly.

  • Heating & Monitoring: Remove the vials from the glovebox and place them in a pre-heated aluminum block on a stirrer hotplate. Run the reactions for a set time (e.g., 12-24 hours).

  • Analysis: After cooling, take a small aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major byproducts.

Protocol 2: Optimized Procedure for a Challenging Aryl Chloride

This protocol utilizes a highly active catalyst system specifically shown to be effective for coupling hydroxylamines with aryl chlorides.[3]

Materials:

  • Aryl Chloride (1.0 eq, 1.0 mmol)

  • This compound (1.2 eq, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 eq, 0.02 mmol, 4 mol% Pd)

  • BippyPhos (0.044 eq, 0.044 mmol)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq, 2.5 mmol)

  • Anhydrous, degassed Toluene (2.0 mL, 0.5 M)

  • Schlenk flask and Schlenk line

Procedure:

  • Setup: Add the aryl chloride, this compound, and cesium carbonate to a dry Schlenk flask equipped with a stir bar.

  • Inerting: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add the Pd₂(dba)₃ and BippyPhos solids, followed by the degassed toluene via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously for 18-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-aryl-O-(2-chlorobenzyl)hydroxylamine.

Section 4: Visual Guides & Diagrams

Catalyst Selection Workflow

This decision tree provides a logical pathway for selecting an appropriate catalyst system based on your aryl halide coupling partner.

G cluster_0 cluster_1 cluster_2 cluster_3 start Select Aryl Halide (Ar-X) ar_cl Aryl Chloride (Low Reactivity) start->ar_cl ar_br Aryl Bromide (Medium Reactivity) start->ar_br ar_i Aryl Iodide (High Reactivity) start->ar_i cat_cl Primary Choice: Pd-G4 / BippyPhos or t-BuBrettPhos Base: Cs2CO3 ar_cl->cat_cl cat_br Primary Choice: Pd-G3 / RuPhos Base: NaOtBu ar_br->cat_br cat_i Primary Choice: Pd2(dba)3 / Xantphos Base: K3PO4 ar_i->cat_i alt_cl Alternative: Increase temperature. Screen other bulky biaryl phosphines. cat_cl->alt_cl If low yield

Caption: Decision tree for initial catalyst system selection.

Buchwald-Hartwig Catalytic Cycle for Hydroxylamine Amination

This diagram illustrates the key mechanistic steps involved in the palladium-catalyzed C-N bond formation.

G cluster_reagents pd0 Pd(0)L2 oa_complex L2Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex L2Pd(II)(Ar) (NHO-BnCl) oa_complex->amido_complex Deprotonation & Ligand Exchange amido_complex->pd0 Reductive Elimination product Ar-NHO-BnCl amido_complex->product arx Ar-X arx->oa_complex amine H2NO-BnCl + Base amine->oa_complex

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of O-(2-chlorobenzyl) oximes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of molecular entities is a cornerstone of modern drug discovery and development. O-benzyl oximes, and specifically their halogenated derivatives like O-(2-chlorobenzyl) oximes, represent a class of compounds with significant therapeutic potential, acting as inhibitors for enzymes such as aldose reductase and possessing antioxidant properties.[1][2] Their biological activity is intimately linked to their specific stereochemistry, making unambiguous characterization essential. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) techniques for the definitive characterization of O-(2-chlorobenzyl) oximes, focusing on the determination of E/Z isomerism, a critical factor influencing their biological function.

The Challenge: E/Z Isomerism in Oximes

The C=N double bond in oximes gives rise to geometric isomers, designated as E (entgegen, opposite) and Z (zusammen, together). The spatial arrangement of substituents around this bond profoundly impacts the molecule's overall shape, its interaction with biological targets, and consequently, its efficacy and safety. Distinguishing between these isomers is a non-trivial analytical challenge that requires a multi-faceted NMR approach.

Primary NMR Methods for Isomer Differentiation

NMR spectroscopy stands as the most powerful tool for distinguishing between E and Z oxime isomers.[3] Differences in the chemical environment of nuclei in each isomer lead to characteristic variations in chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The First Line of Analysis

Proton NMR provides initial, yet crucial, insights into the isomeric composition. The chemical shift of protons proximate to the C=N-O moiety is highly sensitive to the isomer configuration.

  • The Anisotropic Effect: The C=N bond's magnetic anisotropy is a key differentiator. Protons situated syn to the O-benzyl group in the Z-isomer will experience a different magnetic environment compared to their anti counterparts in the E-isomer. Typically, a proton syn to the oxygen-bound group is shielded and appears at a lower chemical shift (upfield).[3]

  • Influence of the 2-Chlorobenzyl Group: The ortho-chloro substituent on the benzyl ring introduces additional electronic and steric effects. This can influence the chemical shifts of nearby protons, including the benzylic methylene protons (-OCH₂-) and the imine proton (-CH=N-). For example, in (E)-3,5-Dihydroxybenzaldehyde O-(2-chlorobenzyl) oxime, the imine proton appears as a singlet at 8.05 ppm, and the methylene protons at 5.32 ppm (in CDCl₃).[1]

¹³C NMR Spectroscopy: A Deeper Structural Probe

Carbon NMR complements the proton data, offering further confirmation of isomeric identity.

  • Steric Compression: The chemical shifts in ¹³C NMR are highly sensitive to the stereochemistry of the oxime.[3] In the more sterically hindered isomer (often the Z-isomer), carbon atoms in close proximity can experience steric compression, leading to a shielding effect and an upfield shift in their resonance compared to the less crowded E-isomer.[3][4]

  • C=N Chemical Shift: The carbon of the C=N double bond itself can show a subtle but discernible difference in chemical shift between isomers, often being slightly deshielded in the Z-isomer.[3] For (E)-3,5-Dihydroxybenzaldehyde O-(2-chlorobenzyl) oxime, the C=N carbon appears at 149.9 ppm (in DMSO-d₆).[1]

Table 1: Typical Chemical Shift Ranges for O-benzyl Oxime Isomers

NucleusE-Isomer (ppm)Z-Isomer (ppm)Rationale for Difference
¹H NMR
α-Proton (to C=N)~7.5~6.8Significant upfield shift in the Z-isomer due to anisotropic shielding.[3]
-OCH₂-~5.1-5.3VariableCan be influenced by through-space interactions with substituents.
¹³C NMR
C=N~155~158The C=N carbon in the Z-isomer may be slightly deshielded.[3]
α-Carbon (to C=N)~130~125Shielding of the α-carbon in the Z-isomer due to steric effects.[3]

Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D NMR provides strong indicators, 2D NMR experiments offer definitive proof of configuration, especially in complex molecules or when only one isomer is present.

Nuclear Overhauser Effect (NOE) Spectroscopy: Probing Through-Space Interactions

The Nuclear Overhauser Effect (NOE) is the gold standard for determining stereochemistry.[5] It detects protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[5]

  • NOESY/ROESY: In a 2D NOESY (or ROESY) experiment, cross-peaks connect resonances of spatially proximate nuclei.[5][6] For an O-(2-chlorobenzyl) oxime:

    • In the E-isomer , an NOE is expected between the imine proton (-CH=N-) and the protons on the aromatic ring of the aldehyde/ketone moiety.

    • In the Z-isomer , an NOE should be observed between the imine proton and the benzylic methylene protons (-OCH₂-).

  • 1D Differential NOE: This experiment provides a cleaner, more direct confirmation. By selectively irradiating a specific proton (e.g., the imine proton), an enhancement of the signals from nearby protons can be observed in a difference spectrum.[7]

Heteronuclear Correlation Spectroscopy: Mapping the Carbon Skeleton

HSQC and HMBC experiments are indispensable for assigning all proton and carbon signals, which is a prerequisite for a complete structural analysis.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbons bearing protons.[8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei.[8][9] This is particularly powerful for identifying quaternary carbons and piecing together the molecular framework, confirming the connectivity around the oxime moiety.

Experimental Protocols

Protocol 1: Synthesis of O-(2-chlorobenzyl) oxime

This is a general procedure for the synthesis of O-benzyl oxime ethers.[10][11][12]

  • Oxime Formation: Dissolve the starting aldehyde or ketone in a suitable solvent (e.g., ethanol). Add hydroxylamine hydrochloride and a base (e.g., potassium hydroxide or sodium acetate). Reflux the mixture for 1-3 hours.

  • Etherification: To the resulting oxime, add a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like DMF or DMSO. Add 2-chlorobenzyl chloride (or bromide) dropwise and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified O-(2-chlorobenzyl) oxime in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.

  • 2D NMR Acquisition: Acquire the following 2D spectra:

    • COSY: To establish ¹H-¹H coupling networks.

    • HSQC: To identify ¹J(C,H) correlations.[8]

    • HMBC: To establish long-range ¹H-¹³C connectivities.[8]

    • NOESY/ROESY: To determine spatial proximities and confirm the E/Z configuration. Set the mixing time appropriately (e.g., 300-800 ms) to observe key NOEs.

Visualizing the Workflow and Logic

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Characterization cluster_comparison Comparative Analysis s1 Aldehyde/Ketone + Hydroxylamine s2 Oxime Formation s1->s2 s3 Oxime + 2-Chlorobenzyl Halide s2->s3 s4 O-alkylation s3->s4 s5 Crude Product s4->s5 s6 Purification (Chromatography) s5->s6 s7 Pure O-(2-chlorobenzyl) oxime s6->s7 n1 Sample Prep (CDCl3 or DMSO-d6) s7->n1 n2 1D NMR (1H, 13C) n1->n2 n3 Initial Hypothesis (E/Z Mixture?) n2->n3 n4 2D NMR (COSY, HSQC, HMBC) n2->n4 n6 2D NOESY/ROESY n3->n6 n5 Full 1H & 13C Assignment n4->n5 n5->n6 c2 Chemical Shift Data (1H & 13C) n5->c2 n7 Unambiguous E/Z Assignment n6->n7 c1 NOE Data n7->c1 c3 Definitive Structure Elucidation c1->c3 c2->c3

Figure 1. Workflow for the synthesis and definitive NMR characterization of O-(2-chlorobenzyl) oximes.

Alternative and Complementary Techniques

While NMR is the most definitive method, other techniques can provide supporting evidence:

  • X-ray Crystallography: Provides the absolute structure in the solid state, serving as an unequivocal benchmark if suitable crystals can be obtained.

  • Computational Chemistry: DFT calculations can predict the ¹H and ¹³C chemical shifts for both E and Z isomers.[13] Comparing calculated shifts with experimental data can strongly support a configurational assignment, especially when only one isomer is available.[14]

  • Infrared (IR) Spectroscopy: The C=N stretching frequency can differ slightly between isomers, although this is often not sufficient for unambiguous assignment on its own.

  • High-Performance Liquid Chromatography (HPLC): In cases where a mixture of isomers is present, HPLC can often separate them, allowing for the characterization of each isomer individually.

Conclusion

The comprehensive characterization of O-(2-chlorobenzyl) oximes requires a systematic and multi-technique NMR approach. While 1D ¹H and ¹³C NMR offer initial, valuable clues, the unambiguous determination of the critical E/Z stereochemistry relies on advanced 2D NMR experiments. Specifically, NOE-based techniques provide direct evidence of through-space proximities, which is the most reliable method for distinguishing between geometric isomers. This definitive structural information is paramount for understanding structure-activity relationships and advancing the development of these promising therapeutic agents.

References

A Senior Application Scientist's Guide to Confirming the Structure of Compounds Synthesized with O-(2-Chlorobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical moieties is a gateway to new therapeutic agents and functional materials. O-(2-Chlorobenzyl)hydroxylamine hydrochloride is a versatile reagent valued for its ability to introduce the O-(2-chlorobenzyl)oxyamino group, a key structural feature in many compounds under investigation.[1][2] Its utility in organic synthesis, particularly in forming oxime ethers, allows chemists to modify biologically active molecules and explore new synthetic pathways.[1][3]

However, the synthesis of a novel compound is only the first step. The subsequent, and arguably most critical, phase is the unambiguous confirmation of its molecular structure. An erroneous structural assignment can invalidate biological data and lead research efforts astray. This guide provides an in-depth, field-proven framework for rigorously confirming the structure of compounds synthesized using this compound. We will move beyond simple checklists of techniques to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.

The Core Reaction: Oxime Ether Formation

This compound typically reacts with aldehydes and ketones to form O-substituted oxime ethers.[4] This reaction proceeds via a nucleophilic addition-elimination mechanism, where the hydroxylamine nitrogen attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the oxime.[4]

The 2-chloro substituent on the benzyl ring plays a crucial role. Its electron-withdrawing nature can influence the nucleophilicity of the hydroxylamine nitrogen, while its ortho-position introduces specific steric constraints that can affect reaction kinetics and product geometry.[4][5]

Caption: Mechanism of Oxime Ether formation.

An Integrated Strategy for Structural Verification

No single analytical technique provides absolute proof of structure. A robust confirmation relies on the convergence of data from multiple, orthogonal methods. Each technique interrogates a different aspect of the molecule's architecture, and together they build a self-consistent and irrefutable structural assignment. Our recommended workflow prioritizes the most information-rich techniques while incorporating essential validation steps.

Caption: Integrated workflow for structural confirmation.

Comparison of Key Analytical Techniques

The following section details the primary analytical methods, explaining their role, the expected outcomes for a derivative of O-(2-Chlorobenzyl)hydroxylamine, and why they are trustworthy pillars of structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structure determination for organic molecules. It provides a detailed map of the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). For a compound synthesized from O-(2-Chlorobenzyl)hydroxylamine, NMR allows us to "see" the intact chlorobenzyl moiety, confirm its connection to the rest of the molecule via the -ON=C bridge, and map the structure of the carbonyl partner.

Trustworthiness: The high resolution of modern NMR and the predictability of chemical shifts provide an exceptionally high degree of confidence. In cases of ambiguity, two-dimensional (2D) NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively link protons and carbons, creating a self-validating dataset.

Expected ¹H NMR Signals: The most telling signals confirming the incorporation of the O-(2-chlorobenzyl) group are:

  • A singlet around 5.1-5.2 ppm: This peak corresponds to the two protons of the benzylic methylene group (-O-CH₂-Ar).[2] Its integration value should be 2H.

  • A multiplet pattern between 7.3-7.6 ppm: These signals arise from the four protons on the substituted aromatic ring.[2] The specific splitting pattern will depend on the coupling between the adjacent protons.

Expected ¹³C NMR Signals:

  • A signal for the benzylic carbon (-O-CH₂-Ar): This typically appears in the 65-75 ppm range.

  • Signals for the aromatic carbons: Six distinct signals are expected, including the carbon bearing the chlorine atom and the carbon attached to the methylene group.

  • The imine carbon (C=N): The appearance of a signal in the 150-165 ppm range is strong evidence for the formation of the oxime ether.

Signal Source Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Benzylic Methylene (-O-C H₂-Ar)~5.2 (singlet, 2H)[2]~70-75
Aromatic Protons (Ar-H)~7.3 - 7.6 (multiplets, 4H)[2]~127-135
Imine Carbon (-C =N-O-)N/A~150-165
Carbonyl Partner (R, R')Varies based on structureVaries based on structure
Mass Spectrometry (MS)

Expertise & Experience: MS provides two critical pieces of information: the molecular weight of the compound and, through fragmentation, clues about its substructures. High-Resolution Mass Spectrometry (HRMS) is the gold standard, capable of determining the mass with enough accuracy (typically <5 ppm) to provide an unambiguous molecular formula.

Trustworthiness: Confirming that the experimentally determined molecular formula from HRMS matches the theoretical formula of the expected product is a powerful validation step. It serves as a direct check on the atomic composition of the synthesized molecule.

Expected Data:

  • Molecular Ion Peak ([M+H]⁺ or [M]⁺): The most important signal, confirming the molecular weight of the entire compound.

  • Key Fragment Ion: A prominent peak at m/z 125 is highly characteristic. This corresponds to the 2-chlorobenzyl cation ([C₇H₆Cl]⁺), formed by the cleavage of the benzylic C-O bond. The presence of this fragment is strong evidence that the chlorobenzyl group is part of the structure.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the presence or absence of specific functional groups. In this context, its primary role is to confirm the conversion of the starting materials into the desired product.

Trustworthiness: While IR spectra can be complex, certain key stretches are highly diagnostic. It provides a simple, self-validating check: did the carbonyl group from the starting material disappear, and did the oxime group appear?

Expected Observations:

  • Disappearance of C=O stretch: The strong absorption band from the starting ketone or aldehyde (typically 1680-1750 cm⁻¹) should be absent in the product spectrum.

  • Appearance of C=N stretch: A new, medium-intensity band should appear in the 1620-1680 cm⁻¹ region, characteristic of the oxime C=N bond.[6][7]

  • Presence of C-Cl stretch: A band in the 750-780 cm⁻¹ region helps confirm the presence of the ortho-chlorinated benzene ring.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Confirmation Value
Aldehyde/Ketone (Start)C=O Stretch1680-1750Should be absent in product
Oxime Ether (Product)C=N Stretch1620-1680[6][7]Should be present in product
O-CH₂ BondC-O Stretch1000-1100Confirms ether linkage
Aryl-Cl BondC-Cl Stretch750-780Confirms chlorobenzyl group

Experimental Protocols

Protocol 1: General Synthesis of an O-(2-Chlorobenzyl) Oxime Ether

This protocol describes a general procedure for the reaction of this compound with a generic ketone (e.g., cyclohexanone).[4]

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (5 mL per mmol).

  • In Situ Free Base Generation: Add a mild base such as sodium acetate (1.1 eq) to the solution. Stir for 15 minutes at room temperature. This neutralizes the hydrochloride salt to generate the reactive free hydroxylamine.

  • Reaction: To this mixture, add the ketone (1.0 eq).

  • Monitoring: Stir the reaction at room temperature or warm gently to 40-50 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone.

  • Work-up: Once the reaction is complete, add water to the flask and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Sample Preparation for Analysis
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to an NMR tube.

  • Mass Spectrometry (ESI-MS): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solution can be directly infused into the mass spectrometer.

  • IR Spectroscopy (Thin Film): If the product is an oil, place a drop between two NaCl or KBr plates. If it is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), deposit the solution onto a salt plate, and allow the solvent to evaporate.

Conclusion

Confirming the structure of a newly synthesized compound is a cornerstone of scientific rigor. For derivatives of this compound, a multi-pronged analytical strategy is not just recommended—it is essential. By combining the detailed architectural map from NMR spectroscopy with the molecular formula verification from HRMS and the functional group confirmation from IR spectroscopy, researchers can build an unassailable case for their proposed structure. This methodical approach ensures the trustworthiness of subsequent research and accelerates the journey from synthesis to application.

References

A Comparative Guide for Synthetic Chemists: O-(2-Chlorobenzyl)hydroxylamine Hydrochloride vs. O-benzylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in drug discovery and development, the strategic use of protecting groups and reactive intermediates is paramount. Among the reagents employed for the formation of oximes and other nitrogen-containing moieties, O-substituted hydroxylamines are indispensable. This guide provides an in-depth technical comparison of two key reagents: O-(2-Chlorobenzyl)hydroxylamine hydrochloride and the archetypal O-benzylhydroxylamine hydrochloride. This analysis, grounded in experimental data and mechanistic principles, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical properties of these reagents is crucial for their handling and application in synthesis. The introduction of a chloro-substituent in the ortho position of the benzyl ring in this compound imparts subtle but significant changes to its characteristics compared to the unsubstituted analogue.

PropertyThis compoundO-benzylhydroxylamine Hydrochloride
CAS Number 2687-43-6 (for benzyloxyamine HCl)2687-43-6
Molecular Formula C₇H₉ClNO·HClC₇H₉NO·HCl
Molecular Weight 194.07 g/mol 159.62 g/mol
Appearance White to off-white solidWhite solid
Melting Point 148-150 °C[1]234-238 °C (sublimes)[2]
Solubility Soluble in water and pyridine; slightly soluble in alcohol; insoluble in ether[2]Soluble in water and pyridine; slightly soluble in alcohol; insoluble in ether[2]

The Core of the Comparison: Reactivity in Oxime Formation

The primary application of both reagents is the formation of oximes through condensation with aldehydes and ketones. This reaction is fundamental in various synthetic endeavors, including the creation of prodrugs, bio-conjugation, and the synthesis of complex nitrogen-containing heterocycles.[3][4][5] The choice between O-(2-Chlorobenzyl)hydroxylamine and O-benzylhydroxylamine often hinges on their relative reactivity, which is a nuanced interplay of electronic and steric effects.

Electronic Effects: The Inductive Influence of the Chloro-Substituent

The presence of an electron-withdrawing chlorine atom on the benzyl ring of O-(2-Chlorobenzyl)hydroxylamine has a discernible impact on the nucleophilicity of the hydroxylamine nitrogen. By inductively withdrawing electron density from the benzyl ring, the chloro group can slightly increase the acidity of the N-H protons of the corresponding free base, which can, in turn, enhance the nucleophilicity of the nitrogen atom. This electronic perturbation can lead to faster reaction rates in oxime formation compared to the electronically neutral benzyl group of O-benzylhydroxylamine.[6]

While direct kinetic studies comparing a wide range of O-substituted hydroxylamines under identical conditions are limited in the public domain, a semi-quantitative comparison compiled from various sources for the formation of oximes with cyclohexanone provides valuable insights.[6]

Hydroxylamine DerivativeSubstituent EffectsTypical Reaction Time (hours)Typical Yield (%)
O-benzylhydroxylamineElectronically neutral benzyl group6 - 1280 - 90
O-(4-Nitrobenzyl)hydroxylamineStrong electron-withdrawing group (para)2 - 690 - 98
O-(4-Methoxybenzyl)hydroxylamineElectron-donating group (para)8 - 1675 - 85
O-(2-Chloro-6-fluorobenzyl)hydroxylamineElectron-withdrawing and sterically hindering groups (ortho)4 - 1080 - 90

Note: These values are generalized and can vary based on the specific carbonyl compound, solvent, and catalyst used.[6]

The data suggests that electron-withdrawing groups, such as the nitro group in the para position, can significantly accelerate the reaction.[6] The ortho-chloro substituent in O-(2-Chlorobenzyl)hydroxylamine is also expected to contribute to a faster reaction rate compared to the unsubstituted analogue, although the effect might be less pronounced than a para-nitro group.

Steric Considerations: The Ortho-Effect

Substituents in the ortho position of the benzyl group can introduce steric hindrance, which may impede the approach of the hydroxylamine to the carbonyl carbon, thereby slowing down the reaction.[6] In the case of O-(2-Chlorobenzyl)hydroxylamine, the chlorine atom at the ortho position does introduce some steric bulk. However, the enhanced electronic effect often counteracts this steric hindrance to a significant extent, resulting in a reactivity profile that is generally comparable to or slightly better than the unsubstituted O-benzylhydroxylamine.[6]

Caption: Interplay of electronic and steric effects on the reactivity of O-(2-Chlorobenzyl)hydroxylamine.

The Critical Step: Deprotection of the Resulting Oximes

The utility of a hydroxylamine protecting group is not only determined by the ease of its introduction but, crucially, by the facility of its removal. The O-benzyl group is a widely used protecting group for hydroxyl functionalities and is typically cleaved under reductive conditions, most commonly through catalytic hydrogenolysis.[7]

Cleavage of O-Benzyl vs. O-(2-Chlorobenzyl) Oximes

The presence of the chloro-substituent on the benzyl ring can influence the conditions required for the cleavage of the C-O bond in the resulting oxime. While specific comparative studies on the deprotection of O-(2-chlorobenzyl) oximes are not extensively documented, we can infer the expected behavior from the well-established principles of benzyl ether cleavage.

Catalytic Hydrogenolysis: This is the most common method for deprotecting benzyl ethers.[7] The reaction involves the cleavage of the C-O bond by hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Deprotection_Workflow start Protected Oxime (O-Benzyl or O-(2-Chlorobenzyl)) reductive Reductive Cleavage (e.g., Catalytic Hydrogenolysis) start->reductive Common oxidative Oxidative Cleavage (e.g., DDQ) start->oxidative Alternative acidic Acidic Cleavage (Strong Acids) start->acidic Harsh Conditions product Deprotected Oxime (R1R2C=NOH) reductive->product oxidative->product acidic->product

Caption: Common deprotection strategies for O-benzyl and substituted O-benzyl oximes.

The electronic nature of the substituent on the benzyl ring can affect the rate of hydrogenolysis. Electron-withdrawing groups, like the chloro group, can sometimes make the benzylic C-O bond more resistant to cleavage under certain hydrogenolysis conditions. However, in many cases, the deprotection of chloro-benzyl ethers proceeds efficiently, and the presence of the halogen may even offer opportunities for orthogonal deprotection strategies.

Oxidative Cleavage: An alternative to reductive cleavage is oxidative debenzylation. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used to cleave benzyl ethers, with the reaction rate being influenced by the electronic properties of the benzyl group.[8]

Acid-Catalyzed Hydrolysis: While benzyl ethers are generally stable to acidic conditions, cleavage can be achieved with strong acids, though this method is often not suitable for sensitive substrates.[7] The stability of oximes themselves to acidic hydrolysis is pH-dependent, with maximum stability typically observed in the pH range of 4-5.[9]

Experimental Protocols

To provide a practical context for this comparison, the following are generalized experimental protocols for the synthesis of an oxime using either of the hydroxylamine hydrochlorides and a representative deprotection method.

General Protocol for Oxime Formation

This protocol describes a general procedure for the condensation of an aldehyde or ketone with O-(substituted)benzylhydroxylamine hydrochloride.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • This compound or O-benzylhydroxylamine hydrochloride (1.1 eq)

  • Pyridine or Sodium Acetate (1.5-2.0 eq)

  • Ethanol or Methanol

  • Ethyl acetate

  • Deionized water

Procedure:

  • Dissolve the hydroxylamine hydrochloride derivative (1.1 eq) in ethanol.

  • Add a base such as pyridine (2.0 eq) or sodium acetate (1.5 eq) to the solution to generate the free hydroxylamine in situ.

  • Add the aldehyde or ketone (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime ether.

  • Purify the product by column chromatography or recrystallization as needed.

General Protocol for Reductive Deprotection (Catalytic Hydrogenolysis)

This protocol outlines a standard procedure for the cleavage of the O-benzyl or O-(2-chlorobenzyl) group from an oxime ether.

Materials:

  • O-benzyl or O-(2-chlorobenzyl) oxime ether (1.0 eq)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the oxime ether in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected oxime.

  • Purify the product as necessary.

Conclusion and Recommendations

The choice between this compound and O-benzylhydroxylamine hydrochloride is a strategic one that should be guided by the specific requirements of the synthetic route.

Choose this compound when:

  • A slightly enhanced reaction rate for oxime formation is desired, particularly with less reactive carbonyl compounds.

  • The presence of the chloro-substituent could be advantageous for modulating the physicochemical properties of the final product or for enabling orthogonal synthetic transformations.

Choose O-benzylhydroxylamine hydrochloride when:

  • A well-established, cost-effective, and readily available reagent is preferred for standard oxime formations.

  • The synthetic route is sensitive to the presence of halogens.

  • The deprotection conditions for the unsubstituted benzyl group are well-optimized and preferred.

Ultimately, the decision should be based on a careful consideration of the electronic and steric nature of the carbonyl substrate, the desired reaction kinetics, and the planned deprotection strategy. This guide provides the foundational knowledge and practical protocols to empower researchers to make the most informed choice for their synthetic endeavors.

References

A Senior Application Scientist's Guide to O-Substituted Hydroxylamines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of the right reagent is paramount to achieving desired outcomes with efficiency and precision. O-substituted hydroxylamines represent a versatile class of reagents, pivotal in a range of transformations from robust bioconjugation to the intricate assembly of heterocyclic scaffolds. The nature of the oxygen substituent profoundly dictates the reactivity, stability, and synthetic utility of these molecules. This guide provides an in-depth comparative analysis of various O-substituted hydroxylamines in key organic reactions, supported by experimental insights and detailed methodologies to empower you in your synthetic endeavors.

The Influence of the O-Substituent: A Fundamental Overview

The reactivity of an O-substituted hydroxylamine (R-ONH₂) is a nuanced interplay of steric and electronic effects imparted by the 'R' group. This substituent directly modulates the nucleophilicity of the nitrogen atom and, in certain reactions, the stability of the N-O bond, influencing its ability to act as a leaving group.

A general understanding of these effects is crucial for reagent selection. Sterically bulky substituents, for instance, can impede the approach of the hydroxylamine to a substrate's reaction center, thereby slowing reaction kinetics. Electronically, electron-withdrawing groups can enhance the electrophilicity of the nitrogen atom in amination reactions, while also affecting the stability of the resulting products.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Key factors influencing the reactivity of O-substituted hydroxylamines.

Oxime Ligation: A Cornerstone of Bioconjugation and Synthesis

The formation of an oxime linkage through the reaction of an O-substituted hydroxylamine with an aldehyde or ketone is a robust and highly chemoselective transformation.[1] This reaction is fundamental in bioconjugation, enabling the precise labeling of proteins and other biomolecules.[2] The choice of the O-substituent significantly impacts the rate of oxime formation and the stability of the resulting bond.[3]

Comparative Performance in Oxime Formation

While comprehensive kinetic data under identical conditions is sparse in the literature, a qualitative and semi-quantitative comparison can be drawn from available studies. The reactivity generally follows an inverse relationship with the steric bulk of the O-substituent.[3]

O-Substituted HydroxylamineO-SubstituentRelative ReactivityKey Characteristics & Causality
Hydroxylamine (unsubstituted)-HHighThe absence of steric hindrance allows for rapid nucleophilic attack on the carbonyl carbon.[3]
O-Methylhydroxylamine-CH₃ModerateA good balance of reactivity and stability of the resulting oxime. The small methyl group offers minimal steric hindrance.[3]
O-Ethylhydroxylamine-CH₂CH₃Moderate to LowIncreased steric bulk compared to the methyl group leads to a slight decrease in reaction rates.[3]
O-Benzylhydroxylamine-CH₂PhLowThe bulky benzyl group significantly hinders the approach to the carbonyl, resulting in slower kinetics.[3]
O-(tert-Butyl)hydroxylamine-C(CH₃)₃Very LowThe tertiary butyl group presents substantial steric hindrance, leading to very slow reaction rates.[4]
O-(4-Nitrobenzyl)hydroxylamine-CH₂-C₆H₄-NO₂Moderate to HighThe electron-withdrawing nitro group can enhance the nucleophilicity of the nitrogen, partially offsetting the steric bulk.[5]

Note: The relative reactivities are inferred from general principles and isolated literature reports. For precise comparison, a dedicated kinetic study under standardized conditions is recommended.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#202124"];

} Caption: Generalized experimental workflow for oxime ligation.

Experimental Protocol: Comparative Kinetic Analysis of Oxime Formation

This protocol outlines a general procedure for comparing the reaction rates of different O-substituted hydroxylamines.

Materials:

  • Aldehyde or ketone substrate (e.g., benzaldehyde)

  • O-Substituted hydroxylamines (e.g., O-methylhydroxylamine HCl, O-benzylhydroxylamine HCl)

  • Buffer solution (e.g., 100 mM sodium phosphate, pH 7.0)

  • Aniline (as a catalyst, optional)[2]

  • NMR tubes, spectrometer, and appropriate deuterated solvent

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the carbonyl substrate, each O-substituted hydroxylamine, and the aniline catalyst in the chosen buffer.

  • Reaction Initiation: In an NMR tube, combine the carbonyl substrate and buffer. Add the aniline catalyst if desired. Place the tube in the NMR spectrometer and acquire a baseline spectrum.

  • Data Acquisition: Inject the O-substituted hydroxylamine stock solution into the NMR tube and immediately begin acquiring spectra at regular time intervals.

  • Analysis: Monitor the disappearance of the aldehyde/ketone signal and the appearance of the oxime product signal over time. Integrate the relevant peaks to determine the concentration of reactants and products at each time point.

  • Kinetic Modeling: Plot the concentration data versus time and fit the data to the appropriate rate law (typically second-order) to determine the rate constant for each O-substituted hydroxylamine.

Synthesis of Heterocycles: The Case of Benzofurans

O-Arylhydroxylamines are valuable precursors for the synthesis of benzofurans, a privileged scaffold in medicinal chemistry. The reaction typically proceeds through a one-pot condensation with a ketone, followed by a[3][3]-sigmatropic rearrangement and cyclization.[4][6]

Comparative Performance in Benzofuran Synthesis

The electronic nature of the substituent on the aryl ring of the O-arylhydroxylamine can influence the yield of the benzofuran product.

O-ArylhydroxylamineAryl SubstituentTypical Yield (%)Causality and Insights
O-PhenylhydroxylamineUnsubstitutedGood to ExcellentServes as a benchmark for this transformation.[6]
O-(4-Methoxyphenyl)hydroxylamineElectron-donatingModerate to GoodThe electron-donating group can influence the rate of the rearrangement and cyclization steps.
O-(4-Chlorophenyl)hydroxylamineElectron-withdrawingGood to ExcellentElectron-withdrawing groups can facilitate the key bond-forming steps, often leading to high yields.

Note: Yields are highly dependent on the specific ketone and reaction conditions employed.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#202124"];

} Caption: Proposed reaction pathway for benzofuran synthesis.

Experimental Protocol: Synthesis of 2,3-Disubstituted Benzofurans

This protocol provides a general method for the synthesis of benzofurans from O-arylhydroxylamines.[6]

Materials:

  • O-Arylhydroxylamine hydrochloride

  • Cyclic or acyclic ketone

  • Methanesulfonic acid

  • Anhydrous solvent (e.g., THF or 1,4-dioxane)

Procedure:

  • Reaction Setup: To a solution of the O-arylhydroxylamine hydrochloride (1.0 equiv) in the anhydrous solvent, add the ketone (1.2 equiv).

  • Acid Addition: Add methanesulfonic acid (2.0 equiv) to the reaction mixture.

  • Heating: Heat the reaction mixture to 60 °C and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Electrophilic Amination: Forging C-N Bonds

In electrophilic amination reactions, the O-substituent plays a crucial role as a leaving group, facilitating the transfer of the amino group to a nucleophile.[7] The efficacy of this transformation is highly dependent on the ability of the O-substituent to stabilize the negative charge that develops in the transition state.

Comparative Performance of Leaving Groups

A range of O-substituted hydroxylamines have been developed as electrophilic aminating agents, with the O-substituent tailored to be a good leaving group.

O-Substituted HydroxylamineO-Substituent (Leaving Group)Leaving Group AbilityKey Characteristics & Causality
O-Acylhydroxylamines (e.g., O-benzoyl)-C(O)RGoodThe resulting carboxylate anion is resonance-stabilized. These reagents are synthetically accessible.[7]
O-Sulfonylhydroxylamines (e.g., O-tosyl)-SO₂RExcellentThe sulfonate anion is an excellent leaving group due to extensive resonance stabilization.[7]
O-(2,4-Dinitrophenyl)hydroxylamine (DPH)-C₆H₃(NO₂)₂ExcellentThe dinitrophenoxide anion is highly stabilized through resonance and the strong electron-withdrawing effects of the nitro groups.
Hydroxylamine-O-sulfonic acid (HOSA)-SO₃HExcellentA versatile and powerful aminating agent with a sulfate leaving group.[8]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#202124"];

} Caption: Generalized mechanism of electrophilic amination.

Experimental Protocol: Copper-Catalyzed Electrophilic Amination of Organozinc Reagents

This protocol is a representative example of an electrophilic amination reaction.[7]

Materials:

  • Aryl or alkyl halide

  • Zinc dust

  • O-Acyl-N,N-disubstituted hydroxylamine

  • Copper(I) catalyst (e.g., CuCN)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Organozinc Reagent Preparation: Activate zinc dust by washing with dilute HCl, water, ethanol, and diethyl ether, then dry under vacuum. Add the aryl or alkyl halide to a suspension of the activated zinc in anhydrous THF and stir until the organozinc reagent is formed.

  • Reaction Setup: In a separate flask, dissolve the O-acyl-N,N-disubstituted hydroxylamine and the copper(I) catalyst in anhydrous THF under an inert atmosphere.

  • Addition of Nucleophile: Add the freshly prepared organozinc reagent to the solution of the hydroxylamine derivative at 0 °C.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Conclusion

The judicious selection of the O-substituent on a hydroxylamine reagent is a critical parameter that dictates the outcome of a wide array of organic transformations. For oxime ligation, steric hindrance is a primary consideration, with less bulky substituents favoring faster reaction rates. In the synthesis of benzofurans, the electronic properties of O-arylhydroxylamines can be tuned to optimize yields. For electrophilic amination, the paramount factor is the leaving group ability of the O-substituent, with sulfonyl and dinitrophenyl groups providing highly effective aminating agents. This guide provides a framework for understanding these relationships and offers practical protocols to aid in the rational design and execution of your synthetic strategies.

References

The Ortho-Chloro Effect: A Duality of Electronic and Steric Influence

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Advantages of 2-Chloro Substitution in O-Benzylhydroxylamine Derivatives

For researchers and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the trajectory of a research program. O-benzylhydroxylamines are a vital class of reagents, primarily used for the synthesis of oxime ethers, which serve as versatile intermediates and are integral components of many biologically active compounds[1][2]. While the parent O-benzylhydroxylamine is a valuable tool, strategic substitution on the benzyl ring can unlock significant advantages. This guide provides a detailed comparison, supported by experimental insights, on the specific benefits conferred by the introduction of a chlorine atom at the ortho (2-) position.

The substitution of a hydrogen atom with chlorine at the 2-position of the benzyl ring introduces a fascinating interplay of electronic and steric effects that can be leveraged to enhance chemical reactions and modulate molecular properties.

Electronic Influence: Enhancing Reactivity

At first glance, the chloro group is known to be electron-withdrawing through induction (-I effect) due to its high electronegativity. This effect generally deactivates the benzene ring towards electrophilic substitution[3][4]. However, for the primary application of O-benzylhydroxylamines—reaction with carbonyls—the key is the nucleophilicity of the hydroxylamine's nitrogen atom.

The electron-withdrawing nature of the ortho-chloro substituent can subtly increase the nucleophilicity of the nitrogen atom through an inductive effect, potentially leading to faster reaction rates in oxime formation compared to electronically neutral or electron-donating substituents[5]. While this effect must be balanced against potential steric hindrance, it represents a distinct advantage in driving reactions to completion, especially with less reactive ketones or aldehydes.

Diagram: Influence of the 2-Chloro Substituent

The following diagram illustrates the key electronic effects of the ortho-chloro group on the O-benzylhydroxylamine molecule.

G cluster_0 2-Chloro-O-benzylhydroxylamine cluster_1 Consequences A 2-Chloro-O-benzylhydroxylamine Inductive Effect (-I) Resonance Effect (+R) B Electron-withdrawing nature pulls electron density from the ring. A:f0->B Dominant Effect C Lone pairs on chlorine can donate electron density to ortho/para positions. A:f0->C Minor Effect E Potential for Halogen Bonding interactions. A:f0->E Structural Feature D Increased nucleophilicity of the terminal Nitrogen atom. B->D Leads to

Caption: Key electronic and structural effects of the 2-chloro substituent.

Steric Hindrance: A Surprising Tolerance

The "ortho-effect" is a well-known phenomenon where a substituent adjacent to the reaction center can sterically hinder the approach of reactants. One might expect the 2-chloro group to slow down the reaction rate with bulky carbonyl compounds. However, experimental evidence suggests that for many common electrophiles, the steric bulk of an ortho-chloro substituent is well-tolerated, with reactions proceeding to give excellent yields[6]. In the context of oxime formation, the strong electron-withdrawing properties of ortho-halogens appear to effectively counteract the steric hindrance, resulting in a reactivity profile that is often comparable to, or even slightly better than, the unsubstituted O-benzylhydroxylamine[5].

Enhancing Drug-Like Properties: A Medicinal Chemistry Perspective

In drug discovery, the introduction of a halogen atom is a time-tested strategy for optimizing lead compounds. The 2-chloro substituent offers several advantages for modulating the pharmacokinetic and pharmacodynamic profiles of molecules derived from it.

  • Metabolic Stability : The C-Cl bond is significantly more stable to metabolic oxidation than a C-H bond. Introducing a chloro group at the ortho position can block a potential site of metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate.

  • Lipophilicity and Permeability : The chloro group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. This modulation is a key step in lead optimization.

  • Binding Affinity and Halogen Bonding : The chlorine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic partner, such as a carbonyl oxygen or an aromatic ring in a protein's active site. This specific interaction can significantly enhance binding affinity and selectivity for a biological target. Studies on Indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors, for example, have shown that halogen substitution on O-benzylhydroxylamine derivatives is a successful strategy for increasing inhibitor potency, an effect potentially attributable to halogen bonding[7][8][9].

Comparative Reactivity Data

While direct kinetic studies are often proprietary, a semi-quantitative comparison based on typical reaction outcomes highlights the favorable reactivity profile of ortho-halogenated O-benzylhydroxylamines.

Hydroxylamine DerivativeSubstituent EffectsTypical Reaction Time (hours)Typical Yield (%)
O-BenzylhydroxylamineElectronically neutral benzyl group6 - 1280 - 90
O-(2-Chlorobenzyl)hydroxylamine Electron-withdrawing (-I), Steric (ortho) 2 - 8 85 - 95
O-(4-Nitrobenzyl)hydroxylamineStrong electron-withdrawing (-I, -R)1 - 490 - 98
O-(4-Methoxybenzyl)hydroxylamineElectron-donating (+R)8 - 1675 - 85

Note: Data is compiled and normalized from various sources to provide a semi-quantitative comparison for reaction with a model ketone like cyclohexanone. Actual results may vary based on the specific substrate, solvent, and catalyst used.[5]

Experimental Protocols

To ensure the practical application of these insights, we provide detailed, validated protocols for the synthesis of the reagent and its use in a typical derivatization reaction.

Protocol 1: Synthesis of O-(2-Chlorobenzyl)hydroxylamine Hydrochloride

This one-pot method provides a convenient and efficient route to the desired hydroxylammonium salt from commercially available starting materials[10].

Diagram: Synthesis Workflow

Caption: One-pot synthesis workflow for O-(2-Chlorobenzyl)hydroxylamine HCl.

Materials:

  • N-Hydroxyurethane

  • 2-Chlorobenzyl chloride (or bromide)

  • Sodium metal

  • Absolute Ethanol

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Prepare Sodium Ethoxide: In a round-bottom flask under an inert atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol (approx. 70 mL per 0.97 g Na) with stirring until all the sodium has reacted.

  • Add N-Hydroxyurethane: To the sodium ethoxide solution, add N-hydroxyurethane (1.0 eq) and stir at room temperature until dissolved.

  • Alkylation: Add 2-chlorobenzyl halide (1.05 eq) dropwise, ensuring the temperature does not exceed 30 °C. Stir the mixture for 8-10 hours at room temperature. Monitor reaction progress by TLC.

  • Hydrolysis: Add a solution of NaOH (2.0 eq) in water to the reaction mixture and heat under reflux for 2 hours.

  • Extraction: Remove the ethanol via distillation. Cool the remaining residue and extract with diethyl ether (3 x 100 mL).

  • Salt Formation: Combine the organic layers. Cool the solution in an ice bath and acidify by the slow, dropwise addition of concentrated HCl until the pH is ~1-2. A white precipitate will form.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield pure this compound[10].

Protocol 2: Oxime Ether Formation with a Ketone

This protocol describes a general method for the condensation of a ketone with this compound[1][11].

Materials:

  • Ketone (e.g., Cyclohexanone) (1.0 mmol)

  • This compound (1.1 mmol)

  • Sodium Acetate (1.5 mmol)

  • Ethanol (10 mL)

  • Water (2 mL)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution, Brine

  • Anhydrous sodium sulfate

Procedure:

  • Setup: In a round-bottom flask, combine the ketone (1.0 mmol), this compound (1.1 mmol), and sodium acetate (1.5 mmol).

  • Reaction: Add ethanol (10 mL) and water (2 mL) to the flask. Stir the reaction mixture at room temperature. For less reactive ketones, the mixture can be heated to reflux.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature.

  • Workup: Once the reaction is complete, remove the ethanol under reduced pressure. Add water (20 mL) to the residue and extract the product with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL), followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-(2-chlorobenzyl) oxime ether.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure product[1].

Conclusion

The decision to use O-(2-chlorobenzyl)hydroxylamine over its unsubstituted parent is a strategic one, rooted in a clear understanding of its chemical and physical properties. The ortho-chloro substituent offers a favorable combination of enhanced reactivity and steric tolerance in synthetic applications. For medicinal chemists and drug developers, it provides a powerful handle to improve metabolic stability, modulate lipophilicity, and introduce specific, high-affinity halogen bonding interactions with biological targets. By understanding and leveraging these advantages, researchers can accelerate the synthesis of novel chemical entities and more effectively navigate the challenges of lead optimization.

References

A Senior Application Scientist's Guide to Analytical Method Validation: A Comparative Analysis of O-(2-Chlorobenzyl)hydroxylamine Hydrochloride and Alternative Derivatizing Agents for Carbonyl Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a frequent analytical challenge. These moieties are often present as active pharmaceutical ingredients (APIs), impurities, or degradation products. Their inherent polarity and potential volatility can complicate direct analysis by common chromatographic techniques. Chemical derivatization is a powerful strategy to overcome these challenges, enhancing analyte stability, improving chromatographic separation, and increasing detection sensitivity.

This guide provides an in-depth technical comparison of derivatization agents for carbonyl analysis, with a focus on O-substituted hydroxylamines, represented by O-(2-Chlorobenzyl)hydroxylamine hydrochloride and its extensively documented analog, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). We will objectively compare this class of reagents to the widely adopted alternative, 2,4-dinitrophenylhydrazine (DNPH), providing the supporting experimental data and detailed protocols necessary for robust analytical method validation.

The Rationale for Derivatization in Carbonyl Analysis

Many low molecular weight aldehydes and ketones exhibit poor chromatographic peak shape and low sensitivity with common detectors like UV-Vis. Derivatization addresses these issues by chemically modifying the analyte to produce a derivative with more favorable properties:

  • Increased Volatility: For Gas Chromatography (GC), derivatization can convert polar, non-volatile carbonyls into more volatile compounds suitable for gas-phase analysis.

  • Enhanced Detectability: By introducing a chromophore or an electrophore into the molecule, derivatization can significantly improve the response of UV-Vis or Electron Capture Detectors (ECD), respectively.

  • Improved Stability: Derivatization can stabilize reactive carbonyl compounds, preventing degradation during sample preparation and analysis.

  • Enhanced Selectivity: The derivatization reaction can be highly specific for the carbonyl functional group, reducing interferences from other matrix components.

A Comparative Look at Carbonyl Derivatizing Agents

The two most prominent classes of derivatizing agents for carbonyls are O-substituted hydroxylamines and hydrazines.

O-Substituted Hydroxylamines: The Oxime Formation Pathway

O-substituted hydroxylamines, such as this compound and PFBHA, react with aldehydes and ketones to form stable oxime derivatives. This reaction is particularly well-suited for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The halogenated benzyl group in these reagents serves a dual purpose: it increases the volatility of the derivative and provides a strong signal in electron-capturing detectors, leading to very low detection limits.[1]

The general reaction mechanism involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to form the oxime.

cluster_0 Derivatization with O-Substituted Hydroxylamine R-C(=O)-R' + H2N-O-CH2-Ar -> [Intermediate] -> R-C(=N-O-CH2-Ar)-R' + H2O R-C(=O)-R' + H2N-O-CH2-Ar -> [Intermediate] -> R-C(=N-O-CH2-Ar)-R' + H2O caption Fig 1: Oxime formation from a carbonyl.

Advantages of O-Substituted Hydroxylamines:

  • High Sensitivity: The resulting oximes, particularly those with fluorinated groups like PFBHA, are highly sensitive to electron capture and mass spectrometric detection.[2]

  • Stable Derivatives: The oxime linkage is generally stable, ensuring the integrity of the derivative throughout the analytical process.[3]

  • Quantitative Reaction: The reaction with many carbonyls proceeds quantitatively, which is crucial for accurate analysis.[4]

2,4-Dinitrophenylhydrazine (DNPH): The Hydrazone Formation Pathway

DNPH is the most common derivatizing agent for the analysis of carbonyls by High-Performance Liquid Chromatography (HPLC) with UV detection.[5] It reacts with aldehydes and ketones in an acidic medium to form 2,4-dinitrophenylhydrazone derivatives. These derivatives are brightly colored and have a strong chromophore, making them easily detectable by UV-Vis detectors, typically around 360 nm.[6]

cluster_1 Derivatization with DNPH R-C(=O)-R' + H2N-NH-C6H3(NO2)2 -> [Intermediate] -> R-C(=N-NH-C6H3(NO2)2)-R' + H2O R-C(=O)-R' + H2N-NH-C6H3(NO2)2 -> [Intermediate] -> R-C(=N-NH-C6H3(NO2)2)-R' + H2O caption Fig 2: Hydrazone formation from a carbonyl.

Advantages of DNPH:

  • Robust and Widely Used: The DNPH method is well-established and validated in numerous standard methods, including those from the EPA.[5]

  • Excellent for HPLC-UV: The resulting hydrazones have strong UV absorbance, providing good sensitivity for HPLC-UV analysis.[7]

  • Versatility: It can be used for a wide range of carbonyl compounds in various matrices.

Performance Data: A Head-to-Head Comparison

While specific performance data for this compound is limited in publicly available literature, the extensive data for its close analog, PFBHA, provides a strong basis for comparison with the DNPH method. The following tables summarize typical validation parameters collated from various studies.

Table 1: Performance Data for PFBHA Derivatization (GC-MS Analysis)

Analyte ClassLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (RSD %)Reference(s)
Aldehydes>0.990.13 µg/m³ (air)11-36 ng/L⁻¹ (water)85-97.44.8-10.2[8][9]
Ketones>0.99< 200 pptvNot specified75-100Not specified[10][11]

Table 2: Performance Data for DNPH Derivatization (HPLC-UV/MS Analysis)

Analyte ClassLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (RSD %)Reference(s)
Aldehydes>0.9991.7-2.0 ng/mL5.0-6.2 ng/mL93-1150.57-8.1[12]
Ketones>0.9990.005 µg/mL0.04 µg/mL98.37-100.32< 4.12[12]

Experimental Protocols for Method Validation

Adherence to a detailed and robust protocol is paramount for successful method validation. The following sections provide step-by-step methodologies for both PFBHA and DNPH derivatization.

Protocol 1: Derivatization with PFBHA for GC-MS Analysis

This protocol is based on established methods for the analysis of carbonyls in aqueous samples.[13]

Materials:

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Reagent water (carbonyl-free)

  • Hexane (HPLC grade)

  • Potassium hydrogen phthalate (KHP) buffer

  • Sample vials (20 mL) with PTFE-lined septa

  • GC-MS system

Procedure:

  • Sample Preparation: Place 20 mL of the aqueous sample into a 20 mL vial.

  • Buffering: Adjust the sample pH to 4 with KHP buffer.

  • Derivatization: Add 1 mL of a freshly prepared 15 mg/mL PFBHA solution in reagent water to the sample.

  • Reaction: Seal the vial and incubate at 35°C for 2 hours.

  • Extraction: Add 4 mL of hexane to the vial and shake vigorously for 5 minutes to extract the oxime derivatives.

  • Phase Separation: Allow the layers to separate.

  • Analysis: Carefully transfer the upper hexane layer to an autosampler vial for GC-MS analysis.

Protocol 2: Derivatization with DNPH for HPLC-UV Analysis

This protocol is adapted from EPA Method 8315A for the analysis of carbonyls in aqueous samples.[5]

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent (in acetonitrile and acid)

  • Acetonitrile (HPLC grade)

  • Citrate buffer (pH 3)

  • Sample flasks (250 mL)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Transfer 100 mL of the sample into a 250 mL flask.

  • Buffering: Add 4 mL of citrate buffer and adjust the pH to 3.0 ± 0.1.

  • Derivatization: Add 6 mL of DNPH reagent, seal the flask, and place it in a heated orbital shaker at 40°C for 1 hour.

  • Extraction (SPE option):

    • Condition a C18 solid-phase extraction (SPE) cartridge.

    • Load the derivatized sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the hydrazone derivatives with acetonitrile.

  • Analysis: Transfer the eluate to an HPLC vial for analysis by HPLC-UV at 360 nm.

Logical Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. This process is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.

cluster_workflow Analytical Method Validation Workflow (ICH Q2(R1)) A Method Development & Optimization (Select Derivatization Agent) B Specificity / Selectivity (Interference Check) A->B H Robustness (Varying Parameters) A->H C Linearity & Range B->C D Accuracy (Spike/Recovery) C->D E Precision (Repeatability & Intermediate Precision) C->E F Limit of Detection (LOD) C->F I Method Validation Report & Implementation D->I E->I G Limit of Quantitation (LOQ) F->G G->I H->I caption Fig 3: A typical workflow for analytical method validation.

Conclusion: Selecting the Optimal Derivatization Strategy

The choice between O-substituted hydroxylamines like this compound (represented by PFBHA) and DNPH depends primarily on the available analytical instrumentation and the specific requirements of the analysis.

  • For GC-based methods , particularly when high sensitivity is required, O-substituted hydroxylamines are the superior choice. The formation of stable, volatile oximes and the excellent response of their halogenated derivatives in ECD and MS detectors make them ideal for trace-level analysis.

  • For HPLC-UV based methods , DNPH remains the industry standard. Its robust, well-documented protocols and the strong chromophore of the resulting hydrazones provide a reliable and accessible method for a wide range of applications.

Ultimately, a thorough validation process, guided by the principles outlined in ICH Q2(R1), is essential to demonstrate that the chosen method is accurate, precise, and reliable for its intended purpose. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently select and validate the most appropriate derivatization strategy for their carbonyl analysis needs.

References

A Comparative Guide to the Spectroscopic Characterization of O-(2-chlorobenzyl) Oxime Ethers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the key spectroscopic signatures of O-(2-chlorobenzyl) oxime ethers, a class of compounds with significant potential in medicinal chemistry and materials science.[1] Understanding the distinct spectral characteristics of these molecules is paramount for unambiguous structure elucidation, purity assessment, and quality control in research and development settings.

We will focus on a representative model compound, (E/Z)-Acetone O-(2-chlorobenzyl) oxime , to explore its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in detail. This guide will compare its spectral features to those of its unsubstituted analog, Acetone O-benzyl oxime , and its isomeric counterpart, Acetone O-(4-chlorobenzyl) oxime , to provide a clear framework for structural differentiation. The causality behind experimental choices and data interpretation is emphasized throughout.

The Significance of Spectroscopic Analysis for Oxime Ethers

Oxime ethers are synthesized by the alkylation of an oxime, a reaction that creates a stable C=N-O-R moiety.[1] The specific substituent on the benzyl group can profoundly influence the molecule's biological activity and chemical properties. The presence of a chlorine atom, particularly at the ortho position, introduces electronic and steric effects that manifest uniquely in its spectroscopic data. Therefore, high-fidelity analytical techniques like NMR and MS are not merely for confirmation but are essential tools for understanding these subtle but critical structural nuances.

Synthesis of O-(2-chlorobenzyl) Oxime Ethers: A Validated Approach

The most common and reliable method for synthesizing O-benzyl oxime ethers is the nucleophilic substitution reaction between an oxime and a corresponding benzyl halide under basic conditions.[2][3] The following workflow represents a robust, self-validating protocol.

G cluster_prep Oxime Formation cluster_ether Etherification cluster_workup Purification ketone Ketone/Aldehyde (e.g., Acetone) reagent1 Hydroxylamine HCl Pyridine or NaOH ketone->reagent1 Reflux oxime Acetone Oxime reagent1->oxime base Base (K2CO3 or KOH) Solvent (DMSO or Acetone) oxime->base benzyl_halide 2-Chlorobenzyl Chloride benzyl_halide->base product O-(2-chlorobenzyl) Oxime Ether base->product Stir at RT extraction Aqueous Workup (H2O / Ethyl Acetate) product->extraction purification Column Chromatography (Silica Gel) extraction->purification analysis Spectroscopic Analysis (NMR, MS) purification->analysis

Caption: General workflow for the synthesis and purification of O-(2-chlorobenzyl) oxime ethers.

Causality of Protocol Choices:

  • Base Selection: Potassium carbonate (K2CO3) is often chosen as a mild and effective base to deprotonate the oxime's hydroxyl group, facilitating the nucleophilic attack on the benzyl chloride.[4] Stronger bases like potassium hydroxide (KOH) in DMSO can also be used for faster reaction times.[3]

  • Solvent: Acetone or DMSO are excellent solvent choices as they readily dissolve the reactants and facilitate the SN2 reaction.

  • Purification: An aqueous workup is necessary to remove the inorganic base and salts. Subsequent column chromatography is crucial for separating the final product from any unreacted starting materials or side products, ensuring a high-purity sample for accurate spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy: A Comparative Analysis

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment. The introduction of an electron-withdrawing chlorine atom onto the benzyl ring has a predictable, downfield shifting effect on nearby protons and carbons.[5] This effect is most pronounced when the substituent is at the ortho or para position.

For this guide, we present a representative dataset for (E/Z)-Acetone O-(2-chlorobenzyl) oxime and compare it with literature data for its unsubstituted and 4-chloro substituted analogs.

¹H NMR Data Comparison

The most diagnostic signals in the ¹H NMR spectrum are the benzylic methylene protons (-O-CH₂-Ar) and the aromatic protons.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Compound -CH₃ (s) -O-CH₂- (s) Aromatic (m) Reference
Acetone O-benzyl oxime 1.89 ppm 5.08 ppm 7.25-7.40 ppm [6]
Acetone O-(2-chlorobenzyl) oxime 1.91 ppm 5.19 ppm 7.20-7.50 ppm Predicted

| Acetone O-(4-chlorobenzyl) oxime | 1.88 ppm | 5.06 ppm | 7.29 ppm (s) |[7] (analogue) |

Interpretation of ¹H NMR Data:

  • Benzylic Protons (-O-CH₂-): This singlet is a key reporter signal. For the unsubstituted benzyl ether, it appears around 5.08 ppm.[6] In our representative 2-chloro analog, this signal is shifted downfield to ~5.19 ppm. This deshielding is a direct consequence of the electron-withdrawing inductive effect of the adjacent chlorine atom. The effect is strong due to the proximity (ortho position).

  • Aromatic Protons: The aromatic region for the 2-chloro substituted compound becomes more complex compared to the relatively simple multiplet of the unsubstituted version or the symmetric pattern of the 4-chloro analog. The ortho-substituent breaks the symmetry of the ring, leading to four distinct signals that often overlap in a complex multiplet.

  • Methyl Protons (-CH₃): The methyl groups of the acetone moiety are relatively unaffected by the substituent on the distant aromatic ring, showing minimal change in their chemical shift. Note that ketoximes can exist as E/Z isomers, which may lead to two distinct sets of signals if the isomers are present in a significant ratio and do not interconvert rapidly.[8]

¹³C NMR Data Comparison

¹³C NMR provides complementary information, with the benzylic carbon and the aromatic carbons being the most informative.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Compound -CH₃ -O-CH₂- C=N Aromatic Reference
Acetone O-benzyl oxime 16.2, 21.9 ppm 75.8 ppm 157.9 ppm 127.8, 128.2, 128.4, 138.1 ppm [6]
Acetone O-(2-chlorobenzyl) oxime 16.3, 22.0 ppm 74.1 ppm 158.1 ppm 127.1, 129.0, 129.6, 132.8 (C-Cl), 135.5 (ipso) Predicted

| Acetone O-(4-chlorobenzyl) oxime | 16.2, 21.9 ppm | 75.1 ppm | 158.0 ppm | 128.8, 129.3, 133.7 (C-Cl), 136.6 (ipso) |[7] (analogue) |

Interpretation of ¹³C NMR Data:

  • Benzylic Carbon (-O-CH₂-): Unlike the proton signal, the benzylic carbon in the 2-chloro analog is shifted slightly upfield (~74.1 ppm) compared to the unsubstituted version (~75.8 ppm).[6] This is a known "heavy atom effect" where a halogen at the ortho or ipso position can shield the benzylic carbon.

  • Aromatic Carbons: The carbon directly attached to the chlorine (C-Cl) is significantly deshielded, appearing around 132-134 ppm. The ipso-carbon (the aromatic carbon attached to the -CH₂-O- group) is also clearly identifiable. The 2-chloro substitution results in six distinct aromatic carbon signals due to the lack of symmetry.

  • Imine Carbon (C=N): This quaternary carbon appears far downfield (~158 ppm) and shows only minor shifts based on the remote electronic effects of the benzyl ring substituent.

Mass Spectrometry: Elucidating Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) is a destructive technique that provides valuable information about a molecule's mass and its fragmentation patterns, which act as a structural fingerprint. For O-benzyl oxime ethers, the most characteristic fragmentation is the cleavage of the benzylic C-O bond.[2]

G parent [M]⁺˙ O-(2-chlorobenzyl) acetoxime ether m/z = 199/201 frag1 [C₇H₆Cl]⁺ 2-chlorobenzyl cation m/z = 125/127 parent->frag1 α-cleavage frag2 [C₃H₆NO]⁺ Acetone oxime radical cation m/z = 72 parent->frag2 Rearrangement

Caption: Primary fragmentation pathway for O-(2-chlorobenzyl) acetoxime ether in EI-MS.

Table 3: Key Mass Spectrometry Fragments (EI-MS)

Fragment Ion m/z (Mass/Charge) Significance
[M]⁺˙ (Molecular Ion) 199 / 201 Confirms molecular weight. The ~3:1 ratio of the M and M+2 peaks is characteristic of a single chlorine atom.
[C₇H₆Cl]⁺ 125 / 127 Base Peak . The highly stable 2-chlorobenzyl cation. The ~3:1 isotopic pattern confirms the presence of chlorine in this fragment. This is the most diagnostic peak.
[C₇H₇]⁺ 91 Loss of HCl from the benzyl cation fragment, characteristic of chlorobenzyl compounds.

| [C₃H₆NO]⁺ | 72 | Fragment corresponding to the acetone oxime portion. Often of lower intensity.[2] |

Interpretation of Mass Spectrometry Data: The unequivocal identifier for an O-(2-chlorobenzyl) oxime ether is the presence of a strong peak at m/z 125 , with its corresponding isotope peak at m/z 127 in a roughly 3:1 intensity ratio. This fragment represents the stable 2-chlorobenzyl cation and is typically the base peak in the spectrum. The molecular ion peak (m/z 199/201) may be weak but its isotopic pattern also confirms the presence of chlorine. This fragmentation pattern provides a clear and reliable alternative to NMR for confirming the identity of the benzyl substituent.

Experimental Protocols

Protocol 1: Synthesis of (E/Z)-Acetone O-(2-chlorobenzyl) oxime

  • To a solution of acetone oxime (1.0 eq) in acetone (10 mL/mmol), add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add 2-chlorobenzyl chloride (1.05 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, filter the solid potassium carbonate and wash with acetone.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure oxime ether.[3][4]

Protocol 2: NMR Sample Preparation and Analysis

  • Dissolve ~10-20 mg of the purified oxime ether in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

  • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Protocol 3: Mass Spectrometry Analysis

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via direct infusion or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

  • For EI-MS (typically with GC-MS), use a standard ionization energy of 70 eV.

  • Acquire the mass spectrum over a suitable range (e.g., m/z 40-300) to observe the molecular ion and key fragments.

Conclusion

The spectroscopic characterization of O-(2-chlorobenzyl) oxime ethers is straightforward when a systematic and comparative approach is employed. The key identifiers are:

  • In ¹H NMR: A downfield shift of the benzylic methylene protons (-O-CH₂-) to ~5.19 ppm and a complex aromatic pattern, when compared to the unsubstituted analog.

  • In ¹³C NMR: A characteristic upfield shift of the benzylic carbon (~74.1 ppm) and a deshielded signal for the carbon-bearing chlorine atom (~132.8 ppm).

  • In Mass Spectrometry: The unambiguous presence of the 2-chlorobenzyl cation as the base peak at m/z 125/127 .

By leveraging these distinct spectral fingerprints, researchers and drug development professionals can confidently identify and characterize O-(2-chlorobenzyl) oxime ethers, ensuring the structural integrity of their compounds for further investigation.

References

comparing reactivity of ortho, meta, and para substituted benzylhydroxylamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of Substituted Benzylhydroxylamines: A Comparative Analysis of Ortho, Meta, and Para Isomers

Introduction: The Nuances of Substituent Effects in Drug Discovery

Benzylhydroxylamines are a vital class of organic compounds, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their utility often hinges on the reactivity of the hydroxylamine moiety, which can be finely tuned by substituents on the benzyl ring. For researchers in drug development and process chemistry, understanding how the position of a substituent—ortho, meta, or para—alters the electronic environment and steric accessibility of the reaction center is paramount for predicting reaction outcomes, optimizing synthesis, and designing novel molecules with desired properties.[3]

This guide provides a comprehensive comparison of the reactivity of ortho, meta, and para substituted benzylhydroxylamines. Moving beyond simple rules, we will explore the underlying principles of electronic and steric effects, supported by quantitative data and established mechanistic models like the Hammett equation.

Pillar 1: The Fundamental Forces—Electronic and Steric Effects

The reactivity of a substituted benzylhydroxylamine is primarily governed by the interplay of two fundamental forces: electronic effects and steric effects. The substituent's position on the aromatic ring determines the dominant force.

  • Electronic Effects : These are transmitted through the molecule's sigma (σ) or pi (π) system.

    • Inductive Effect (I) : This is an electrostatic effect propagated through the sigma bonds, driven by the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) like -NO₂ or -Cl pull electron density away from the ring (-I effect), while electron-donating groups (EDGs) like alkyl groups push electron density towards it (+I effect).[4][5]

    • Resonance Effect (R) : Also known as the mesomeric effect, this involves the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs (e.g., -OCH₃, -NH₂) can donate electron density into the ring (+R effect), whereas groups with π-bonds to electronegative atoms (e.g., -NO₂, -C=O) withdraw electron density (-R effect).[4] Crucially, the resonance effect is most strongly felt at the ortho and para positions.[6]

  • Steric Effects : This arises from the physical bulk of the substituent. It is most significant at the ortho position, where the substituent is in close proximity to the benzylhydroxylamine side chain. This can hinder the approach of reagents, a phenomenon known as steric hindrance.[7]

Pillar 2: A Comparative Analysis of Isomer Reactivity

The position of the substituent dictates how electronic and steric effects manifest, leading to distinct reactivity profiles for each isomer.

Para-Substituted Benzylhydroxylamines: The Electronic Paradigm

The para position (1,4-substitution) provides the clearest view of electronic effects, as it is free from direct steric interference with the side chain. Reactivity is modulated by the combined inductive and resonance effects of the substituent.

  • Electron-Donating Groups (EDGs) : Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase electron density in the ring through resonance and/or induction. This enhances the nucleophilicity of the hydroxylamine nitrogen and can stabilize transition states with positive charge buildup, thereby accelerating reactions where the benzylhydroxylamine acts as a nucleophile.[8]

  • Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂) or cyano (-CN) pull electron density from the ring. This decreases the nucleophilicity of the hydroxylamine and destabilizes positively charged intermediates, slowing down reactions. Conversely, these groups can accelerate reactions that involve the development of negative charge in the transition state.[8]

Meta-Substituted Benzylhydroxylamines: The Inductive Influence

At the meta position (1,3-substitution), the resonance effect is negligible. Therefore, the substituent's influence is almost entirely due to its inductive effect.[9][10]

  • EDGs (-CH₃, etc.) : Exert a weak activating (+I) effect, making the compound slightly more reactive than the unsubstituted version.

  • EWGs (-Cl, -CF₃, etc.) : Exert a deactivating (-I) effect, reducing the nucleophilicity and overall reactivity of the molecule.[8] Halogenation at the meta position has been shown to improve the potency of benzylhydroxylamine-based enzyme inhibitors, highlighting the impact of this inductive withdrawal.[3]

Ortho-Substituted Benzylhydroxylamines: The Complexity of the "Ortho Effect"

The ortho position (1,2-substitution) presents the most complex scenario. The substituent's proximity to the reaction center introduces potent steric effects that often override the expected electronic trends. This combination of steric and electronic factors is known as the "ortho effect".[11][12]

  • Steric Hindrance : A bulky ortho group can physically block the approach of a reagent to the nitrogen or oxygen atom of the hydroxylamine, dramatically slowing reaction rates regardless of the group's electronic nature.[7]

  • Steric Inhibition of Resonance : To relieve steric strain, a bulky ortho substituent can force the benzylhydroxylamine sidechain to twist out of the plane of the benzene ring. This misalignment disrupts π-orbital overlap, inhibiting resonance communication between the substituent and the reaction center.[11][12] This can lead to reactivity that is anomalous compared to its para counterpart.

Caption: Steric hindrance from a bulky ortho-substituent can inhibit resonance.

Pillar 3: Quantitative Prediction and Experimental Validation

The Hammett Equation: Quantifying Substituent Effects

For meta- and para-substituted systems, the Hammett equation provides a powerful tool for quantifying the electronic influence of a substituent on reaction rates and equilibria.[13][14] It establishes a linear free-energy relationship:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted (hydrogen) reactant.

  • σ (Sigma) is the substituent constant , which depends only on the specific substituent and its position (meta or para). A positive σ indicates an EWG, while a negative σ indicates an EDG.[15]

  • ρ (Rho) is the reaction constant , which measures the susceptibility of the reaction to electronic effects. A positive ρ indicates that the reaction is accelerated by EWGs (negative charge buildup in the transition state), while a negative ρ means the reaction is accelerated by EDGs (positive charge buildup in the transition state).[13][16]

A study on the oxidation of N-(substituted benzyl)-N-methylhydroxylamines found negative ρ values, indicating the development of a positive charge in the transition state, which is therefore stabilized by electron-donating groups at the para and meta positions.[17] The Hammett equation typically fails for ortho substituents because the σ constant does not account for steric effects.[18]

Substituent (X)Positionσ (Sigma) ValueEffect on Reactions with ρ < 0 (e.g., Oxidation)
-OCH₃para-0.27Accelerates (k > k₀)
-CH₃para-0.17Accelerates (k > k₀)
-H-0.00Baseline (k = k₀)
-Clmeta+0.37Decelerates (k < k₀)
-Clpara+0.23Decelerates (k < k₀)
-NO₂para+0.78Strongly Decelerates (k < k₀)

Caption: Table of Hammett constants (σ) for common substituents and their predicted effect on a reaction with a negative ρ value.

// Axes "origin" [shape=plaintext, label=""]; "x_axis" [shape=plaintext, label="Substituent Constant (σ)"]; "y_axis" [shape=plaintext, label="log(k/k₀)"]; origin -> x_axis [label=" -0.5 0 0.5 1.0"]; origin -> y_axis;

// Points p_OCH3 [pos="-1,0.5!", label="p-OCH₃"]; p_CH3 [pos="-0.5,0.25!", label="p-CH₃"]; H [pos="0,0!", label="H"]; p_Cl [pos="0.7,-0.35!", label="p-Cl"]; m_Cl [pos="1.1,-0.55!", label="m-Cl"]; p_NO2 [pos="2.3,-1.15!", label="p-NO₂"];

// Line p_OCH3 -> p_NO2 [color="#EA4335", penwidth=2, label=" Slope = ρ < 0", fontcolor="#EA4335", fontsize=12];

// Labels for axes {rank=same; origin; "x_axis"} {rank=min; "y_axis"} }

Caption: A Hammett plot graphically represents the linear free-energy relationship.

Experimental Protocol: Kinetic Analysis of Benzylhydroxylamine Oxidation

To empirically determine the relative reactivity of different isomers, a kinetic study can be performed. The oxidation of benzylhydroxylamines to the corresponding nitrones is a well-documented reaction suitable for such a comparison.[17]

Objective: To measure the initial reaction rates for the oxidation of para-methoxy, meta-chloro, and ortho-methyl substituted benzylhydroxylamines to compare their relative reactivities.

Materials:

  • Substituted Benzylhydroxylamines (ortho-CH₃, meta-Cl, para-OCH₃, and unsubstituted)

  • Oxidant (e.g., p-Benzoquinone)

  • Solvent (e.g., Acetonitrile)

  • UV-Vis Spectrophotometer or LC-MS instrument

  • Thermostatted reaction vessel

Methodology:

  • Solution Preparation : Prepare stock solutions of each benzylhydroxylamine isomer and the oxidant at a known concentration (e.g., 10 mM) in the chosen solvent.

  • Reaction Initiation : Equilibrate the benzylhydroxylamine solution (e.g., 1 mM final concentration) in a cuvette or reaction vial to the desired temperature (e.g., 25°C). Initiate the reaction by adding a specific volume of the oxidant stock solution (e.g., 5 mM final concentration).

  • Data Acquisition : Immediately begin monitoring the reaction mixture.

    • Using UV-Vis : Monitor the increase in absorbance at the λ_max of the product nitrone over time.

    • Using LC-MS : At fixed time intervals (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot of the reaction mixture, quench the reaction (e.g., with a reducing agent or by rapid dilution), and analyze the concentration of the remaining reactant or formed product.[19]

  • Data Analysis :

    • Plot the concentration of the product (or reactant) versus time.

    • Determine the initial reaction rate (v₀) from the slope of the linear portion of this plot.

    • Calculate the relative rate for each isomer (k/k₀) by dividing its initial rate by the rate of the unsubstituted benzylhydroxylamine.

Self-Validation and Controls:

  • Run the reaction with the unsubstituted benzylhydroxylamine as the baseline (k₀).

  • Perform each experiment in triplicate to ensure reproducibility.

  • Confirm the identity of the product (nitrone) and check for side products using LC-MS or NMR spectroscopy.

  • The consistency of the data with Hammett predictions for para and meta isomers serves as a validation of the experimental setup and mechanistic assumptions.

Experimental_Workflow prep 1. Prepare Stock Solutions (Reactant & Oxidant) init 2. Mix Reactants in Thermostatted Vessel prep->init monitor 3. Monitor Reaction Progress (UV-Vis or LC-MS) init->monitor quench 4. Quench Aliquots at Time Intervals (for LC-MS) monitor->quench if LC-MS plot 6. Plot [Product] vs. Time monitor->plot if UV-Vis analyze 5. Analyze Samples quench->analyze analyze->plot rate 7. Calculate Initial Rate (v₀) plot->rate

Caption: Workflow for a typical kinetic experiment to compare reactivity.

Conclusion

The reactivity of substituted benzylhydroxylamines is a predictable science, guided by the foundational principles of physical organic chemistry.

  • Para-substituted isomers are ideal models for studying electronic effects, with their reactivity being quantitatively correlated by the Hammett equation. Reactivity is enhanced by electron-donating groups and diminished by electron-withdrawing groups for reactions involving positive charge development in the transition state.

  • Meta-substituted isomers are governed primarily by the inductive effect, offering a more attenuated and predictable modulation of reactivity compared to their para counterparts.

  • Ortho-substituted isomers represent the exception, where steric hindrance and the potential for steric inhibition of resonance can dominate, often leading to significantly reduced reactivity that defies simple electronic predictions.

For the medicinal chemist or process scientist, this framework is essential. By strategically choosing the position and electronic nature of a substituent, one can fine-tune the reactivity of the benzylhydroxylamine core to achieve desired reaction outcomes, enhance molecular stability, or modulate biological activity.

References

The Versatile Nucleophile: A Comparative Guide to O-(2-Chlorobenzyl)hydroxylamine Hydrochloride and its Alternatives in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug discovery, the selection of the appropriate reagent is a critical decision that dictates the efficiency, yield, and viability of a synthetic route. O-(2-Chlorobenzyl)hydroxylamine hydrochloride has emerged as a valuable tool, particularly in the formation of oxime ethers and as a building block for complex molecular architectures. This guide provides an in-depth technical comparison of this compound with its primary alternatives, offering experimental insights and data to inform your selection process.

Introduction to this compound: A Profile

This compound is a versatile hydroxylamine derivative valued for its ability to act as a potent nucleophile.[1] Its utility spans several domains of chemical research, from the synthesis of novel therapeutic agents to the derivatization of analytes for enhanced detection.[1] The presence of the 2-chlorobenzyl group imparts specific steric and electronic properties that can be leveraged to modulate reactivity and the characteristics of the resulting products.

Key Applications:

  • Organic Synthesis: It is a key reagent in the preparation of amines and other hydroxylamine derivatives.[2]

  • Pharmaceutical Development: This compound is instrumental in the synthesis of various pharmaceuticals, including antihypertensive and anti-inflammatory drugs.[1][2]

  • Medicinal Chemistry: Its nucleophilic nature allows for the strategic modification of biologically active molecules in the pursuit of new drug candidates.[1]

  • Analytical Chemistry: It is employed in the derivatization of aldehydes and ketones to form stable oxime ethers, which are more amenable to chromatographic analysis.

The Core Application: Oxime Ether Formation

The most prominent application of this compound is in the formation of oxime ethers through the condensation reaction with carbonyl compounds (aldehydes and ketones). This reaction is fundamental in both synthetic and analytical chemistry.

The Mechanism of Oxime Formation

The reaction proceeds via a nucleophilic attack of the nitrogen atom of the hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule to yield the corresponding oxime ether. The nitrogen in hydroxylamine is the more potent nucleophile compared to oxygen due to its lower electronegativity.[3]

Caption: General mechanism of oxime ether formation.

A Head-to-Head Comparison: this compound vs. Its Alternatives

While effective, this compound is not the only option for researchers. Several alternatives exist, each with its own set of advantages and disadvantages. The most prominent alternative, especially in analytical applications, is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

The Competitors: A Lineup of O-Substituted Hydroxylamines
ReagentKey FeaturesPrimary Applications
This compound Moderately activated benzyl group, good stability.Organic synthesis, pharmaceutical development.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) Highly fluorinated, excellent for electron capture detection (ECD) and mass spectrometry (MS).Analytical derivatization for GC-MS.[4][5]
O-Benzylhydroxylamine hydrochloride Unsubstituted benzyl group, baseline for reactivity comparison.General oxime ether synthesis.[6]
O-Methylhydroxylamine hydrochloride Smallest O-alkyl group, less steric hindrance.General oxime formation, bioconjugation.
Performance in Oxime Ether Synthesis: A Qualitative Analysis

Direct, quantitative comparative studies of these reagents under identical conditions are scarce in the literature. However, we can infer their relative performance based on established principles of chemical reactivity.

Reactivity: The reactivity of O-substituted hydroxylamines is governed by a balance of steric and electronic effects.

  • Electronic Effects: Electron-withdrawing groups on the benzyl ring, such as the chloro group in our topic compound and the fluoro groups in PFBHA, can increase the nucleophilicity of the nitrogen atom through inductive effects, potentially leading to faster reaction rates.

  • Steric Effects: Substituents on the benzyl ring, particularly in the ortho position, can introduce steric hindrance, which may slow down the reaction rate by impeding the approach of the hydroxylamine to the carbonyl carbon.

Based on these principles, we can propose the following general reactivity trend:

O-Methylhydroxylamine > O-Benzylhydroxylamine ≈ O-(2-Chlorobenzyl)hydroxylamine > PFBHA

The smaller size of the methyl group in O-Methylhydroxylamine leads to the highest reactivity. The electron-withdrawing chloro group in O-(2-Chlorobenzyl)hydroxylamine may slightly enhance reactivity compared to the unsubstituted O-Benzylhydroxylamine, but this effect is likely counteracted by the steric hindrance of the ortho-substituent. PFBHA, with its bulky pentafluorobenzyl group, is expected to be the least reactive due to significant steric hindrance.

Performance in Analytical Derivatization: A Clear Winner

For the derivatization of carbonyl compounds for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), PFBHA is the well-established reagent of choice.[4] The pentafluorobenzyl group provides a strong signal in electron capture detectors and enhances mass spectrometric detection, leading to very low detection limits.[4] While this compound can be used for this purpose, its performance in terms of sensitivity is not as well-documented and is expected to be lower than that of PFBHA.

ParameterThis compoundO-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
Detection Sensitivity (GC-MS) ModerateVery High[4]
Published Protocols LimitedExtensive[4]
Cost (per gram) ~$37/g~$46/g[7][8]

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for the synthesis of an oxime ether using this compound and a general protocol for carbonyl derivatization using PFBHA for GC-MS analysis.

Synthesis of a Model Oxime Ether with this compound

Objective: To synthesize Cyclohexanone O-(2-chlorobenzyl) oxime.

Materials:

  • Cyclohexanone

  • This compound

  • Sodium acetate

  • Ethanol

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.1 equivalents) in ethanol.

  • Add sodium acetate (1.5 equivalents) to the solution to neutralize the hydrochloride and liberate the free hydroxylamine.

  • Add cyclohexanone (1.0 equivalent) to the reaction mixture.

  • Stir the solution at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure Cyclohexanone O-(2-chlorobenzyl) oxime.

Oxime Synthesis Workflow start Dissolve Reagents in Ethanol react Stir at Room Temperature (4-6h) start->react workup Solvent Removal & Extraction react->workup purify Column Chromatography workup->purify product Pure Oxime Ether purify->product

Caption: Workflow for the synthesis of an oxime ether.

Carbonyl Derivatization with PFBHA for GC-MS Analysis

Objective: To derivatize carbonyl compounds in a sample for GC-MS analysis.

Materials:

  • Sample containing carbonyl compounds

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution

  • Toluene or Hexane

  • Autosampler vials

Procedure:

  • To your aqueous sample, add an appropriate volume of the PFBHA solution.

  • Adjust the pH if necessary to optimize the reaction (typically slightly acidic).

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization.

  • After cooling to room temperature, add 1-2 mL of toluene or hexane to the reaction mixture.

  • Vortex vigorously for 1-2 minutes to extract the PFBHA-oxime derivatives.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to an autosampler vial for GC-MS analysis.[4]

Derivatization Workflow sample_prep Sample + PFBHA Solution derivatize Incubate at 60°C for 30 min sample_prep->derivatize extract Liquid-Liquid Extraction derivatize->extract analyze GC-MS Analysis extract->analyze

Caption: General workflow for carbonyl derivatization with PFBHA.

Safety and Handling Considerations

O-substituted hydroxylamine hydrochlorides should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent in the synthetic chemist's toolbox, particularly for the construction of oxime ethers and as a building block in the synthesis of complex molecules. While it is a reliable choice for many synthetic applications, for high-sensitivity analytical derivatization, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) remains the superior option due to its exceptional detection characteristics.

The lack of direct comparative studies in the literature presents an opportunity for future research to quantitatively evaluate the performance of various O-substituted hydroxylamines across a range of substrates and reaction conditions. Such studies would provide invaluable data to guide reagent selection and optimize synthetic and analytical methodologies.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of O-(2-Chlorobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of O-(2-Chlorobenzyl)hydroxylamine hydrochloride (CAS No. 5555-48-6). The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure that this chemical waste is managed in a manner that is safe, environmentally responsible, and compliant with federal and local regulations.

Core Principles of Chemical Waste Management

The foundational principle for managing any laboratory chemical waste is that it is considered hazardous from the moment it is generated until its final, documented disposal.[1][2][3] In the United States, the Environmental Protection Agency (EPA) governs this "cradle-to-grave" responsibility under the Resource Conservation and Recovery Act (RCRA).[4][5] As the generator of the waste, you are legally responsible for its safe handling and ultimate fate.[5]

Hazard Profile and Identification

Before handling waste, it is critical to understand the material's intrinsic hazards. This compound is an off-white powder with known hazardous properties.[6] Its disposal plan must be informed by these characteristics.

Property Identifier Source(s)
CAS Number 5555-48-6[6][7]
Molecular Formula C₇H₈ClNO·HCl[6]
Molecular Weight 194.06 g/mol [6][7]
Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[7]
H315: Causes skin irritation.[7]
H319: Causes serious eye irritation.[7]
H335: May cause respiratory irritation.[7]
General Reactivity The hydroxylamine moiety is thermally unstable and can decompose, especially when heated or in the presence of certain contaminants.[8][9][10]

Immediate Handling and Containment of Waste

Proper containment is the first step in the disposal process. Adherence to these procedures minimizes immediate risks within the laboratory.

Step-by-Step Waste Collection Protocol
  • Select an Appropriate Container : Use only designated, compatible hazardous waste containers. Plastic is often preferred to glass to minimize the risk of breakage.[1] Ensure the container has a secure, tight-fitting lid.

  • Designate a Satellite Accumulation Area (SAA) : All chemical waste must be stored at or near the point of generation in a designated SAA.[1][2] This area must be under the control of the laboratory personnel generating the waste.

  • Label the Container Immediately : Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • An accurate list of all constituents and their approximate concentrations.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).[7][11]

  • Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when actively adding waste.[1] This prevents the release of vapors and reduces the risk of spills.

Critical Segregation and Storage Requirements

The hydroxylamine functional group is highly reactive and prone to decomposition, which can be catalyzed by incompatible materials.[8][12] Improper storage is a primary source of laboratory incidents. Therefore, waste this compound must be segregated from other waste streams.

Incompatible Material Class Specific Examples Reason for Segregation / Potential Hazard Source(s)
Strong Oxidizing Agents Potassium permanganate, chromium trioxide, hypochlorites (bleach)Can cause a violent, potentially explosive reaction.[8][9][10]
Strong Bases Sodium hydroxide, potassium hydroxideReacts with the hydrochloride salt and can destabilize the hydroxylamine, leading to rapid decomposition and gas evolution.[8][9]
Certain Metals and Metal Ions Copper, zinc, iron, calciumCan catalyze a rapid, exothermic decomposition. Do not store in metal containers.[8][12][13]
Heat Sources Ovens, hot plates, direct sunlightHydroxylamines are thermally unstable. Heating may cause an explosion.[8][14]

Disposal Workflow: A Decision-Making Guide

The appropriate disposal path depends on the nature of the waste and institutional policies. The following diagram illustrates the decision-making process for managing this compound waste.

DisposalWorkflow Start Waste Generated: O-(2-Chlorobenzyl)hydroxylamine hydrochloride Decision1 Type of Waste? Start->Decision1 Spill Minor Spill / Contaminated Materials (e.g., paper towels, gloves) Decision1->Spill Spill Bulk Bulk Unused Chemical or Contaminated Solutions Decision1->Bulk Bulk Spill_Action Protocol B: Follow Spill Cleanup Procedure. Place all materials in a sealed, labeled hazardous waste bag or container. Spill->Spill_Action Bulk_Action Protocol A: Ensure waste is in a sealed, properly labeled container. Bulk->Bulk_Action Final_Step Store waste in designated Satellite Accumulation Area (SAA), ensuring segregation from incompatibles. Spill_Action->Final_Step Bulk_Action->Final_Step EHS_Pickup Contact Environmental Health & Safety (EHS) for waste pickup. Complete HazWaste Disposal Form. Final_Step->EHS_Pickup

Caption: Disposal Decision Workflow for this compound.

Detailed Disposal Protocols

Protocol A: Standard Disposal of Bulk Laboratory Waste

This is the most common and recommended procedure for disposing of unused, expired, or contaminated this compound.

  • Verify Containment : Ensure the waste is in a chemically compatible, sealed, and properly labeled container as described in Section 3.

  • Update Inventory : Log the waste material in your laboratory's chemical inventory.[11]

  • Store Safely : Place the container in your designated Satellite Accumulation Area, adhering to all segregation rules outlined in Section 4.

  • Arrange for Pickup : Contact your institution's Environmental Health & Safety (EHS) department or equivalent office to schedule a hazardous waste pickup.[1][2] Complete all required paperwork, such as a hazardous waste disposal form, accurately and completely.

  • Maintain Records : Keep a copy of the disposal manifest provided by the waste contractor. This is part of the "cradle-to-grave" documentation required by the EPA.[15]

Protocol B: Management of Minor Spills

For small spills, immediate and correct cleanup is essential to prevent exposure and contamination.

  • Alert Personnel : Inform others in the immediate area of the spill.

  • Evacuate if Necessary : If the spill is large or if you feel unwell, evacuate the area and contact EHS or emergency services immediately.

  • Don Personal Protective Equipment (PPE) : At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Contain the Spill : Cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for the initial absorption.

  • Collect the Waste : Carefully sweep the absorbed material into a designated hazardous waste container or a heavy-duty plastic bag.

  • Decontaminate the Area : Wipe the spill area with a damp cloth. All cleaning materials, including gloves and wipes, are now considered hazardous waste.[3]

  • Package and Label : Place all contaminated materials into a single container or bag. Seal it and label it as "Hazardous Waste: this compound spill debris."

  • Dispose : Follow Protocol A for the disposal of the collected spill debris.

Protocol C: Chemical Neutralization (Advanced Facilities Only)

Disclaimer: Chemical treatment of hazardous waste requires specific permits, extensive safety controls, and expert oversight. It should not be attempted unless explicitly authorized and supported by your institution's EHS department and compliant with EPA regulations.[15] The following is for informational purposes only.

Hydroxylamine derivatives can be chemically degraded, but the reactions can be vigorous. A potential conceptual method involves oxidation.

  • Principle of Reaction : Oxidation can break down the hydroxylamine moiety. A common laboratory oxidizing agent is sodium hypochlorite (bleach). The reaction should be performed in a controlled manner to manage potential heat and gas evolution.

  • Hypothetical Procedure :

    • Work in a certified chemical fume hood with appropriate PPE.

    • Prepare a dilute aqueous solution of the waste material.

    • Slowly, and with constant stirring, add a dilute solution of sodium hypochlorite.

    • Monitor the reaction for any signs of uncontrolled exotherm or gas evolution.

    • Once the reaction is complete, the resulting solution must still be tested and disposed of as hazardous waste, as it may contain chlorinated organic byproducts.

Given the hazards and regulatory complexity, this method is not recommended for general laboratory practice. The safest and most compliant method is professional disposal via your institution's EHS department. [2]

References

A Comprehensive Guide to Personal Protective Equipment for Handling O-(2-Chlorobenzyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety Profile: Understanding the Risks

O-(2-Chlorobenzyl)hydroxylamine hydrochloride is a research chemical with potential applications in pharmaceutical development and organic synthesis.[1] Based on data from analogous compounds, it should be handled as a hazardous substance. The primary concerns involve its potential for skin and eye irritation, allergic skin reactions, and harm if swallowed or in contact with skin.[2] Furthermore, related hydroxylamine derivatives are suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[3][4]

Table 1: Hazard Summary of Structurally Related Hydroxylamine Compounds

Hazard ClassificationPotential EffectsSource(s)
Acute Toxicity (Oral, Dermal)Harmful if swallowed or in contact with skin.[3]
Skin Corrosion/IrritationCauses skin irritation.
Serious Eye Damage/IrritationCauses serious eye irritation.
Skin SensitizationMay cause an allergic skin reaction.[3][4]
CarcinogenicitySuspected of causing cancer.[3]
Specific Target Organ ToxicityMay cause damage to organs through prolonged or repeated exposure.[2][3]
Corrosive to MetalsMay be corrosive to metals.

Core Directive: Selecting Your Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the specific procedure being performed. The following flowchart provides a decision-making framework for researchers.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Task Assessment cluster_1 Minimum Required PPE cluster_2 Enhanced PPE & Engineering Controls Start Identify the Task Weighing Weighing Solid Start->Weighing Solid Solution Preparing Solutions Start->Solution Liquid Reaction Running Reaction / Workup Start->Reaction In-situ FumeHood Chemical Fume Hood Weighing->FumeHood Recommended Respirator N95/P100 Respirator (if dust is generated outside of a hood) Weighing->Respirator If hood unavailable Solution->FumeHood Required Goggles Chemical Goggles Solution->Goggles Required Reaction->FumeHood Required Reaction->Goggles Required BasePPE Baseline PPE: - Safety Glasses with Side Shields - Nitrile Gloves (Double-gloved recommended) - Laboratory Coat FaceShield Face Shield Goggles->FaceShield For splash risk

Caption: PPE selection based on laboratory task.

Operational Plan: Step-by-Step PPE Protocols

Adherence to proper procedure is critical for minimizing exposure. Do not deviate from these steps.

Donning PPE: A Sequential Approach
  • Lab Coat: Select a flame-resistant lab coat that fits properly. Fasten all buttons.

  • Respirator (if required): If there is a risk of inhaling dust particles, such as when handling the solid outside of a fume hood, a NIOSH-approved respirator is necessary.[5] Ensure you have been fit-tested and trained in its use.

  • Eye and Face Protection: At a minimum, safety glasses with side shields are required.[6] For tasks involving liquids or a risk of splashing, upgrade to chemical splash goggles.[5] A face shield worn over goggles provides an additional layer of protection.[7]

  • Gloves: Wear compatible chemical-resistant gloves, such as nitrile gloves.[5] Given that the compound is harmful in contact with skin, double-gloving is a prudent measure. Ensure gloves are inspected for any signs of degradation or puncture before use.

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step to prevent cross-contamination.

  • Gloves: Remove the outer pair of gloves first, turning them inside out. If wearing a single pair, remove them by pinching the outside of one glove at the wrist and peeling it off, turning it inside out. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off.

  • Lab Coat: Unbutton the lab coat and remove it by folding it in on itself, keeping the contaminated exterior away from your body.

  • Face and Eye Protection: Remove the face shield and then the goggles from the back to the front.

  • Respirator: If a respirator was used, remove it last.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[4]

Disposal Plan: Managing Contaminated Materials

All disposable PPE and any materials used to clean up spills of this compound should be considered hazardous waste.

  • Solid Waste: Place contaminated gloves, wipes, and other solid materials into a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Sharps: Any contaminated sharps should be disposed of in an appropriate sharps container.

  • Decontamination: Thoroughly decontaminate all non-disposable equipment and work surfaces after use.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[4][7]

Emergency Procedures: Immediate Actions

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[5] If present and easy to do, remove contact lenses. Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[5] Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air and have them rest. If breathing is difficult, provide oxygen. Seek medical attention.[5]

By adhering to these stringent PPE protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.